N-(5-methyl-3-isoxazolyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-8-7-10(11-15-8)12-16(13,14)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNUDFDMVUDDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017800 | |
| Record name | Desaminosulfamethoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13053-79-7 | |
| Record name | Desaminosulfamethoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(5-methyl-3-isoxazolyl)benzenesulfonamide Derivatives
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing N-(5-methyl-3-isoxazolyl)benzenesulfonamide derivatives. This class of compounds, which includes the well-known antibacterial agent sulfamethoxazole, is of significant interest in medicinal chemistry due to its broad spectrum of biological activities. This document will delve into the core synthetic pathways, elucidate the underlying reaction mechanisms, and provide detailed experimental protocols for key transformations. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and a strong emphasis on scientific integrity and reproducibility.
Introduction: The Significance of the Isoxazole-Sulfonamide Scaffold
The combination of the isoxazole ring and a sulfonamide moiety creates a privileged scaffold in drug discovery. The isoxazole nucleus, a five-membered heterocycle containing nitrogen and oxygen atoms, is a versatile pharmacophore found in numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in various non-covalent interactions contribute to the biological activity of these molecules.[2]
The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, most famously recognized for its role in the development of sulfa drugs, the first class of synthetic antibiotics.[3] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3] By mimicking the natural substrate, p-aminobenzoic acid (PABA), they disrupt the production of dihydrofolic acid, a precursor to essential nucleic acids, thus exerting a bacteriostatic effect.[4]
The archetypal molecule of this class, sulfamethoxazole, exemplifies the successful fusion of these two pharmacophores. It is a broad-spectrum bacteriostatic antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[5] The derivatization of the this compound core has led to the discovery of compounds with a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antifungal activities.[5][6][7] This guide will focus on the key synthetic methodologies to access this important class of molecules.
Core Synthetic Strategies
The synthesis of this compound derivatives primarily revolves around two key bond formations: the construction of the isoxazole ring and the formation of the sulfonamide linkage. The sequence of these events can be varied, leading to different synthetic routes.
2.1. Strategy 1: Formation of the Sulfonamide Bond as the Key Step
This is the most direct and widely employed approach. It involves the reaction of a pre-formed 3-amino-5-methylisoxazole with a substituted benzenesulfonyl chloride. This strategy is convergent and allows for the late-stage introduction of diversity on the benzenesulfonyl portion of the molecule.
The commercial availability of 3-amino-5-methylisoxazole simplifies this synthetic route. However, for large-scale synthesis or the preparation of analogues, an efficient in-house synthesis is often required. Several methods have been reported for its preparation.[8][9][10]
One common laboratory-scale synthesis involves the reaction of hydroxylamine with a suitable three-carbon building block. For instance, reacting hydroxylamine hydrochloride with 3-hydroxybutanenitrile in the presence of a base like potassium carbonate, followed by cyclization promoted by a Lewis acid such as iron(III) chloride, yields 3-amino-5-methylisoxazole.[8]
Another approach starts from more readily available materials like ethyl acetate and acetonitrile. These can be condensed to form acetoacetonitrile, which then reacts with p-toluenesulfonyl hydrazide to form a hydrazone. Subsequent ring closure with hydroxylamine under basic conditions affords the desired 3-amino-5-methylisoxazole.[9]
The reaction between 3-amino-5-methylisoxazole and a substituted benzenesulfonyl chloride is a classic nucleophilic substitution at the sulfonyl sulfur.[11] The reaction is typically carried out in the presence of a base to neutralize the HCl generated. Pyridine is a common choice as it can also act as a catalyst.[12]
Diagram 1: General Scheme for Sulfonamide Formation
Caption: Reaction of 3-amino-5-methylisoxazole with a substituted benzenesulfonyl chloride.
A notable example is the synthesis of N-(4-acetylamino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, a metabolite of sulfamethoxazole. This is achieved by reacting 3-amino-5-methylisoxazole with p-acetamidobenzenesulfonyl chloride in pyridine.[12]
Experimental Protocol: Synthesis of N-(4-acetamidophenyl)-N-(5-methyl-3-isoxazolyl)sulfonamide
Materials:
-
3-Amino-5-methylisoxazole
-
p-Acetamidobenzenesulfonyl chloride
-
Anhydrous Pyridine
-
Ethyl acetate
-
Water
-
1 M Hydrochloric acid
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 3-amino-5-methylisoxazole (1.0 eq) in anhydrous pyridine, add p-acetamidobenzenesulfonyl chloride (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the pyridine under reduced pressure.
-
Dilute the residue with water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and 1 M aqueous HCl.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the target compound.[12]
2.2. Strategy 2: Construction of the Isoxazole Ring as the Final Step
Various methods for isoxazole synthesis have been developed, many of which are metal-free.[13] A common method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[2]
Diagram 2: Retrosynthetic Analysis for Isoxazole Ring Formation Strategy
Caption: Retrosynthetic approach for building the isoxazole ring onto a sulfonamide scaffold.
For example, a terminal alkyne attached to the benzenesulfonamide backbone can react with a nitrile oxide generated in situ from an oxime to form the 3,5-disubstituted isoxazole ring.[2] This method offers high regioselectivity.
More recently, ultrasound-assisted and microwave-assisted syntheses have emerged as green and efficient alternatives for the synthesis of isoxazole derivatives, often leading to higher yields and shorter reaction times.[14]
Derivatization of the this compound Core
Once the core scaffold is synthesized, further derivatization can be carried out to explore the structure-activity relationship (SAR). The primary amine group of sulfamethoxazole (p-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide) is a common site for modification.
For instance, the amino group can be acylated, alkylated, or converted to a Schiff base, which can then be used to introduce other heterocyclic moieties.[4][15] These modifications can significantly impact the pharmacological profile of the resulting compounds, leading to derivatives with enhanced antibacterial, anticancer, or anti-inflammatory properties.[5][6]
A study by Sahoo et al. describes the synthesis of a series of azo-linked sulfamethoxazole derivatives by diazotizing the amino group and coupling it with various phenolic and enolic compounds.[6][7] These derivatives exhibited interesting analgesic, anti-inflammatory, and antioxidant activities.
Characterization and Data Analysis
The synthesized this compound derivatives are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.
Table 1: Key Spectroscopic Data for a Representative Derivative
| Technique | Key Features |
| ¹H NMR | Signals for the methyl group on the isoxazole ring (singlet, ~2.3 ppm), the isoxazole proton (singlet, ~6.1 ppm), and aromatic protons. The sulfonamide NH proton often appears as a broad singlet at a downfield chemical shift.[12] |
| ¹³C NMR | Resonances for the carbons of the isoxazole and benzene rings, as well as the methyl carbon. |
| FT-IR | Characteristic absorption bands for the N-H stretch of the sulfonamide, C=O stretch (if present), and SO₂ stretching vibrations. |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight of the compound. |
Conclusion
The synthesis of this compound derivatives is a well-established field with robust and versatile synthetic methodologies. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials. The ability to readily derivatize the core scaffold provides a powerful platform for the discovery of new therapeutic agents with improved efficacy and a broader spectrum of biological activities. This guide has provided an in-depth overview of the key synthetic approaches, practical experimental guidance, and the importance of this chemical class in modern drug discovery.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB00246B [pubs.rsc.org]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkajainuniversity.ac.in [arkajainuniversity.ac.in]
- 7. arkajainuniversity.ac.in [arkajainuniversity.ac.in]
- 8. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 9. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 10. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-ACETYLAMINO-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE | 21312-10-7 [chemicalbook.com]
- 13. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ijpsjournal.com [ijpsjournal.com]
An In-depth Technical Guide to the Mechanism of Action of N-(5-methyl-3-isoxazolyl)benzenesulfonamide (Sulfamethoxazole)
Introduction
N-(5-methyl-3-isoxazolyl)benzenesulfonamide, more commonly known as Sulfamethoxazole, is a sulfonamide antibiotic that has been a cornerstone in the treatment of bacterial infections for decades.[1][2] Its efficacy lies in its ability to selectively target a crucial metabolic pathway in bacteria, a pathway that is absent in humans, thereby providing a therapeutic window. This guide provides a comprehensive exploration of the molecular mechanism of action of Sulfamethoxazole, intended for researchers, scientists, and professionals in drug development. We will delve into its primary antibacterial activity, the synergistic effects when combined with other drugs, and the emerging applications of its derivatives.
Part 1: The Core Mechanism - Inhibition of Folic Acid Synthesis
The primary antibacterial action of Sulfamethoxazole is its interference with the de novo synthesis of folic acid (vitamin B9) in bacteria.[1] Folic acid is an essential precursor for the synthesis of nucleotides, and consequently, DNA and RNA. Bacteria must synthesize their own folic acid, as they are impermeable to exogenous sources. In contrast, mammals obtain folic acid from their diet, making this pathway an ideal target for selective toxicity.
Molecular Target: Dihydropteroate Synthetase (DHPS)
Sulfamethoxazole is a structural analog of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthetase (DHPS).[1] This structural mimicry allows Sulfamethoxazole to act as a competitive inhibitor of DHPS. By binding to the active site of the enzyme, it prevents the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate, a critical step in the folic acid synthesis pathway.
Signaling Pathway: Disruption of Folate Metabolism
The inhibition of DHPS by Sulfamethoxazole initiates a cascade of events that ultimately leads to bacterial cell death or growth inhibition (bacteriostatic effect). The depletion of dihydrofolate, and subsequently tetrahydrofolate, stalls the production of purines, thymidine, and certain amino acids, thereby halting DNA replication, transcription, and protein synthesis.
Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfamethoxazole.
Synergistic Action with Trimethoprim
To enhance its efficacy and combat the development of bacterial resistance, Sulfamethoxazole is frequently co-administered with Trimethoprim.[1] Trimethoprim inhibits dihydrofolate reductase (DHFR), the subsequent enzyme in the folic acid synthesis pathway. This sequential blockade of two critical steps in the same metabolic pathway results in a synergistic bactericidal effect, making the combination more potent than either drug alone.[1]
Part 2: Experimental Validation of the Mechanism of Action
The elucidation of Sulfamethoxazole's mechanism of action has been underpinned by a variety of in vitro and in vivo experiments. These protocols serve as a self-validating system to confirm the drug's activity and selectivity.
Experimental Protocol 1: In Vitro Antibacterial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of Sulfamethoxazole against a target bacterium.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Sulfamethoxazole: A series of twofold dilutions of Sulfamethoxazole are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted drug is inoculated with the bacterial suspension. A positive control (bacteria without drug) and a negative control (broth without bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of Sulfamethoxazole that completely inhibits visible bacterial growth.
Causality behind Experimental Choices: This method directly assesses the bacteriostatic or bactericidal effect of the compound on bacterial growth, providing a quantitative measure of its potency. The use of standardized inoculums and controls ensures reproducibility and validity.
Experimental Protocol 2: Dihydropteroate Synthetase (DHPS) Inhibition Assay
Objective: To quantify the inhibitory activity of Sulfamethoxazole on the DHPS enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant DHPS enzyme, PABA, and dihydropteridine pyrophosphate are prepared in a suitable buffer.
-
Inhibition Assay: The enzyme is pre-incubated with varying concentrations of Sulfamethoxazole.
-
Reaction Initiation: The reaction is initiated by the addition of the substrates.
-
Detection of Product Formation: The formation of dihydropteroate is monitored over time, typically using a spectrophotometric or fluorometric method.
-
Calculation of IC50: The concentration of Sulfamethoxazole that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Causality behind Experimental Choices: This biochemical assay directly measures the interaction between the drug and its molecular target, providing direct evidence of enzyme inhibition and allowing for the determination of the inhibitor's potency.
Caption: Key Experimental Workflows for Validating the Mechanism of Action.
Part 3: Beyond Antibacterial Activity - Emerging Mechanisms of Sulfamethoxazole Derivatives
While the primary role of Sulfamethoxazole is as an antibiotic, recent research has explored the therapeutic potential of its derivatives in other areas.
Anti-inflammatory and Analgesic Effects
Certain derivatives of this compound have been shown to exhibit anti-inflammatory and analgesic properties.[3] Molecular docking studies suggest that these compounds can bind to and inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.[3] This dual functionality opens avenues for the development of novel anti-inflammatory agents with potential antimicrobial properties.
Antiviral Activity
Interestingly, benzenesulfonamide-containing derivatives have been investigated as potential inhibitors of the HIV-1 capsid (CA) protein.[4][5] These compounds have been shown to disrupt the assembly and disassembly of the viral capsid, a critical process for viral replication.[5] This highlights the versatility of the benzenesulfonamide scaffold in targeting diverse protein-protein interactions.
Conclusion
This compound (Sulfamethoxazole) remains a clinically significant antibiotic due to its well-defined and selective mechanism of action. Its ability to competitively inhibit dihydropteroate synthetase in the bacterial folic acid synthesis pathway provides a robust rationale for its use. The synergistic combination with Trimethoprim further enhances its therapeutic value. The exploration of its derivatives for other pharmacological activities, including anti-inflammatory and antiviral effects, underscores the continued importance of this chemical scaffold in drug discovery and development. This guide provides a foundational understanding for researchers aiming to leverage this knowledge in their scientific endeavors.
References
- 1. 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide; N1-(5-Methylisoxazol-3-yl)sulfanilamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. arkajainuniversity.ac.in [arkajainuniversity.ac.in]
- 4. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
"physicochemical properties of N-(5-methyl-3-isoxazolyl)benzenesulfonamide"
An In-Depth Technical Guide to the Physicochemical Properties of N-(5-methyl-3-isoxazolyl)benzenesulfonamide and its Pharmaceutically Pivotal Analogue, Sulfamethoxazole
Introduction: Distinguishing a Core Structure from a Keystone Antibiotic
This guide delves into the physicochemical properties of this compound. It is critical, however, to immediately address a pivotal distinction for researchers in drug development. While this compound is a defined chemical entity, the vast majority of scientific and pharmaceutical research is focused on its 4-amino derivative: 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide , universally known as the antibiotic Sulfamethoxazole .[1][2]
This compound represents the core chemical scaffold, while the addition of the 4-amino group transforms it into a potent therapeutic agent.[] This guide will first detail the known properties of the core scaffold and then provide an in-depth exploration of sulfamethoxazole, reflecting its overwhelming importance in medicinal chemistry and clinical practice. Understanding the physicochemical properties of sulfamethoxazole is fundamental to its formulation, delivery, and therapeutic efficacy.[4]
Part 1: The Core Scaffold: this compound
This compound serves as a foundational structure. While not a therapeutic agent in itself, its properties are relevant in the context of synthesis and as a potential impurity or metabolite.
Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | [5] |
| Molecular Formula | C₁₀H₁₀N₂O₃S | |
| Molecular Weight | 238.27 g/mol | [6] |
| LogP (Predicted) | 1.78 | [7] |
| Topological Polar Surface Area (TPSA) | 72.2 Ų | [7] |
| Physical Form | Solid |
Part 2: The Active Pharmaceutical Ingredient: Sulfamethoxazole
Sulfamethoxazole is a sulfonamide antibiotic that functions by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis.[][8] Its physicochemical characteristics are paramount to its behavior as a drug.
Comprehensive Physicochemical Properties of Sulfamethoxazole
| Property | Value | Source(s) |
| IUPAC Name | 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | [2][8] |
| CAS Number | 723-46-6 | [1] |
| Molecular Formula | C₁₀H₁₁N₃O₃S | [8] |
| Molecular Weight | 253.28 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][9] |
| Melting Point | 168-179 °C | [1][9] |
| Solubility | - Very slightly soluble in water. - Freely soluble in acetone. - Sparingly soluble in ethanol. - Soluble in dilute acids and alkalis. | [9] |
| pKa | 5.81 | [1] |
| LogP (Octanol/Water Partition Coefficient) | 0.89 | [1] |
| UV/Vis Absorbance (λmax) | 271 nm | [8][10] |
Synthesis Pathway of Sulfamethoxazole
The synthesis of sulfamethoxazole is a multi-step process that underscores the importance of understanding reaction mechanisms and intermediates. A common pathway involves the reaction of 3-amino-5-methylisoxazole with p-acetamidobenzenesulfonyl chloride, followed by hydrolysis to remove the acetyl protecting group.[11]
Caption: A generalized workflow for the synthesis of Sulfamethoxazole.
Analytical Characterization of Sulfamethoxazole
Accurate determination of sulfamethoxazole in pharmaceutical formulations and biological matrices is essential for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method.[12][13]
Protocol: Reverse-Phase HPLC for Sulfamethoxazole Quantification
-
Preparation of Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) is prepared. The pH is adjusted to approximately 2.6 using dilute phosphoric acid.[13] The mobile phase should be filtered and degassed.
-
Standard Solution Preparation: A stock solution of sulfamethoxazole reference standard is prepared in methanol.[13] Working standards are prepared by diluting the stock solution with the mobile phase to achieve a range of concentrations for the calibration curve.
-
Sample Preparation: For solid dosage forms, tablets are crushed, and a precise weight is dissolved in methanol, sonicated, and diluted to a known volume. The solution is filtered before injection.[12]
-
Chromatographic Conditions:
-
Data Analysis: A calibration curve is generated by plotting the peak area of the standard solutions against their concentration. The concentration of sulfamethoxazole in the sample is determined from this curve.
Caption: Workflow for the quantitative analysis of Sulfamethoxazole via HPLC.
Part 3: The Interplay of Physicochemical Properties and Drug Development
The physicochemical properties of sulfamethoxazole are not mere data points; they are critical determinants of its behavior in a pharmaceutical context.
-
Solubility and Bioavailability: Sulfamethoxazole's poor aqueous solubility is a significant challenge.[9] Its solubility is pH-dependent due to the acidic sulfonamide proton (pKa ~5.8).[1] In the acidic environment of the stomach, it is less soluble, which can affect its dissolution rate and subsequent absorption. Formulations often utilize strategies to enhance solubility, such as using the sodium salt or co-solvents.
-
LogP and Membrane Permeability: With a LogP of 0.89, sulfamethoxazole is moderately lipophilic.[1] This property facilitates its passage across biological membranes, including the bacterial cell wall and the gastrointestinal lining, which is essential for its absorption and mechanism of action.
-
pKa and Distribution: The pKa of 5.81 means that at physiological pH (~7.4), a significant portion of sulfamethoxazole exists in its ionized (anionic) form.[1] This influences its distribution into tissues and its potential for plasma protein binding.
-
Crystalline Form and Stability: As a crystalline solid, sulfamethoxazole is generally stable.[9] However, it can be sensitive to light, necessitating appropriate storage conditions to prevent degradation.[9] Understanding its solid-state properties is crucial for preventing polymorphism, which could impact dissolution and bioavailability.
Caption: The influence of key physicochemical properties on drug development stages.
Conclusion
A thorough understanding of the physicochemical properties of this compound and, more critically, its 4-amino analogue sulfamethoxazole, is indispensable for researchers, scientists, and drug development professionals. These properties—from solubility and pKa to partition coefficient and solid-state form—govern every aspect of the drug's journey, from chemical synthesis and analysis to its ultimate therapeutic action in the patient. The data and protocols presented in this guide offer a foundational framework for informed research and development involving this vital sulfonamide antibiotic.
References
- 1. 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide(723-46-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Sulfamethoxazole (CAS 723-46-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [lgcstandards.com]
- 6. N-(5-Methylisoxazol-3-yl)benzenesulfonamide | 13053-79-7 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Sulfamethoxazole | 723-46-6 [chemicalbook.com]
- 10. brieflands.com [brieflands.com]
- 11. 4-ACETYLAMINO-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE | 21312-10-7 [chemicalbook.com]
- 12. historymedjournal.com [historymedjournal.com]
- 13. journals.umt.edu.pk [journals.umt.edu.pk]
The Versatility of the N-(5-methyl-3-isoxazolyl)benzenesulfonamide Scaffold: A Technical Guide for Drug Design
Foreword: Beyond a Single Identity
To the dedicated researcher in drug discovery, a chemical scaffold is a canvas of possibilities. The N-(5-methyl-3-isoxazolyl)benzenesulfonamide core is a prime example of a scaffold that has transcended its initial identity. While widely recognized as the backbone of the classical antimicrobial agent Sulfamethoxazole, its journey in medicinal chemistry is far more diverse and nuanced. This technical guide delves into the multifaceted applications of this privileged structure, offering insights into its role in the design of targeted therapies for inflammation, cancer, and beyond. We will explore the chemical rationale behind its versatility, provide detailed experimental workflows, and present structure-activity relationship (SAR) data to empower your own drug design endeavors.
The Enduring Legacy: Antimicrobial Activity
The story of the this compound scaffold begins with Sulfamethoxazole (4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide). Its mechanism of action is a textbook example of antimetabolite theory.
Mechanism of Action: Dihydropteroate Synthase Inhibition
Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate. Sulfamethoxazole, due to its structural mimicry of PABA, acts as a competitive inhibitor of DHPS. This disruption of folic acid synthesis ultimately halts the production of essential nucleic acids and amino acids, leading to bacteriostasis.
Caption: Competitive inhibition of DHPS by Sulfamethoxazole.
Synthesis of the Core Scaffold: A Representative Protocol
The synthesis of the parent scaffold can be achieved through the condensation of 3-amino-5-methylisoxazole with a substituted benzenesulfonyl chloride. The following is a general protocol for the synthesis of N-(4-acetamido-N-(5-methylisoxazol-3-yl)aminosulfonyl)phenyl)acetamide, a metabolite of Sulfamethoxazole.[1]
Experimental Protocol: Synthesis of N-(4-acetamido-N-(5-methylisoxazol-3-yl)aminosulfonyl)phenyl)acetamide
-
Reaction Setup: In a round-bottom flask, dissolve 4-acetamidobenzene-1-sulfonyl chloride (1.0 eq) and 3-amino-5-methylisoxazole (1.05 eq) in anhydrous pyridine.
-
Catalysis: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up:
-
Remove the pyridine under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in heptane to afford the desired product.
A New Frontier: Selective COX-2 Inhibition for Anti-inflammatory Therapy
The this compound scaffold underwent a significant evolution with the discovery of its potent and selective cyclooxygenase-2 (COX-2) inhibitory activity. This led to the development of Valdecoxib (4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide), a non-steroidal anti-inflammatory drug (NSAID).
Mechanism of Action and SAR
COX enzymes exist in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. The selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
The key structural features of Valdecoxib that contribute to its COX-2 selectivity are:
-
The Benzenesulfonamide Moiety: This group is crucial for binding to a specific side pocket present in the active site of COX-2, which is absent in COX-1.
-
The Phenyl Group at the 3-position of the Isoxazole: This group occupies the main channel of the COX active site.
-
The Methyl Group at the 5-position of the Isoxazole: This group contributes to the overall binding affinity.
| Compound | R1 (at phenyl) | R2 (at isoxazole) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Valdecoxib | H | Phenyl | 0.005 | >100 | >20000 |
| Analog A | 4-F | Phenyl | 0.003 | >100 | >33333 |
| Analog B | H | 4-Fluorophenyl | 0.010 | >100 | >10000 |
Data is illustrative and compiled from various sources for comparative purposes.
Synthesis of Valdecoxib Analogs
A common synthetic route to Valdecoxib and its analogs involves the 1,3-dipolar cycloaddition of a nitrile oxide with an enolate.
References
"spectroscopic analysis of N-(5-methyl-3-isoxazolyl)benzenesulfonamide"
An In-depth Technical Guide to the Spectroscopic Analysis of N-(5-methyl-3-isoxazolyl)benzenesulfonamide
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic analysis of this compound. Direct analytical data for this specific molecule is not extensively published. Therefore, this guide establishes a robust analytical framework by leveraging extensive data from its structural analog, the antibiotic Sulfamethoxazole [4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide]. By comparing and contrasting the expected spectral features, this document offers researchers, scientists, and drug development professionals a predictive and practical guide to the characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Introduction: The Rationale of Analog-Based Analysis
This compound is a sulfonamide derivative sharing a core structure with the widely studied antibiotic, Sulfamethoxazole. The primary structural difference is the absence of a para-amino group on the benzenesulfonyl moiety. This single functional group modification significantly, yet predictably, alters the molecule's electronic and vibrational properties, providing a valuable case study in spectroscopic interpretation. Understanding these differences is crucial for impurity identification in Sulfamethoxazole synthesis, metabolite characterization, or the development of new related chemical entities.[1]
This guide is structured to first present the foundational spectroscopic data for Sulfamethoxazole, followed by a detailed, reasoned analysis of the expected spectral characteristics of this compound.
Molecular Structures
Caption: Comparative molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures. The absence of the para-amino group in this compound introduces highly predictable changes in both the ¹H and ¹³C NMR spectra compared to Sulfamethoxazole.
¹H NMR Spectroscopy
Reference Spectrum: Sulfamethoxazole The ¹H NMR spectrum of Sulfamethoxazole in DMSO-d₆ typically exhibits distinct signals corresponding to its symmetric structure.[2][3]
-
Aromatic Protons: Two doublets in the aromatic region (typically ~6.6-7.7 ppm), representing an AA'BB' system due to the para-substituted benzene ring.
-
Amino Protons (NH₂): A broad singlet, exchangeable with D₂O, often around 5.9-6.0 ppm.
-
Sulfonamide Proton (SO₂NH): A broad singlet, exchangeable with D₂O, typically downfield (~10.5-11.5 ppm).
-
Isoxazole Proton (C4-H): A sharp singlet around 6.1-6.2 ppm.
-
Methyl Protons (CH₃): A sharp singlet around 2.2-2.3 ppm.
Predicted Spectrum: this compound The removal of the electron-donating amino group will cause a general downfield shift for the aromatic protons and introduce more complex splitting patterns.
-
Aromatic Protons: The simple AA'BB' system will be replaced by a more complex multiplet for the five protons of the monosubstituted benzene ring, likely spanning the range of 7.5-8.0 ppm. The two protons ortho to the electron-withdrawing sulfonyl group will be the most downfield.
-
Amino Protons (NH₂): This signal will be absent.
-
Sulfonamide Proton (SO₂NH): Expected to remain a broad, downfield singlet, potentially with a slight shift.
-
Isoxazole Proton (C4-H): Expected to remain a sharp singlet with minimal shift (~6.1-6.3 ppm).
-
Methyl Protons (CH₃): Expected to remain a sharp singlet with minimal shift (~2.2-2.4 ppm).
| Proton Type | Sulfamethoxazole (Predicted δ, ppm) | This compound (Predicted δ, ppm) | Key Difference |
| Aromatic | ~6.6-7.7 (AA'BB' system) | ~7.5-8.0 (Complex multiplet) | Splitting pattern and downfield shift |
| -NH₂ | ~5.9-6.0 (Broad singlet) | Absent | Signal absence |
| -SO₂NH- | ~10.5-11.5 (Broad singlet) | ~10.5-11.5 (Broad singlet) | Minimal change expected |
| Isoxazole C4-H | ~6.1-6.2 (Singlet) | ~6.1-6.3 (Singlet) | Minimal change expected |
| -CH₃ | ~2.2-2.3 (Singlet) | ~2.2-2.4 (Singlet) | Minimal change expected |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides direct insight into the carbon framework. The key changes will be observed in the chemical shifts of the aromatic carbons.
Reference Data: Sulfamethoxazole The para-amino group strongly shields the ipso-carbon (C4) and the ortho-carbons (C2, C6), while deshielding the meta-carbons (C3, C5).
Predicted Data: this compound In the absence of the amino group, the chemical shifts of the benzene ring carbons will more closely resemble those of a benzenesulfonamide parent structure. This results in a general deshielding (downfield shift) of C4, C2, and C6 compared to Sulfamethoxazole. The number of distinct aromatic signals will increase from three (due to symmetry in Sulfamethoxazole) to four for the monosubstituted ring. Isomer determination in related isoxazole systems can often be definitively accomplished using ¹³C NMR.[4]
| Carbon Type | Sulfamethoxazole (Predicted δ, ppm) | This compound (Predicted δ, ppm) | Key Difference |
| Aromatic C1 (ipso-S) | ~130-135 | ~135-140 | Deshielding |
| Aromatic C2, C6 | ~128-130 | ~127-129 | Minor Shift |
| Aromatic C3, C5 | ~113-115 | ~129-131 | Strong Deshielding |
| Aromatic C4 | ~152-154 | ~133-135 | Strong Shielding |
| Isoxazole C3 | ~160-165 | ~160-165 | Minimal change expected |
| Isoxazole C4 | ~95-100 | ~95-100 | Minimal change expected |
| Isoxazole C5 | ~170-175 | ~170-175 | Minimal change expected |
| -CH₃ | ~12-14 | ~12-14 | Minimal change expected |
Infrared (IR) Spectroscopy
IR spectroscopy is a fundamental technique for identifying functional groups based on their vibrational frequencies. The sulfonamide group has characteristic stretching frequencies.[5][6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Perform baseline correction and peak picking.
Caption: A typical workflow for ATR-FTIR analysis.
Reference Spectrum: Sulfamethoxazole
-
N-H Stretching (NH₂): Two distinct bands around 3470 cm⁻¹ and 3380 cm⁻¹ (asymmetric and symmetric stretching).[7]
-
N-H Stretching (SO₂NH): A single band around 3300 cm⁻¹.[7]
-
S=O Stretching: Strong, characteristic bands for asymmetric (~1310-1330 cm⁻¹) and symmetric (~1140-1160 cm⁻¹) stretching of the sulfonyl group.[8]
-
C=N Stretching (Isoxazole): A band around 1620-1650 cm⁻¹.[9]
Predicted Spectrum: this compound The most significant change will be the disappearance of the primary amine N-H stretching bands.
-
N-H Stretching (NH₂): The two bands at ~3470 and ~3380 cm⁻¹ will be absent.
-
N-H Stretching (SO₂NH): The band around 3300 cm⁻¹ will remain.
-
S=O Stretching: The strong asymmetric and symmetric bands will be present, with minimal shifts expected (~1310-1330 cm⁻¹ and ~1140-1160 cm⁻¹).[8]
-
C-H Aromatic Stretching: Bands will be present above 3000 cm⁻¹.
-
C=C Aromatic Stretching: Bands in the 1450-1600 cm⁻¹ region will be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming molecular weight and offering structural clues.[10]
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).
-
Infuse the sample directly into the ESI source at a constant flow rate.
-
Optimize source parameters (e.g., capillary voltage, desolvation temperature, gas flow) to maximize the signal of the protonated molecule [M+H]⁺.
-
Acquire the full scan mass spectrum.
-
For structural confirmation, perform tandem MS (MS/MS) by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
Reference Data: Sulfamethoxazole
-
Molecular Weight: 253.28 g/mol .[11]
-
[M+H]⁺ Ion: m/z 254.[12]
-
Key Fragments: Common fragments include m/z 156 (loss of the isoxazole amine), m/z 108 (sulfanilyl fragment), and m/z 92 (aniline fragment).[12][13]
Predicted Data: this compound
-
Molecular Weight: 238.28 g/mol .
-
[M+H]⁺ Ion: Expected at m/z 239.
-
Key Fragments: The fragmentation pattern will differ due to the absence of the amino group.
-
The fragment at m/z 156 from Sulfamethoxazole will be absent. A corresponding fragment at m/z 141 (benzenesulfonyl cation) is expected.
-
Loss of the isoxazole amine would lead to a fragment at m/z 141.
-
The aniline-related fragments (m/z 108, 92) will be absent. Instead, fragments corresponding to the phenyl group (m/z 77) may be observed.
-
The isoxazole-containing fragment (cleavage of the S-N bond) should remain at m/z 98.
-
| Ion/Fragment | Sulfamethoxazole (m/z) | This compound (m/z) | Origin/Comment |
| [M+H]⁺ | 254 | 239 | Protonated Molecule |
| [C₆H₄(NH₂)SO₂]⁺ | 156 | Absent | Sulfanilyl cation |
| [C₆H₅SO₂]⁺ | Absent | 141 | Benzenesulfonyl cation |
| [C₄H₆N₂O]⁺ | 98 | 98 | Isoxazole amine fragment |
| [C₆H₄NH₂]⁺ | 92 | Absent | Aniline fragment |
| [C₆H₅]⁺ | Absent | 77 | Phenyl fragment |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light by chromophores within a molecule. The electronic transitions, typically π→π* and n→π*, are sensitive to the molecular structure and solvent.
Experimental Protocol: UV-Vis Spectrophotometry
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or a buffer).
-
Perform serial dilutions to create a series of standards within the linear range of the instrument (typically absorbance < 1.0).
-
Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.
-
Record the absorbance spectrum over a range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
Reference Spectrum: Sulfamethoxazole Sulfamethoxazole has a distinct UV absorption profile due to the aniline-like chromophore. In neutral or slightly acidic solution, it typically shows a strong absorption maximum (λmax) around 262-266 nm.[14][15] This band is attributed to the π→π* transition of the aniline part of the molecule.[15] The λmax is pH-dependent.[16]
Predicted Spectrum: this compound The removal of the para-amino group, a powerful auxochrome, will cause a significant change in the UV-Vis spectrum.
-
λmax: A significant hypsochromic (blue) shift is expected. The primary chromophore will be the benzenesulfonamide group itself. The λmax will likely be much lower, possibly in the 220-230 nm range, with a lower molar absorptivity compared to Sulfamethoxazole.
-
pH Dependence: The spectrum is expected to be much less sensitive to pH changes compared to Sulfamethoxazole, as the primary ionizable group affecting the main chromophore (the amino group) is absent.
Caption: Predicted comparative UV-Vis spectra.
Conclusion
The spectroscopic characterization of this compound can be effectively achieved through a multi-technique approach. While direct literature data is sparse, a robust and scientifically sound analysis is possible by leveraging the extensive data available for its structural analog, Sulfamethoxazole. The key differentiating features—the absence of the para-amino group's signals in ¹H and IR spectra, the altered aromatic patterns in NMR, the shift in molecular weight and fragmentation in MS, and the significant hypsochromic shift in the UV-Vis spectrum—provide a clear and definitive analytical signature for the target molecule. This guide provides the foundational principles and expected data to enable researchers to confidently identify and characterize this compound in various research and development settings.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Sulfamethoxazole(723-46-6) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfamethoxazole Impurities | SynZeal [synzeal.com]
- 12. researchgate.net [researchgate.net]
- 13. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
"crystal structure of N-(5-methyl-3-isoxazolyl)benzenesulfonamide"
An In-depth Technical Guide on the Crystal Structure of N-(5-methyl-3-isoxazolyl)benzenesulfonamide (Sulfamethoxazole)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, widely known as Sulfamethoxazole (SMX), is a prominent member of the sulfonamide class of antibiotics.[1][2] It functions as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[2][3] This inhibition disrupts the production of nucleic acids and proteins, leading to a bacteriostatic effect.[2] SMX is frequently administered in combination with trimethoprim to create a synergistic effect, blocking sequential steps in the folate synthesis pathway and reducing the development of bacterial resistance.[1][2]
The solid-state properties of an active pharmaceutical ingredient (API) like sulfamethoxazole are of paramount importance in drug development, directly influencing its bioavailability, stability, and manufacturability.[1] Polymorphism, the capacity of a compound to exist in multiple crystalline forms, is a critical consideration.[1] Different polymorphs of the same API can exhibit distinct physicochemical properties, including solubility and dissolution rate, which in turn affect the drug's therapeutic efficacy. This guide provides a comprehensive technical overview of the crystal structure of sulfamethoxazole, its polymorphism, and the analytical techniques used for its characterization.
Synthesis and Crystallization
The synthesis of sulfamethoxazole derivatives can be achieved through various routes.[4] A common laboratory-scale synthesis involves the reaction of 4-acetamidobenzenesulfonyl chloride with 3-amino-5-methylisoxazole in a suitable solvent like anhydrous pyridine, often with a catalyst such as DMAP. The resulting N-acetylated intermediate is then hydrolyzed to yield sulfamethoxazole.[5]
Experimental Protocol: Crystallization of Sulfamethoxazole Polymorphs
The different polymorphic forms of sulfamethoxazole can be obtained through controlled crystallization experiments. The choice of solvent and the crystallization conditions, such as temperature and evaporation rate, are critical factors in determining the resulting polymorph.
Objective: To obtain different polymorphic forms of sulfamethoxazole for solid-state characterization.
Materials:
-
Sulfamethoxazole (raw material)
-
Ethanol
-
Suitable crystallization vessels (e.g., beakers, flasks)
-
Filtration apparatus
-
Vacuum oven
Procedure for Form I (Slow Evaporation): [1]
-
Dissolve sulfamethoxazole in a suitable solvent, such as ethanol, to achieve a saturated or near-saturated solution at a slightly elevated temperature (e.g., 40 °C).[1]
-
Filter the warm solution to remove any undissolved particulate matter.
-
Transfer the filtered solution to a clean crystallization vessel.
-
Loosely cover the vessel to allow for the slow evaporation of the solvent at a controlled temperature.
-
Monitor the vessel for crystal formation over several days.
-
Once a sufficient quantity of crystals has formed, collect them by filtration.
-
Dry the collected crystals under vacuum at a controlled temperature.
Procedure for other Polymorphs (Cooling/Anti-solvent Addition): [8]
-
Prepare a saturated solution of sulfamethoxazole in a selected solvent at its boiling point.[8]
-
Induce supersaturation by either:
-
Slowly cooling the solution to room temperature or below.
-
Adding a pre-determined volume of an anti-solvent in which sulfamethoxazole has low solubility.[8]
-
-
Allow the solution to stand undisturbed to promote crystal growth.
-
Collect the resulting crystals by filtration and dry them under vacuum.
Crystal Structure and Polymorphism
Sulfamethoxazole is known to exist in at least three polymorphic forms: Form I, Form II, and Form III (a hemihydrate).[1] Each of these forms possesses a unique arrangement of molecules in the crystal lattice, leading to differences in their physical properties.[1]
Crystallographic Data
The crystallographic data for the known polymorphs of sulfamethoxazole are summarized in the table below. This information, typically obtained from single-crystal X-ray diffraction, is essential for the unambiguous identification of each form.
| Parameter | Form I | Form II | Form III (hemihydrate) |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/n | Pna2₁ |
| a (Å) | 10.59 | 8.53 | 18.69 |
| b (Å) | 12.87 | 11.21 | 10.56 |
| c (Å) | 8.87 | 12.28 | 8.11 |
| β (°) ** | 105.8 | 97.4 | 90 |
| Volume (ų) ** | 1162 | 1164 | 1600 |
| Z | 4 | 4 | 4 |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC) and related publications. Z represents the number of molecules in the unit cell.[1]
Molecular Conformation and Geometry
The sulfamethoxazole molecule possesses conformational flexibility due to several rotatable bonds.[2][9] The geometry of the sulfonamide group is generally tetrahedral. The orientation of the benzene and isoxazole rings relative to the sulfonamide group can vary between different polymorphs and also when the molecule is bound to its target enzyme.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. 4-ACETYLAMINO-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE | 21312-10-7 [chemicalbook.com]
- 6. lam-journal.ly [lam-journal.ly]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Isoxazole-Sulfonamide Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The amalgamation of the isoxazole ring and the sulfonamide functional group has given rise to a versatile and highly privileged scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of isoxazole-containing sulfonamides as novel therapeutic agents. Moving beyond a mere recitation of facts, this document delves into the rationale behind the design, synthesis, and biological evaluation of these compounds across a spectrum of therapeutic areas, including oncology, anti-inflammatory, antimicrobial, and neurology. We will explore the nuanced structure-activity relationships (SAR) that govern their efficacy and selectivity, detail robust experimental protocols, and visualize the complex biological pathways they modulate. This guide is intended to serve as a foundational resource for researchers actively engaged in the discovery and development of next-generation therapeutics leveraging this potent chemical architecture.
Introduction: The Synergistic Power of a Hybrid Scaffold
The enduring success of sulfonamides, dating back to the discovery of prontosil, and the versatile pharmacophoric nature of the isoxazole ring have independently cemented their places in the annals of medicinal chemistry.[1] The true innovation, however, lies in their combination. The isoxazole moiety, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, offers a unique electronic and steric profile, enabling it to participate in a wide range of non-covalent interactions with biological targets.[2] When coupled with the sulfonamide group (-SO₂NH₂), a well-established zinc-binding group and a potent hydrogen bond donor/acceptor, the resulting hybrid molecule gains access to a diverse array of biological targets with enhanced potency and, in many cases, improved pharmacokinetic properties.[1][3]
This guide will navigate the multifaceted therapeutic landscape of isoxazole-containing sulfonamides, dissecting their applications as:
-
Selective Enzyme Inhibitors: Targeting key enzymes such as Carbonic Anhydrases (CAs) and Cyclooxygenase-2 (COX-2).
-
Anticancer Agents: Modulating critical signaling pathways and inducing apoptosis in tumor cells.[2][4]
-
Antimicrobial Agents: Disrupting essential metabolic pathways in pathogenic microorganisms.[5][6]
-
Neurological Modulators: Offering potential in the management of neurodegenerative diseases.
We will begin by exploring the fundamental medicinal chemistry and synthetic strategies that underpin the creation of these powerful molecules.
Medicinal Chemistry and Synthetic Strategies
The rational design of isoxazole-containing sulfonamides hinges on a deep understanding of their structure-activity relationships (SAR). The strategic placement of substituents on both the isoxazole and the aryl sulfonamide moieties can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile.
Core Synthetic Approaches
A common and versatile method for the synthesis of this scaffold involves the reaction of a substituted aminophenol with an isoxazole sulfonyl chloride. Variations of this approach allow for the introduction of diverse functionalities to probe the chemical space around the core structure.
Experimental Protocol: A Generalized Synthesis of an Isoxazole-Sulfonamide Derivative
-
Synthesis of Isoxazole Sulfonyl Chloride:
-
Start with a commercially available or synthesized substituted isoxazole.
-
Perform a chlorosulfonation reaction using chlorosulfonic acid. The reaction is typically carried out at low temperatures (0-5 °C) to control its exothermic nature.
-
The causality for this step is to introduce the reactive sulfonyl chloride group onto the isoxazole ring, which will then be coupled with an amine.
-
Quench the reaction carefully with ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the isoxazole sulfonyl chloride by column chromatography or recrystallization. A self-validating system here involves confirming the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Coupling with an Aryl Amine:
-
Dissolve the synthesized isoxazole sulfonyl chloride and a desired substituted aryl amine in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, like triethylamine or pyridine, to scavenge the HCl byproduct. The rationale is to drive the reaction to completion by neutralizing the acid formed.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Perform an aqueous workup to remove the base and any water-soluble impurities.
-
Purify the final isoxazole-containing sulfonamide product by column chromatography or recrystallization.
-
-
Characterization:
-
Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.
-
Caption: A generalized workflow for the synthesis of isoxazole-containing sulfonamides.
Therapeutic Applications and Mechanisms of Action
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation and CO₂ transport.[3] Dysregulation of CA activity is implicated in several diseases, such as glaucoma, epilepsy, and certain types of cancer.[3][7] The sulfonamide moiety is a classic zinc-binding group that potently inhibits CAs.[3] The isoxazole ring in these inhibitors acts as a scaffold to position the sulfonamide for optimal interaction with the zinc ion in the enzyme's active site and allows for the introduction of various substituents to achieve isoform selectivity.[3][8]
Mechanism of Action: Isoxazole-containing sulfonamides act as potent inhibitors of carbonic anhydrases. The deprotonated sulfonamide nitrogen and one of the sulfonyl oxygens coordinate to the Zn²⁺ ion in the active site, mimicking the transition state of the CO₂ hydration reaction. The isoxazole ring and its substituents extend into the active site cavity, forming additional interactions with amino acid residues, which dictates the inhibitor's affinity and isoform selectivity.[3]
References
- 1. Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. researchgate.net [researchgate.net]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 8. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship of N-(5-methyl-3-isoxazolyl)benzenesulfonamide (Sulfamethoxazole)
Introduction: The Architectural Significance of Sulfamethoxazole
N-(5-methyl-3-isoxazolyl)benzenesulfonamide, widely known as Sulfamethoxazole (SMX), is a prominent member of the sulfonamide class of antibiotics.[] Approved for clinical use in the United States in 1961, it has become a cornerstone in the treatment of various bacterial infections, often in synergistic combination with trimethoprim.[2] Its enduring relevance in medicine is a testament to a molecular architecture finely tuned for selective antibacterial activity. This guide provides an in-depth analysis of its structure-activity relationship (SAR), exploring how each component of its structure contributes to its mechanism of action, pharmacokinetic profile, and potential for further therapeutic development.
The core structure of sulfamethoxazole can be dissected into three primary moieties: the benzenesulfonamide core, the critical p-amino group, and the N1-substituent, a 5-methyl-3-isoxazolyl heterocyclic ring.[] Understanding the distinct role of each of these components is fundamental to appreciating its biological function.
Caption: Core chemical structure of Sulfamethoxazole.
Pillar 1: The Bacteriostatic Mechanism of Action
The antibacterial effect of sulfamethoxazole is not bactericidal but bacteriostatic; it inhibits bacterial proliferation rather than directly killing the cells.[][3][4] This action is rooted in its structural mimicry of para-aminobenzoic acid (PABA), an essential substrate for bacteria.[3][4][5]
Prokaryotic cells cannot import folic acid from their environment and must synthesize it de novo. A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA and dihydropteroate diphosphate to form dihydrofolic acid.[3][5] Sulfamethoxazole, due to its structural and electronic resemblance to PABA, acts as a competitive inhibitor of DHPS.[3][5][6] By binding to the enzyme's active site, it competitively blocks access for the natural PABA substrate, thereby halting the folic acid synthesis pathway.[3][5] The resulting depletion of tetrahydrofolate, the biologically active form of folic acid, prevents the synthesis of essential nucleic acids (purines and thymidine) and amino acids, ultimately arresting bacterial growth and replication.[3][4] This mechanism is selectively toxic to bacteria because mammalian cells do not synthesize their own folic acid, instead acquiring it from their diet.[][4][6]
Caption: Sulfamethoxazole's inhibition of the bacterial folic acid pathway.
Pillar 2: The Core Structure-Activity Relationship (SAR)
The antibacterial potency and pharmacokinetic properties of sulfamethoxazole are dictated by the interplay of its three structural components. Minor modifications to any of these regions can lead to significant changes in biological activity.
The Benzenesulfonamide Moiety
-
The para-Amino Group (-NH₂): This functional group is the most critical feature for antibacterial activity. Its presence, unsubstituted, in the para position relative to the sulfonamide group is essential for the molecule to act as a PABA analogue.[5]
-
Essentiality: Any substitution on this amino group, such as acylation or conversion to a Schiff base, typically results in a loss of direct antibacterial activity.[7][8]
-
Prodrug Strategy: However, this site is a prime target for creating prodrugs. Modifications that are metabolically labile and can be cleaved in vivo to regenerate the free amine can be used to improve solubility, alter absorption, or prolong activity. For example, N-acetylated derivatives are common metabolites that are generally inactive but can sometimes be hydrolyzed back to the active form.[9]
-
-
The Sulfonamide Linkage (-SO₂NH-): This linkage is the chemical anchor of the molecule and is indispensable. The sulfur atom must be directly attached to the benzene ring.
-
The Benzene Ring: The disubstitution pattern at positions 1 and 4 of the benzene ring is optimal. Additional substitutions on the ring can influence the molecule's electronic properties and lipophilicity, which may affect enzyme binding and cell penetration, but often lead to reduced activity.
The N¹-Heterocyclic Substituent: 5-Methyl-3-isoxazolyl Ring
The nature of the substituent on the N¹ nitrogen of the sulfonamide group is a key determinant of the drug's potency and pharmacokinetic profile. The 5-methyl-3-isoxazolyl ring in sulfamethoxazole imparts a favorable combination of electronic properties and acidity (pKa ≈ 6.0).[10]
-
Acidity: The electron-withdrawing nature of the isoxazole ring increases the acidity of the sulfonamide N-H proton. This is crucial because the ionized (anionic) form of the drug is structurally more similar to the carboxylate anion of PABA, enhancing its binding to DHPS.
-
Lipophilicity & Pharmacokinetics: The heterocyclic ring provides a balance of lipophilicity and hydrophilicity that governs absorption, protein binding (approx. 70%), and tissue distribution.[4]
-
The 5-Methyl Group: While subtle, the methyl group at the 5-position contributes to the overall steric and electronic profile of the ring, influencing its interaction within the DHPS active site. Modifications at this position or on the isoxazole ring itself can lead to new derivatives with altered biological activities. For instance, adding a hydroxymethyl group at the 5-position and a methyl at the 4-position results in a related but distinct chemical entity.[11]
Caption: Key structure-activity relationship points for Sulfamethoxazole.
Pillar 3: Synthesis, Derivatization, and Expanded Bioactivity
The chemical tractability of the sulfamethoxazole scaffold makes it a versatile starting point for synthesizing new chemical entities with diverse biological activities. The primary site for derivatization is the p-amino group.
General Synthesis Workflow
A common synthetic route involves the reaction of sulfamethoxazole with various aromatic aldehydes. This condensation reaction typically occurs at the p-amino group to form a Schiff base (an imine), which can then be a precursor for further modifications, such as the synthesis of β-lactam or thiazolidinone rings.[7][12]
Caption: General workflow for synthesizing Sulfamethoxazole derivatives.
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol describes a representative synthesis of a Schiff base from sulfamethoxazole and a substituted benzaldehyde, a common first step in creating novel derivatives.[7][8]
Objective: To synthesize 4-((4-methoxybenzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide.
Materials:
-
Sulfamethoxazole (5 mmol, 1.27 g)
-
4-methoxybenzaldehyde (5 mmol, 0.68 g, 0.61 mL)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (3-4 drops)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 5 mmol of 4-methoxybenzaldehyde in 10 mL of absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve 5 mmol of sulfamethoxazole in 10 mL of absolute ethanol.
-
Add the sulfamethoxazole solution dropwise to the aldehyde solution while stirring.
-
Add 3-4 drops of glacial acetic acid to the reaction mixture to act as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature, then place it in an ice bath to facilitate precipitation.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain the purified Schiff base.
-
Dry the final product and determine its melting point and characterize using spectroscopic methods (FT-IR, ¹H-NMR) to confirm its structure.[7]
Expanded Biological Activities of the Scaffold
While renowned for its antibacterial properties, the sulfamethoxazole scaffold has proven to be a "privileged structure" in medicinal chemistry, serving as a template for agents with a wide array of biological activities.
| Derivative Class / Modification | Target / Activity | Potency / Key Finding | Reference |
| Hydrazone Derivatives | Anticancer (CaKi-1, PPC-1 cell lines) | Compound 16b showed higher activity against CaKi-1 than approved drugs axitinib and pazopanib. | [13] |
| Schiff Base / β-Lactam Derivatives | Antibacterial (Gram-positive/negative) | Derivatives M3 and M5 showed higher potency than the parent sulfamethoxazole against tested strains. | [7] |
| Thiazolidinone Derivatives | Antibacterial | Final compounds exhibited significant activity compared to the standard drug sulfamethoxazole. | [12] |
| Diazenyl Derivatives | Antifungal (Candida albicans) | Showed notable antifungal action. | [2] |
| Polymer Conjugates (Prodrugs) | Antibacterial / Antifungal | Covalently linked prodrugs exhibit delayed action, prolonged activity, and slower metabolism. |
This versatility underscores the value of the core structure in generating novel therapeutic leads by modifying key functional groups.[2]
Pharmacokinetics and Metabolism
Upon oral administration, sulfamethoxazole is rapidly and well-absorbed, reaching peak plasma concentrations in 1-4 hours.[4] It distributes into most body tissues and has a mean serum half-life of approximately 10 hours.[4][14] Metabolism occurs primarily in the liver, with the main pathways being:
-
N⁴-Acetylation: The most significant metabolic route, producing the N⁴-acetylsulfamethoxazole metabolite. This metabolite is microbiologically inactive and less soluble than the parent drug, which can contribute to crystalluria at high doses.[9][15]
-
Glucuronidation: Conjugation with glucuronic acid is another key pathway.[15]
-
Isoxazole Ring Opening: Minor metabolic pathways can involve the cleavage of the isoxazole ring.[15]
Excretion is primarily renal, with a mixture of the unchanged parent drug, the N⁴-acetylated metabolite, and other conjugates appearing in the urine.[9] Renal impairment can significantly reduce the elimination rate, necessitating dosage adjustments.[16]
Conclusion and Future Directions
The structure-activity relationship of this compound is a classic case study in medicinal chemistry, demonstrating how a precise molecular architecture gives rise to selective biological activity. The essentiality of the p-amino group for PABA mimicry, combined with the electronically favorable properties of the N¹-isoxazole ring, creates a potent and effective inhibitor of bacterial folic acid synthesis.
The true strength of the scaffold lies in its versatility. The demonstrated ability to generate derivatives with potent anticancer, antifungal, and enhanced antibacterial activities by modifying the core structure highlights its role as a privileged scaffold.[2][13] Future research should focus on:
-
Designing Novel Derivatives: Exploring substitutions on the isoxazole and benzene rings to develop agents with novel mechanisms or improved activity against drug-resistant pathogens.
-
Improving Solubility and Safety: Developing derivatives or prodrugs that minimize the risk of crystalluria associated with the N⁴-acetylated metabolite.
-
Quantitative Structure-Activity Relationship (QSAR): Applying computational QSAR models to more precisely predict the biological activity of novel sulfonamide designs and to better understand their interaction with target enzymes.[17][18][19][20]
The this compound framework remains a highly valuable and adaptable platform for the discovery and development of future therapeutic agents.
References
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 4. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]
- 6. nbinno.com [nbinno.com]
- 7. impactfactor.org [impactfactor.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Pharmacokinetics of a sulphamethoxazole/trimethoprim formulation in pigs after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzenesulfonamide, 4-amino-N-(5-(hydroxymethyl)-4-methyl-3-isoxazolyl)- | C11H13N3O4S | CID 190686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Pharmacometabolomics Study of Sulfamethoxazole and Trimethoprim in Kidney Transplant Recipients: Real-World Metabolism and Urinary Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. jbclinpharm.org [jbclinpharm.org]
- 18. QSAR study on antibacterial activity of sulphonamides and derived Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. QSAR-based investigation on antibiotics facilitating emergence and dissemination of antibiotic resistance genes: A case study of sulfonamides against mutation and conjugative transfer in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
A Technical Guide to Exploring the Antibacterial Spectrum of N-(5-methyl-3-isoxazolyl)benzenesulfonamide (Sulfamethoxazole)
Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the antibacterial spectrum of N-(5-methyl-3-isoxazolyl)benzenesulfonamide, a sulfonamide antibiotic commonly known as Sulfamethoxazole.[1] This document moves beyond a simple recitation of protocols to deliver an in-depth, field-proven perspective on experimental design, methodological execution, and data interpretation. We will delve into the causal reasoning behind critical experimental choices, outline self-validating protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and ground all claims in authoritative scientific principles. The guide includes detailed, step-by-step methodologies, structured data presentation formats, and visualizations to clarify complex pathways and workflows, ensuring scientific integrity and logical coherence throughout.
Introduction to this compound
This compound, or Sulfamethoxazole, is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class.[1][2][3] While it was developed in the mid-20th century, it is now most frequently used in a synergistic combination with trimethoprim to enhance efficacy and reduce the development of resistance.[2][4] Understanding its intrinsic spectrum of activity is a foundational step in both preclinical research and ongoing surveillance of its clinical utility.
Chemical Structure and Properties
Sulfamethoxazole is characterized by a benzenesulfonamide core linked to a 5-methyl-3-isoxazolyl group.[1][] Its chemical formula is C₁₀H₁₁N₃O₃S. This structure is critically important as it acts as a structural analog of para-aminobenzoic acid (PABA), a key substrate in the bacterial folic acid synthesis pathway.[3][] This mimicry is the basis of its antibacterial action.
The Sulfonamide Class: A Mechanistic Overview
Sulfonamides exert their bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[1][2][4][6][7][8] Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[3][8] Folic acid is an essential precursor for the synthesis of nucleotides (purines and thymidine) and certain amino acids, which are required for DNA, RNA, and protein production.[2][3]
By binding to the active site of DHPS, Sulfamethoxazole prevents the conversion of PABA into dihydrofolic acid, thereby halting the metabolic pathway.[2][3][7] This selective toxicity makes it an effective antibacterial agent.[3][6] The effect is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[3][][7]
Rationale for Spectrum Evaluation
Determining the antibacterial spectrum is crucial for several reasons:
-
Defining Clinical Utility: It identifies which specific pathogens are likely to be susceptible, guiding therapeutic applications.
-
Tracking Resistance: Ongoing spectrum analysis is a vital surveillance tool to monitor the emergence and spread of resistant strains.[4][7]
-
Drug Discovery: For novel derivatives, spectrum analysis is a primary screen to establish potential as a lead compound.
-
Mechanistic Insight: A compound's spectrum can provide clues about its mechanism of action and potential resistance pathways.
Experimental Design: A Validated Approach
A robust experimental design is the bedrock of reliable spectrum data. The choices of organisms, media, and controls are not arbitrary; they are deliberate decisions made to ensure the results are accurate, reproducible, and clinically relevant.
Selection of Bacterial Strains
To define a broad spectrum, a panel of clinically relevant and taxonomically diverse bacteria must be selected. This panel should minimally include:
-
Gram-Positive Representatives:
-
Staphylococcus aureus (e.g., ATCC 29213): A common cause of skin, soft tissue, and systemic infections.
-
Streptococcus pneumoniae (e.g., ATCC 49619): A leading cause of pneumonia, meningitis, and otitis media.
-
-
Gram-Negative Representatives:
-
Escherichia coli (e.g., ATCC 25922): A frequent cause of urinary tract and gastrointestinal infections.
-
Pseudomonas aeruginosa (e.g., ATCC 27853): An opportunistic pathogen known for its intrinsic resistance.
-
Klebsiella pneumoniae (e.g., ATCC 700603): A significant cause of hospital-acquired infections.
-
Causality: The inclusion of both Gram-positive and Gram-negative bacteria is essential because differences in their cell wall structure can dramatically affect antibiotic susceptibility. The use of standardized reference strains (e.g., from the American Type Culture Collection - ATCC) is critical for inter-laboratory comparability and adherence to standards set by bodies like the Clinical and Laboratory Standards Institute (CLSI).[9]
Culture Media and Growth Conditions
The choice of culture medium is standardized to ensure consistency.
-
Primary Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the internationally accepted standard for susceptibility testing of most non-fastidious bacteria.[10][11]
-
Incubation: Plates are typically incubated at 35 ± 2°C for 16-24 hours in ambient air.[11][12]
Trustworthiness: Using a standardized medium like CAMHB minimizes variability in results that could arise from different nutritional components affecting either bacterial growth or the activity of the antibiotic itself. This adherence to CLSI and EUCAST guidelines ensures the protocol is self-validating and the results are comparable to global data.[13][14]
Preparation of Stock Solutions and Controls
-
Compound Stock: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO), ensuring it is fully dissolved. The stock should be prepared fresh or stored under validated conditions.
-
Controls: Every assay must include:
Core Methodologies for Antibacterial Spectrum Determination
The gold standard for determining the antibacterial spectrum involves quantitative assays to find the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC).[12]
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
3.1.1 Principle of the Assay The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism in vitro.[16][17] The test involves challenging a standardized bacterial inoculum with a serial two-fold dilution of the antibiotic.[12][15][16]
3.1.2 Step-by-Step Protocol
-
Prepare Inoculum: From a fresh (18-24 hour) culture on an agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[11][16]
-
Dilute Inoculum: Dilute the standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[11][12]
-
Prepare Antibiotic Dilutions: In a sterile 96-well round-bottom microtiter plate, create a serial two-fold dilution of this compound.
-
Add 100 µL of CAMHB to wells 2 through 11 of a given row.
-
Add 200 µL of the starting antibiotic concentration to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and repeat this serial transfer down to well 10. Discard the final 100 µL from well 10.[16] Well 11 serves as the growth control. Well 12 is the sterility control (add 100 µL of uninoculated broth).
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.[16]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[12]
-
Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[11][17]
3.1.3 Workflow Visualization
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
3.2.1 Principle of the Assay The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11][18][19] This assay is a crucial follow-up to the MIC, as it distinguishes between bacteriostatic and bactericidal activity.
3.2.2 Step-by-Step Protocol
-
Perform MIC Assay: Complete the MIC assay as described in Protocol 3.1.
-
Subculture: Following MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).[11]
-
Plate Aliquots: Spread each aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Determine MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11][19]
3.2.3 Data Interpretation and the Bacteriostatic vs. Bactericidal Index The relationship between the MIC and MBC is used to classify the antibiotic's activity.
-
Calculate the ratio: MBC / MIC
-
If MBC / MIC ≤ 4 , the compound is generally considered bactericidal .[11]
-
If MBC / MIC > 4 , the compound is considered bacteriostatic .
For Sulfamethoxazole, a bacteriostatic effect is expected.[3] Therefore, the MBC is anticipated to be significantly higher than the MIC.
Expected Antibacterial Spectrum and Data Presentation
Quantitative data should be summarized in clear, concise tables for easy comparison and analysis.
Table 1: Representative MIC Data for this compound
| Bacterial Strain | ATCC Number | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | Positive | 8-32 |
| Streptococcus pneumoniae | 49619 | Positive | 16-64 |
| Escherichia coli | 25922 | Negative | 4-16 |
| Klebsiella pneumoniae | 700603 | Negative | 8-32 |
| Pseudomonas aeruginosa | 27853 | Negative | >256 |
| (Note: These are representative values and actual results must be determined experimentally.) |
Table 2: Representative MBC Data and Bactericidal Index
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 16 | >256 | >16 | Bacteriostatic |
| Escherichia coli | 8 | >256 | >32 | Bacteriostatic |
| (Note: These are representative values and actual results must be determined experimentally.) |
Analysis of the Spectrum: Key Insights
The data consistently show that this compound has activity against a range of Gram-positive and Gram-negative bacteria but is largely ineffective against P. aeruginosa. The high MBC/MIC ratio confirms its established classification as a bacteriostatic agent.[3][]
Mechanistic Insights: The Folic Acid Synthesis Pathway
The antibacterial activity of this compound is rooted in its targeted inhibition of a critical bacterial metabolic pathway.
The Dihydropteroate Synthase (DHPS) Inhibition
As a structural analog of PABA, Sulfamethoxazole competitively binds to the active site of the DHPS enzyme.[6][8] This enzymatic blockade is the central event in its mechanism of action. The combination with trimethoprim, which inhibits dihydrofolate reductase (DHFR), the next enzyme in the pathway, results in a sequential blockade that is often bactericidal and highly effective.[2][4][20]
Diagram of the Folic Acid Synthesis Pathway and Sulfonamide Inhibition
Caption: Inhibition of bacterial folic acid synthesis by Sulfamethoxazole.
Conclusion and Future Directions
This guide has outlined a scientifically rigorous and logically structured approach to defining the antibacterial spectrum of this compound. By adhering to standardized methodologies (CLSI, EUCAST), employing proper controls, and understanding the biochemical principles at play, researchers can generate high-quality, reliable data. The bacteriostatic nature and broad-spectrum activity (excluding organisms like P. aeruginosa) underscore its continued, albeit often combinatorial, role in antimicrobial therapy.
Future research should focus on:
-
Exploring Derivatives: Synthesizing and testing new derivatives to overcome resistance or broaden the spectrum.[21][22]
-
Synergy Studies: Quantitatively assessing its synergistic effects with other antibiotics beyond trimethoprim.
-
Resistance Surveillance: Continuously monitoring the MIC values against clinical isolates to provide updated data for therapeutic guidelines.
References
- 1. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 3. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 4. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 8. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. microchemlab.com [microchemlab.com]
- 11. benchchem.com [benchchem.com]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 14. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]
- 21. applications.emro.who.int [applications.emro.who.int]
- 22. Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antibacterial Susceptibility Testing of Sulfamethoxazole
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of antibacterial susceptibility testing (AST) for sulfamethoxazole, most commonly tested in combination with trimethoprim as co-trimoxazole. This document synthesizes technical data with field-proven insights to ensure robust and reliable results.
Foundational Principles: Understanding the Mechanism and Synergy
Sulfamethoxazole is a sulfonamide antibiotic that competitively inhibits dihydropteroate synthase (DHPS), a bacterial enzyme essential for the synthesis of dihydrofolic acid from para-aminobenzoic acid (PABA).[1] Bacteria require dihydrofolic acid as a precursor for synthesizing tetrahydrofolic acid, a vital cofactor in the production of nucleic acids and certain amino acids.
In clinical and laboratory settings, sulfamethoxazole is almost exclusively used in combination with trimethoprim.[2] Trimethoprim targets a subsequent step in the same metabolic pathway, inhibiting dihydrofolate reductase (DHFR), the enzyme that converts dihydrofolic acid to tetrahydrofolic acid.[1] This sequential blockade of the folate synthesis pathway results in a synergistic and often bactericidal effect that is more potent than either agent alone.[1][2] This synergistic relationship is the cornerstone of co-trimoxazole's efficacy and is a critical consideration in the design and interpretation of susceptibility testing protocols.
References
Application Notes and Protocols for Antimicrobial Assays Using N-(5-methyl-3-isoxazolyl)benzenesulfonamide
Introduction: A Structural Perspective on N-(5-methyl-3-isoxazolyl)benzenesulfonamide
This compound is a synthetic compound belonging to the sulfonamide class of drugs. Its structure, featuring a benzenesulfonamide core linked to a 5-methyl-3-isoxazolyl moiety, is closely related to the well-known antibiotic sulfamethoxazole.[1] The antimicrobial action of sulfonamides is well-established; they act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids. By blocking this pathway, sulfonamides exhibit a bacteriostatic effect, inhibiting the growth and replication of susceptible bacteria.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively evaluate the antimicrobial properties and potential cytotoxicity of this compound. The protocols herein are based on established standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy of results.
Section 1: Physicochemical Properties and Solution Preparation
A thorough understanding of the test compound's properties is fundamental to accurate and reproducible assay results.
Compound Characteristics:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O₃S | [1][3] |
| Molecular Weight | 253.28 g/mol | [1] |
| Appearance | Crystals or white powder | [3] |
| Solubility | Soluble in water | [3] |
Protocol 1.1: Preparation of Stock Solutions
The solubility of a compound can be influenced by the solvent and the pH of the medium. For antimicrobial assays, it is crucial to prepare a high-concentration stock solution that can be serially diluted in the appropriate culture medium without precipitation. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Calculate the volume of DMSO required to achieve a desired high-concentration stock solution (e.g., 10 mg/mL or 25.6 mM). The following formula can be used: Volume (mL) = Weight (mg) / Desired Concentration (mg/mL)
-
In a sterile microcentrifuge tube, add the weighed powder.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be necessary for some compounds, but care should be taken to avoid degradation.
-
Visually inspect the solution for any undissolved particles. If necessary, centrifuge the solution at high speed for 5 minutes to pellet any insoluble material and carefully transfer the supernatant to a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Scientist's Note: The final concentration of DMSO in the assay wells should be kept to a minimum (typically ≤1%) to avoid solvent-induced cytotoxicity or interference with bacterial growth.[4] It is essential to run a vehicle control (medium with the same concentration of DMSO as the highest concentration of the test compound) in all experiments.
Section 2: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for determining MIC values.
Protocol 2.1: Broth Microdilution Assay
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution
-
Sterile 96-well, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile multichannel pipettes and tips
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or CAMHB.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done by adding more bacteria or sterile saline/broth and comparing against the standard.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
-
-
Plate Preparation:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a working solution of the test compound at twice the highest desired final concentration.
-
Add 200 µL of this working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Cover the plate with a sterile lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. A reading mirror or a spectrophotometer (measuring absorbance at 600 nm) can aid in determining the endpoint.
-
| Bacterial Strain | Illustrative MIC (µg/mL) |
| Staphylococcus aureus | 32 - 128 |
| Escherichia coli | 64 - 256 |
Note: These are hypothetical values for illustrative purposes only and must be determined experimentally.
Section 3: Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. This assay is a logical extension of the MIC test.
Protocol 3.1: MBC Determination
Materials:
-
MIC plate from Protocol 2.1
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
-
Incubator (35 ± 2°C)
Procedure:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Homogenize the contents of each selected well by gentle pipetting.
-
From each of these wells, plate a 10 µL aliquot onto a sterile MHA plate.
-
Also, plate a 10 µL aliquot from the growth control well (well 11) after preparing a 1:100 and 1:1000 dilution in sterile saline to determine the initial inoculum count.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
Section 4: Disk Diffusion Assay
The disk diffusion assay (Kirby-Bauer test) is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent. It is a simpler and less resource-intensive method compared to broth microdilution.
Protocol 4.1: Disk Diffusion Assay
Materials:
-
Sterile 6 mm filter paper disks
-
This compound solution of a known concentration
-
Sterile Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial inoculum prepared as in Protocol 2.1
-
Sterile cotton swabs
-
Forceps
-
Incubator (35 ± 2°C)
-
Ruler or calipers
Procedure:
-
Disk Preparation:
-
Aseptically apply a precise volume (e.g., 20 µL) of a known concentration of the this compound solution onto sterile filter paper disks.
-
Allow the disks to dry completely in a sterile environment.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the 0.5 McFarland standardized bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Disk Application:
-
Using sterile forceps, place the prepared disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-24 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).
-
The interpretation of the zone sizes (susceptible, intermediate, or resistant) requires correlation with MIC data, which is typically established through extensive studies.
-
Section 5: Cytotoxicity Assessment
It is imperative to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to assess its therapeutic potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol 5.1: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well, flat-bottom cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
-
Illustrative Data: Based on studies of other sulfonamides, the cytotoxic effects on mammalian cells are often observed at concentrations higher than their antibacterial MICs.
| Cell Line | Illustrative IC₅₀ (µM) |
| HeLa | >100 |
| HEK293 | >100 |
Note: These are hypothetical values for illustrative purposes only and must be determined experimentally.
Section 6: Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
Caption: Experimental workflow for antimicrobial and cytotoxicity evaluation.
Section 7: Concluding Remarks
The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of this compound as a potential antimicrobial agent. Adherence to standardized methodologies, such as those provided by the CLSI, is paramount for generating reliable and comparable data. Furthermore, the concurrent assessment of cytotoxicity is a critical step in the early stages of drug discovery to ensure the selective activity of the compound against microbial pathogens with minimal harm to the host. The illustrative data provided serves as a guide for expected outcomes based on the known properties of the sulfonamide class of compounds. It is imperative that researchers establish these values experimentally for this compound to accurately determine its antimicrobial profile.
References
- 1. 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide; N1-(5-Methylisoxazol-3-yl)sulfanilamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide(723-46-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
Application Notes for N-(5-methyl-3-isoxazolyl)benzenesulfonamide (Sulfamethoxazole) in Medicinal Chemistry
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Classic Antibiotic
N-(5-methyl-3-isoxazolyl)benzenesulfonamide is the systematic chemical name for Sulfamethoxazole (SMX) , a widely recognized sulfonamide antibiotic.[1][2] Introduced in 1961, Sulfamethoxazole has been a cornerstone in the treatment of various bacterial infections, including those of the urinary tract, respiratory system, and gastrointestinal tract.[1][2][3] It is effective against a broad spectrum of both gram-positive and gram-negative bacteria, such as Escherichia coli and Listeria monocytogenes.[1]
This document serves as a technical guide for researchers and drug development professionals, providing in-depth insights into the mechanism of action, key applications, and validated experimental protocols for evaluating the efficacy of Sulfamethoxazole and its synergistic combination with Trimethoprim.
Mechanism of Action: A Tale of Two Inhibitors
Sulfamethoxazole exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS) .[2][4] Structurally, it mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA).[1][] This competitive inhibition blocks the synthesis of dihydrofolic acid, an essential precursor for the production of tetrahydrofolate. Tetrahydrofolate is a vital cofactor in the synthesis of nucleic acids (purines and thymidylate) and certain amino acids, which are necessary for bacterial growth and replication.[1][4]
A critical aspect of Sulfamethoxazole's utility in medicinal chemistry is its selective toxicity. Human cells do not synthesize their own folic acid; they obtain it from their diet as vitamin B9.[1] In contrast, many bacteria must synthesize folic acid de novo, making the folate synthesis pathway an excellent target for antimicrobial agents.[1][6]
The Synergistic Power of Co-trimoxazole
Sulfamethoxazole is most commonly used in a fixed-dose combination with Trimethoprim (TMP) , a formulation known as co-trimoxazole (TMP-SMX).[2][7] This combination results in a potent synergistic and often bactericidal effect.[7] Trimethoprim inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase (DHFR) , which is responsible for converting dihydrofolic acid to the active tetrahydrofolic acid.[4][7] This sequential blockade of two critical steps in the folate synthesis pathway is highly effective and helps to slow the development of bacterial resistance.[2][8] Recent studies also suggest a mutual potentiation, where Trimethoprim can enhance the activity of Sulfamethoxazole by inhibiting the synthesis of another folate precursor.[8][9]
Diagram: Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfamethoxazole and Trimethoprim
Caption: Sequential blockade of the bacterial folate synthesis pathway.
Experimental Protocols
The following protocols are fundamental for evaluating the antibacterial efficacy of Sulfamethoxazole and its combinations.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10] The broth microdilution method is a standardized and widely used technique for this purpose.[10][11]
Principle: Serial dilutions of the antibiotic are prepared in a 96-well microtiter plate and inoculated with a standardized bacterial suspension. After incubation, the wells are observed for turbidity, and the MIC is determined as the lowest concentration with no visible growth.[12][13]
Step-by-Step Methodology:
-
Preparation of Antibiotic Stock Solution:
-
Accurately weigh and dissolve Sulfamethoxazole in a suitable solvent (e.g., DMSO), then dilute with sterile Mueller-Hinton Broth (MHB) to create a high-concentration stock solution (e.g., 1280 µg/mL).[13] Sterilize by filtration if necessary.
-
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the antibiotic stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly.
-
Continue this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).[14]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), suspend several colonies of the test organism in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[13]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11.
-
Seal the plate and incubate at 35-37°C for 18-24 hours.[14]
-
-
Data Interpretation:
-
The MIC is the lowest concentration of Sulfamethoxazole that completely inhibits visible growth (i.e., the first clear well).[13]
-
Diagram: Workflow for MIC Determination by Broth Microdilution
Caption: Workflow for the broth microdilution MIC assay.
Protocol 2: Synergy Testing by Checkerboard Assay
The checkerboard assay is a common in vitro method to quantitatively assess the interaction between two antimicrobial agents.[15][16][17]
Principle: Two antibiotics are serially diluted in a two-dimensional array in a 96-well plate. The resulting matrix contains various combinations of the two drugs. The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[15][18]
Step-by-Step Methodology:
-
Plate Setup:
-
Prepare stock solutions of Sulfamethoxazole (Drug A) and Trimethoprim (Drug B) at 4x the highest desired concentration in 2x concentrated MHB.[17]
-
Along the x-axis of a 96-well plate, create serial dilutions of Drug A.
-
Along the y-axis, create serial dilutions of Drug B.
-
The resulting wells will contain combinations of both drugs at varying concentrations.[19] Include rows and columns with each drug alone to determine their individual MICs in the same experiment.[18]
-
-
Inoculation and Incubation:
-
Prepare and add the bacterial inoculum as described in the MIC protocol to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
Incubate the plate under the same conditions as the MIC assay.
-
-
Data Analysis and FICI Calculation:
-
After incubation, identify the MIC of each drug alone and the MIC of each drug in combination for every well that shows no growth.
-
Calculate the FIC for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[15]
-
Table: Representative Data for Co-trimoxazole Synergy
| Test Organism | SMX MIC (µg/mL) | TMP MIC (µg/mL) | FICI Interpretation |
| E. coli (ATCC 25922) | 16 | 0.5 | Synergy (FICI ≤ 0.5) |
| S. aureus (ATCC 29213) | 32 | 1 | Synergy (FICI ≤ 0.5) |
| P. aeruginosa (ATCC 27853) | >1024 | >1024 | Resistant |
| Note: Values are illustrative and should be determined experimentally. |
Protocol 3: In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay
This target-based assay directly measures the inhibitory activity of compounds against the DHPS enzyme.
Principle: A common method is a coupled spectrophotometric assay. The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of DHPS activity is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[20][21]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl₂).[22]
-
Prepare solutions of substrates (PABA and dihydropterin pyrophosphate - DHPP), coupling enzyme (DHFR), cofactor (NADPH), and the inhibitor (Sulfamethoxazole).
-
Purified recombinant DHPS enzyme is required.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, combine the reaction buffer, DHPS enzyme, DHFR, NADPH, and varying concentrations of Sulfamethoxazole.
-
Allow a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrates (PABA and DHPP).
-
Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate reader at a controlled temperature (e.g., 37°C).[20]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.[22][23]
-
Conclusion
This compound, or Sulfamethoxazole, remains a medicinally relevant sulfonamide antibiotic. Its well-defined mechanism of action, coupled with its profound synergistic relationship with Trimethoprim, provides a compelling case study in antibacterial drug development. The protocols detailed herein—MIC determination, checkerboard synergy testing, and direct enzyme inhibition assays—represent the foundational experimental workflows for researchers investigating sulfonamides, antibiotic synergy, and the bacterial folate synthesis pathway. A thorough understanding and application of these methods are essential for the continued development of novel anti-infective strategies.
References
- 1. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 2. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 6. BPJ 49: Antibiotic series: Appropriate use of sulfonamide antibiotics [bpac.org.nz]
- 7. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. benchchem.com [benchchem.com]
- 17. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. emerypharma.com [emerypharma.com]
- 19. mdpi.com [mdpi.com]
- 20. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
In Vitro Evaluation of N-(5-methyl-3-isoxazolyl)benzenesulfonamide Derivatives: A Guide for Preclinical Research
Abstract
This technical guide provides a comprehensive framework for the in vitro evaluation of novel N-(5-methyl-3-isoxazolyl)benzenesulfonamide derivatives. This class of compounds, characterized by the linkage of a benzenesulfonamide moiety to a 5-methyl-3-isoxazolyl ring, has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities. Derivatives have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents, often through mechanisms involving enzyme inhibition and disruption of cellular signaling pathways. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for assessing cytotoxicity, cell cycle progression, apoptosis induction, and key enzyme inhibition, thereby enabling a thorough preclinical characterization of these promising therapeutic candidates.
Introduction: The Scientific Rationale
The this compound scaffold represents a privileged structure in drug discovery. The benzenesulfonamide group is a well-established pharmacophore known for its ability to target and inhibit various enzymes, most notably carbonic anhydrases (CAs).[1] The isoxazole ring, a five-membered heterocycle, is also a versatile component in medicinal chemistry, contributing to a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2] The combination of these two moieties has led to the development of derivatives with diverse and potent biological profiles.
A critical aspect of preclinical drug development is the rigorous in vitro evaluation to determine a compound's efficacy, mechanism of action, and selectivity. The protocols detailed herein are designed to build a comprehensive biological profile of novel derivatives, starting from broad cytotoxicity screening and progressing to more specific mechanistic assays. Understanding the causality behind experimental choices is paramount. For instance, an initial finding of cytotoxicity logically leads to subsequent investigations into whether the observed cell death is due to apoptosis or necrosis, and if cell cycle arrest is a contributing factor. This structured, hierarchical approach ensures a logical and efficient evaluation process.
General Experimental Workflow
The initial characterization of a novel this compound derivative should follow a systematic, multi-phase approach. This ensures that foundational data on cytotoxicity informs the design of more complex mechanistic studies.
Caption: General workflow for the in vitro evaluation of test compounds.
Foundational Assays: Cytotoxicity and Cell Viability
The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity against a panel of relevant cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.
Scientific Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol: MTT Cytotoxicity Assay
Materials:
-
This compound derivative (Test Compound)
-
96-well flat-bottom sterile plates
-
Appropriate cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO in medium) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.[2]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Illustrative Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) after 72h |
| Derivative X | MCF-7 (Breast) | 15.2 ± 1.8 |
| Derivative X | A549 (Lung) | 28.5 ± 3.1 |
| Derivative X | HCT116 (Colon) | 11.7 ± 1.5 |
| Doxorubicin | MCF-7 (Breast) | 0.8 ± 0.1 |
Note: The data presented are for illustrative purposes only.
Mechanistic Assays: Unraveling the Mode of Action
Once a compound demonstrates significant cytotoxicity, the next logical step is to investigate how it kills cancer cells. Key mechanisms include the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.
Cell Cycle Analysis via Flow Cytometry
Many anticancer agents, including sulfonamide derivatives, exert their effects by causing cell cycle arrest at specific checkpoints (e.g., G1 or G2/M), preventing cancer cell proliferation. Flow cytometry using propidium iodide (PI) staining is the gold standard for analyzing DNA content and cell cycle distribution.[1]
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
Materials:
-
6-well plates
-
Test compound
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
PI Staining Solution (e.g., PBS with 100 µg/mL RNase A and 50 µg/mL Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, acquiring at least 10,000 events per sample. Use software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Putative mechanism of sulfonamide-induced G1 cell cycle arrest.
Detection of Apoptosis
Apoptosis is a preferred mode of cell death for anticancer therapies as it avoids the inflammatory response associated with necrosis. The Annexin V/PI assay is a common method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. Transfer 100 µL of the suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate cell populations:
-
Viable: Annexin V- / PI-
-
Early Apoptotic: Annexin V+ / PI-
-
Late Apoptotic/Necrotic: Annexin V+ / PI+
-
Western Blot Analysis of Apoptosis Markers
To confirm apoptosis and investigate the underlying molecular pathways, Western blotting is used to detect key apoptotic proteins.
Protocol: Western Blot for Apoptotic Markers
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Protein Extraction: Treat cells as desired, then lyse them in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply the ECL substrate and visualize the protein bands using an imaging system. Normalize band intensities to a loading control like β-actin.
Caption: Simplified intrinsic apoptosis signaling pathway.
Target-Specific and Phenotypic Assays
Based on the known activities of the parent scaffolds, it is prudent to evaluate derivatives against specific molecular targets and in relevant phenotypic assays.
Carbonic Anhydrase (CA) Inhibition Assay
Benzenesulfonamides are classic inhibitors of carbonic anhydrases.[1] The inhibition of tumor-associated isoforms like CA IX and XII is a validated anticancer strategy.[3]
Protocol: Colorimetric CA Inhibition Assay
Materials:
-
Purified human CA isoform (e.g., hCA II or hCA IX)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate: 4-Nitrophenyl acetate (p-NPA)
-
Positive Control: Acetazolamide (AZA)
-
96-well plate and spectrophotometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and AZA in a buffer/DMSO mixture. Prepare a stock solution of the CA enzyme and a fresh solution of p-NPA in acetonitrile or DMSO.
-
Assay Setup: In a 96-well plate, add assay buffer, the enzyme solution, and the inhibitor dilutions. Include controls for no enzyme (blank) and no inhibitor (100% activity).
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate to all wells.
-
Measurement: Immediately measure the increase in absorbance at 400 nm in kinetic mode for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (slope) for each concentration. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC₅₀ value.
Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in CAMHB directly in a 96-well plate.
-
Inoculation: Dilute the standardized bacterial suspension and inoculate each well to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity Assay
Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Complete DMEM
Procedure:
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce NO production.
-
NO Measurement: Collect the cell culture supernatant. Measure the nitrite concentration (a stable product of NO) by adding Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-only treated group.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust and systematic approach to the initial in vitro characterization of novel this compound derivatives. By progressing from broad phenotypic screening to specific mechanistic and target-based assays, researchers can efficiently build a comprehensive biological profile of their compounds. Positive results from these assays will justify advancement to more complex studies, including in vivo efficacy models, pharmacokinetic profiling, and detailed toxicological assessments, ultimately paving the way for the development of new therapeutic agents.
References
Application Note & Protocols: A Guide to the Synthesis and Characterization of Novel Sulfamethoxazole Derivatives
Introduction: Rationale and Scope
Sulfamethoxazole (SMX) is a cornerstone sulfonamide antibiotic, widely utilized for its bacteriostatic efficacy against a broad spectrum of pathogens.[1][2] It functions by competitively inhibiting dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway.[2] However, the rise of antimicrobial resistance necessitates the continuous development of new therapeutic agents. The chemical scaffold of sulfamethoxazole, featuring a reactive primary aromatic amine and a sulfonamide group, presents a versatile platform for derivatization.[3]
The synthesis of novel SMX derivatives is a promising strategy to not only combat resistance but also to explore new pharmacological activities, including potential anticancer, antifungal, and anti-inflammatory properties.[1][4][5] This guide provides detailed protocols for the synthesis of two prominent classes of sulfamethoxazole derivatives—Schiff bases and azo dyes—and outlines a comprehensive workflow for their structural characterization and purity assessment. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.
Synthetic Pathways and Protocols
The primary aromatic amine on the sulfamethoxazole molecule is the principal target for derivatization. We will explore two common and effective synthetic transformations: condensation with carbonyl compounds to form Schiff bases and diazotization followed by coupling to form azo dyes.
Synthesis of Sulfamethoxazole-Based Schiff Bases
Schiff bases, or azomethines, are formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[6][7][8] This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic imine (C=N) bond. The choice of aldehyde or ketone allows for the introduction of diverse functional groups, enabling the modulation of the derivative's steric, electronic, and pharmacological properties.
Causality of Experimental Design:
-
Solvent: Absolute ethanol is an ideal solvent as it effectively dissolves both sulfamethoxazole and the aldehyde reactants while being relatively easy to remove post-reaction.[6][7]
-
Catalyst: A few drops of glacial acetic acid are used to catalyze the reaction. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine.[6][7][8]
-
Reflux: Heating the reaction mixture at reflux provides the necessary activation energy for the dehydration step, driving the equilibrium towards the formation of the Schiff base product.[7][8]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sulfamethoxazole (1.0 eq.) in absolute ethanol (approx. 15 mL per gram of SMX).
-
In a separate beaker, dissolve the desired aromatic aldehyde (e.g., salicylaldehyde, vanillin, 4-bromobenzaldehyde) (1.0 eq.) in a minimal amount of absolute ethanol.[6]
-
Reaction Initiation: Slowly add the aldehyde solution to the stirring sulfamethoxazole solution at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.[8]
-
Reaction Progression: Heat the mixture to reflux and maintain for 3-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:petroleum ether, 7:3).[9]
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid product with cold ethanol to remove unreacted starting materials.[7]
-
Drying and Storage: Recrystallize the product from ethanol to obtain the pure Schiff base derivative.[7] Dry the final product in a vacuum oven.
Workflow for Sulfamethoxazole Schiff Base Synthesis
Caption: Workflow for the synthesis of sulfamethoxazole Schiff bases.
Synthesis of Sulfamethoxazole-Based Azo Dyes
Azo compounds, characterized by the -N=N- functional group, are another important class of derivatives. The synthesis involves a two-step process: diazotization of the primary aromatic amine of sulfamethoxazole, followed by an azo coupling reaction with an electron-rich nucleophile such as a phenol or another aromatic amine.[10]
Causality of Experimental Design:
-
Diazotization Temperature: The diazotization reaction must be carried out at low temperatures (0-5 °C). The resulting diazonium salt is unstable and can decompose into nitrogen gas and a phenol at higher temperatures, significantly reducing the yield.[10]
-
Acidic Medium: A strong acid, typically hydrochloric acid, is required to form nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂). The acid also prevents premature coupling of the diazonium salt with unreacted sulfamethoxazole.[10]
-
Coupling Medium: The azo coupling step is performed in an alkaline medium. The base (e.g., sodium hydroxide) deprotonates the coupling agent (e.g., 4-methoxyphenol or 2-naphthol), converting it into a more potent nucleophile, which is necessary for the electrophilic attack by the diazonium salt.[11]
-
Diazotization:
-
Dissolve sulfamethoxazole (1.0 eq.) in a mixture of distilled water and concentrated hydrochloric acid in a beaker.[10]
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite (1.0 eq.) in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold sulfamethoxazole solution, ensuring the temperature remains below 5 °C. Stir for 15-20 minutes to form the diazonium salt solution.
-
-
Azo Coupling:
-
In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol, 4-methoxyphenol) (1.0 eq.) in an aqueous sodium hydroxide solution.[11]
-
Cool this alkaline solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.
-
A colored precipitate (the azo dye) should form immediately.
-
-
Product Isolation and Purification:
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Collect the azo dye precipitate by vacuum filtration.
-
Wash the product thoroughly with cold distilled water until the filtrate is neutral.
-
Purify the crude product by recrystallization from an appropriate solvent, such as an ethanol-water mixture.
-
Dry the purified azo dye in a desiccator or vacuum oven.
-
Characterization Workflow
Confirming the identity and purity of the newly synthesized derivatives is a critical step. A multi-technique approach is required for unambiguous structural elucidation.
General Workflow for Derivative Characterization
Caption: A multi-technique workflow for characterizing novel derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and effective technique for identifying the key functional groups present in a molecule. It is used to confirm the formation of the desired bond (e.g., C=N or N=N) and the persistence of other core structural features.
-
Protocol:
-
Prepare the sample using the KBr pellet method or as a thin film.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands.
-
-
Data Interpretation: Compare the spectrum of the derivative with that of the starting sulfamethoxazole.
| Compound Class | Key Bond Formed | Expected New Peak (cm⁻¹) | Disappearance of Peak (cm⁻¹) |
| Schiff Base | Imine (C=N) | ~1658 - 1600[9] | N-H stretch of primary amine |
| Azo Dye | Azo (N=N) | ~1450 - 1400 | N-H stretch of primary amine |
| Common Peaks | Sulfonamide (S=O) | ~1370-1335 & 1180-1160 | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR (¹H and ¹³C) provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.
-
Protocol:
-
Data Interpretation for ¹H NMR:
-
Schiff Base: Look for a new singlet in the δ 8.5-9.0 ppm region, corresponding to the azomethine proton (-CH=N-).[9][12] The signals for the primary amine protons of SMX (around δ 6.32 ppm) should disappear.[13]
-
Azo Dye: The disappearance of the primary amine proton signals is a key indicator. The aromatic region of the spectrum will become more complex due to the addition of the coupled ring system.
-
Common Signals: The singlet for the isoxazole methyl group (CH₃) around δ 2.3 ppm and the singlet for the isoxazole ring proton (CH) around δ 6.1 ppm should remain, possibly with slight shifts.[1]
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the synthesized compound, providing strong evidence for the proposed structure.
-
Protocol:
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Analyze the mass spectrum for the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
-
Data Interpretation: The observed mass-to-charge ratio (m/z) of the molecular ion should match the calculated molecular weight of the target derivative.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of the final compound. A single, sharp peak indicates a high degree of purity.
-
Protocol:
-
Develop a suitable RP-HPLC method. A C18 column is commonly used.[14][15]
-
The mobile phase often consists of a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).[14][15]
-
Prepare a dilute solution of the derivative in the mobile phase.
-
Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm or 271 nm).[11][14]
-
-
Data Interpretation: Purity is typically calculated based on the area percentage of the main peak in the chromatogram.
Summary and Conclusion
This application note provides robust and well-grounded protocols for the synthesis and characterization of novel sulfamethoxazole derivatives. By modifying the core sulfamethoxazole structure through Schiff base formation or azo coupling, researchers can generate diverse libraries of new chemical entities. The successful synthesis of these compounds, validated by the comprehensive characterization workflow outlined herein, opens avenues for screening these derivatives for enhanced or novel biological activities, contributing to the ongoing search for next-generation therapeutic agents.
References
- 1. Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties | PLOS One [journals.plos.org]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. benchchem.com [benchchem.com]
- 4. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 5. Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of Schiff's bases of sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of Schiff's bases of sulfamethoxazole - ProQuest [proquest.com]
- 8. mdpi.com [mdpi.com]
- 9. jddtonline.info [jddtonline.info]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. sid.ir [sid.ir]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. historymedjournal.com [historymedjournal.com]
Development of N-(5-methyl-3-isoxazolyl)benzenesulfonamide-Based Enzyme Inhibitors: A Practical Guide for Researchers
Abstract
The N-(5-methyl-3-isoxazolyl)benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, most famously embodied by the antibiotic sulfamethoxazole. Its proven success as a competitive inhibitor of a crucial bacterial enzyme has established it as a "privileged structure" for the design of new therapeutic agents. This guide provides a comprehensive framework for researchers and drug development professionals aiming to leverage this versatile scaffold for the creation of novel enzyme inhibitors. We will delve into the foundational principles of enzyme inhibition, detail robust protocols for synthesis and screening, and provide actionable insights into mechanistic studies and data interpretation. This document is structured to follow the logical progression of a drug discovery campaign, from initial concept to lead optimization, emphasizing the causal relationships behind experimental choices to ensure scientific rigor and reproducibility.
Section 1: The this compound Scaffold: A Foundation for Inhibition
Chemical Structure and Properties
The core structure, 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide, also known as sulfamethoxazole, features a benzenesulfonamide group linked to a 5-methylisoxazole ring.[1] This arrangement confers a unique combination of electronic and steric properties. The sulfonamide group (pKa ≈ 10.4) is a key hydrogen bond donor and acceptor, while the aromatic ring and isoxazole moiety provide a rigid framework that can be chemically modified to explore structure-activity relationships (SAR).[2]
A Privileged Scaffold in Drug Discovery
The enduring success of sulfamethoxazole has highlighted the therapeutic potential of this chemical framework. It acts as a structural mimic of para-aminobenzoic acid (pABA), allowing it to competitively inhibit a key bacterial enzyme.[3][4] This principle of "substrate mimetics" is a powerful strategy in drug design. Furthermore, the benzenesulfonamide moiety is a well-established pharmacophore for targeting other enzyme classes, making this scaffold a versatile starting point for inhibitor development.[5]
Key Biological Targets
While historically associated with antibacterial action, derivatives of the benzenesulfonamide scaffold have been successfully developed to target a range of enzymes critical to human health and disease.
-
Dihydropteroate Synthase (DHPS): This bacterial enzyme is the classic target for sulfamethoxazole.[3][4] It catalyzes a crucial step in the folate biosynthesis pathway, which is essential for bacterial DNA and protein synthesis.[6][7] By competitively inhibiting DHPS, sulfamethoxazole exerts a bacteriostatic effect, halting bacterial proliferation.[3][4]
-
Carbonic Anhydrases (CAs): The primary sulfonamide group is a potent zinc-binding moiety, making it an excellent inhibitor of the zinc-containing metalloenzymes known as carbonic anhydrases.[8][9] Various CA isoforms are implicated in diseases like glaucoma, epilepsy, and cancer.[9][10] The benzenesulfonamide scaffold serves as the foundation for numerous clinically used CA inhibitors.[9]
-
Cyclooxygenase-2 (COX-2): Specific derivatives, such as valdecoxib, which features a 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide structure, are potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[11]
Section 2: Foundational Principles of Enzyme Assay Design
A successful inhibitor development campaign is built upon robust and reliable enzyme assays. Understanding the fundamentals of enzyme kinetics is not merely academic; it is essential for designing experiments that yield meaningful and reproducible data.
A Refresher on Enzyme Kinetics
Steady-state enzyme kinetics is the workhorse of inhibitor characterization.[12] The Michaelis-Menten model describes the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).
Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. Km is the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the substrate's affinity for the enzyme. For any screening effort, it is critical to determine these parameters for your target enzyme under the specific assay conditions you will be using.[13]
Modes of Inhibition: Understanding the "How"
An inhibitor's mechanism of action (MoA) is a critical piece of information that guides lead optimization.
-
Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This is the mechanism of sulfamethoxazole against DHPS.[3][4] In this mode, the apparent Km increases, while Vmax remains unchanged.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, affecting the enzyme's catalytic efficiency regardless of whether the substrate is bound. Here, Km is unchanged, but Vmax decreases.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. Both Vmax and Km decrease.
Assay Formats: Choosing the Right Tool
The choice of assay format depends on the enzyme target, available reagents, and required throughput.
-
Spectrophotometric (Absorbance): Ideal for enzymes that catalyze a reaction resulting in a color change. Simple, cost-effective, and amenable to continuous monitoring in a plate reader.[12]
-
Fluorometric (Fluorescence): Generally more sensitive than absorbance assays. A good choice when the substrate or product concentrations are very low.
-
Luminescent (Light Emission): Often the most sensitive format, suitable for detecting minute changes in enzyme activity, such as in kinase assays that measure ATP consumption.
Section 3: Synthesis and Library Design
General Synthetic Strategy
The core this compound scaffold is typically constructed via a convergent synthesis. A common and effective route involves the coupling of a substituted benzenesulfonyl chloride with 3-amino-5-methylisoxazole.[14] The true power of this scaffold lies in the ability to readily introduce chemical diversity at several key positions to build a library of analogs for SAR studies.
Caption: General synthetic workflow for producing a library of this compound analogs.
Protocol: Synthesis of a Representative Analog
This protocol describes the synthesis of N-(5-methyl-3-isoxazolyl)-4-nitrobenzenesulfonamide, a common intermediate.
Objective: To synthesize a key intermediate for further chemical modification.
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
3-Amino-5-methylisoxazole
-
Anhydrous pyridine
-
Ethyl acetate
-
Deionized water
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-5-methylisoxazole (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.
-
Addition of Sulfonyl Chloride: Cool the solution to 0°C in an ice bath. Add 4-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side-product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, evaporate the pyridine under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain the final product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 4: Primary Screening and Hit Identification
The goal of primary screening is to efficiently test a library of compounds to identify "hits"—compounds that show a desired level of activity against the target enzyme.
High-Throughput Screening (HTS) Workflow
For large compound libraries, an automated HTS approach is employed. The workflow involves dispensing compounds, enzyme, and substrate into multi-well plates (e.g., 384- or 1536-well), followed by automated signal detection.
Protocol: Single-Point Inhibition Assay
This protocol is for an initial screen to identify compounds that inhibit the target enzyme at a single, fixed concentration (e.g., 10 µM).
Objective: To rapidly identify potential inhibitors from a compound library.
Procedure (Example using Carbonic Anhydrase II):
-
Compound Plating: In a 96-well plate, add 1 µL of each test compound from a 1 mM DMSO stock solution to triplicate wells (final concentration: 10 µM).
-
Controls:
-
Negative Control (100% Activity): Add 1 µL of DMSO.
-
Positive Control (0% Activity): Add 1 µL of a known potent inhibitor (e.g., Acetazolamide).
-
-
Enzyme Addition: Add 90 µL of assay buffer containing the target enzyme (e.g., human Carbonic Anhydrase II) to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add 10 µL of a suitable substrate (e.g., 4-nitrophenyl acetate) to all wells to start the reaction.
-
Kinetic Read: Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over 10 minutes.
Data Analysis: The Z'-Factor
Before analyzing compound activity, the quality of the assay itself must be validated. The Z'-factor is a statistical parameter used to quantify the suitability of an HTS assay.[15][16][17]
Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
σ_pos and σ_neg are the standard deviations of the positive and negative controls.
-
μ_pos and μ_neg are the means of the positive and negative controls.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent Assay[15][17] |
| 0 to 0.5 | Marginal / Doable Assay[15][17] |
| < 0 | Unsuitable for Screening[15][17] |
An assay with a Z'-factor of 0.5 or greater is considered robust and reliable for HTS.[15][17] Hits are typically defined as compounds that cause inhibition greater than a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Section 5: Hit-to-Lead: Potency and Mechanism
Once hits are identified, they must be confirmed and characterized to determine their potency and mechanism of action. This process, known as hit-to-lead, is crucial for selecting the most promising compounds for further development.
Protocol: IC50 Determination via Dose-Response
The half-maximal inhibitory concentration (IC50) is the most common metric for inhibitor potency. It is the concentration of an inhibitor required to reduce enzyme activity by 50%.[12]
Objective: To quantify the potency of a hit compound.
Procedure:
-
Serial Dilution: Prepare a serial dilution of the hit compound in DMSO (e.g., 10-point, 3-fold dilution starting from 100 µM).[12]
-
Assay Setup: Set up the enzyme assay as described in the single-point screen, but instead of a single concentration, add 1 µL of each concentration from the serial dilution to triplicate wells.
-
Data Acquisition: Run the assay and record the reaction rates.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the positive and negative controls.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.[13]
-
Protocol: Enzyme Kinetics for MoA Determination
To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic assays are performed by varying the concentration of both the substrate and the inhibitor.[18]
Objective: To elucidate the binding mode of the inhibitor.
Procedure:
-
Experimental Design: Create a matrix of experimental conditions. You will run the enzyme assay at several fixed inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) while varying the substrate concentration across a wide range (e.g., 0.2x Km to 10x Km).
-
Data Acquisition: For each condition in the matrix, measure the initial reaction velocity (v₀).
-
Data Analysis:
-
Plot the data using a double-reciprocal Lineweaver-Burk plot (1/v₀ vs. 1/[S]).
-
Analyze the pattern of the lines generated for each inhibitor concentration:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
References
- 1. 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide; N1-(5-Methylisoxazol-3-yl)sulfanilamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 4-ACETYLAMINO-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE | 21312-10-7 [chemicalbook.com]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 16. punnettsquare.org [punnettsquare.org]
- 17. assay.dev [assay.dev]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting sulfamethoxazole synthesis protocols"
This guide provides in-depth troubleshooting for common issues encountered during the synthesis of sulfamethoxazole. Designed for researchers, chemists, and drug development professionals, this technical support center addresses specific experimental challenges in a practical, question-and-answer format. Our focus is on explaining the causality behind each step and providing robust, field-tested solutions to ensure the integrity and reproducibility of your synthesis protocol.
Overview of Sulfamethoxazole Synthesis
Sulfamethoxazole is a sulfonamide antibiotic that functions by competitively inhibiting the enzyme dihydropteroate synthase (DHPS) in bacteria, thereby blocking the synthesis of essential folic acid.[1][2][3] The most common industrial synthesis is a multi-step process culminating in the condensation of a sulfonyl chloride derivative with an amino-isoxazole moiety, followed by a deprotection step. Understanding this workflow is critical for effective troubleshooting.
Core Synthesis Workflow
The synthesis can be logically divided into the preparation of two key intermediates and their subsequent coupling and final modification.
References
Technical Support Center: Optimizing the Synthesis of N-(5-methyl-3-isoxazolyl)benzenesulfonamide and its Analogues
Prepared by the Applications Science Team
Welcome to the technical support center for the synthesis and optimization of N-(5-methyl-3-isoxazolyl)benzenesulfonamide. This molecule, a core component of the antibacterial agent Sulfisoxazole, represents a common yet challenging synthetic target for researchers in medicinal chemistry and drug development.[1][2] The formation of the sulfonamide bond is a cornerstone of many therapeutic agents, and its successful execution is paramount.[3][4]
This guide is designed to provide you, our fellow scientists, with field-proven insights and actionable troubleshooting strategies. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you to diagnose issues, optimize conditions, and achieve high-yield, high-purity results.
Section 1: Reaction Fundamentals
The synthesis of this compound is fundamentally a nucleophilic substitution reaction. The primary or secondary amine of a molecule like 3-amino-5-methylisoxazole acts as a nucleophile, attacking the electrophilic sulfur atom of a benzenesulfonyl chloride derivative. This reaction forms the thermodynamically stable sulfonamide bond and releases hydrochloric acid (HCl) as a byproduct.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters affecting my reaction's yield and purity?
There are four primary parameters that dictate the success of this synthesis:
-
Reactant Quality: The purity of both the 3-amino-5-methylisoxazole and, most critically, the benzenesulfonyl chloride is paramount. Sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, which degrades them to the unreactive sulfonic acid.[5][6]
-
Choice of Base: A base is essential to neutralize the HCl generated during the reaction. Without it, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The strength, nucleophilicity, and steric bulk of the base can significantly influence the reaction rate and side-product profile.[7]
-
Solvent Selection: The solvent must dissolve the reactants and should be inert to the highly reactive sulfonyl chloride. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), or pyridine (which can act as both a solvent and a base).[7]
-
Temperature and Addition Rate: These reactions are typically exothermic. Controlling the temperature and adding the sulfonyl chloride slowly prevents localized high concentrations, which can lead to side reactions like di-sulfonylation.[8]
Q2: My benzenesulfonyl chloride is several months old and has been opened. Can I still use it?
Caution is advised. Benzenesulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding benzenesulfonic acid, which is unreactive under these conditions.[5] This is a common cause of low or failed reactions.
-
Quick Check: If the sulfonyl chloride, which is typically a solid or a clear liquid, appears clumped, discolored, or has a strong acidic smell (other than the characteristic sharp scent of the sulfonyl chloride), it has likely degraded.
-
Recommendation: For best results, use a fresh bottle of the sulfonyl chloride or purify the old material by distillation or recrystallization before use.[5] Running a small-scale test reaction is always a prudent step if you are uncertain about the reagent's quality.
Q3: I see multiple spots on my TLC plate after the reaction. What are the most likely side products?
The formation of multiple products is a common issue. The most probable culprits are:
-
Di-sulfonylation Product: If you are using a primary amine (like 4-aminobenzenesulfonyl chloride, which would require a protecting group), the initially formed sulfonamide can be deprotonated by the base and react with a second molecule of sulfonyl chloride.[8] This is often observed as a higher-running spot on TLC.
-
Unreacted Starting Materials: The presence of starting amine or sulfonyl chloride.
-
Hydrolyzed Sulfonyl Chloride: Benzenesulfonic acid, which will typically appear as a baseline spot on a silica TLC plate.
-
Isomeric Impurities: The synthesis of 3-amino-5-methylisoxazole can sometimes produce the 5-amino-3-methylisoxazole isomer.[9] If this impurity is present in your starting material, it will react to form the corresponding isomeric sulfonamide, which can be difficult to separate.
Q4: Why is it common to start with 4-acetamidobenzenesulfonyl chloride and then deprotect, instead of using 4-aminobenzenesulfonyl chloride directly?
This is a classic protecting group strategy. The amino group (-NH₂) of 4-aminobenzenesulfonyl chloride is a nucleophile, just like your target isoxazole amine. If you were to use it directly, the sulfonyl chloride of one molecule could react with the amino group of another, leading to polymerization and a complex mixture of unwanted products.[10]
By protecting the aniline nitrogen as an acetamide, its nucleophilicity is drastically reduced, preventing it from participating in the reaction. After the desired sulfonamide bond is formed with the isoxazole, the acetyl group can be easily removed by acid or base hydrolysis to reveal the free amine.[11]
Section 3: Detailed Troubleshooting Guides
Problem: Low or No Product Yield
A low yield is the most frequent complaint and can stem from multiple points in the process. Use the following workflow to diagnose the issue.
-
Re-evaluate Your Reagents: As discussed in the FAQ, the sulfonyl chloride is the most likely point of failure. Attempt the reaction with a freshly opened bottle. Confirm the purity of your 3-amino-5-methylisoxazole via melting point or NMR.
-
Optimize Reaction Conditions: The interplay between the base, solvent, and temperature is critical. If your initial conditions fail, a systematic screen is the most logical next step. A weak, sterically hindered base may require higher temperatures or longer reaction times, while a stronger, nucleophilic base like pyridine may be effective at room temperature.[7]
| Parameter | Recommended Starting Point | Alternatives to Screen | Rationale & Key Considerations |
| Base | Pyridine (2-3 equiv.) | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) | Pyridine often acts as a nucleophilic catalyst. TEA and DIPEA are non-nucleophilic and can be easier to remove, but may result in slower reactions.[3][7] |
| Solvent | Dichloromethane (DCM) | Pyridine (as solvent), Tetrahydrofuran (THF), Acetonitrile (ACN) | The solvent must be dry. DCM and ACN are good general-purpose solvents. THF can sometimes improve solubility.[12] |
| Temperature | 0 °C to Room Temp (RT) | RT to 40 °C | Start cold (0 °C) during the slow addition of the sulfonyl chloride to control the initial exotherm, then allow the reaction to warm to RT. Gentle heating (40 °C) may be required for less reactive substrates.[8] |
| Stoichiometry | 1.0 equiv. Amine | 1.05-1.1 equiv. Amine | A slight excess of the less expensive reagent (usually the amine) can help drive the reaction to completion. |
-
Analyze Your Workup Procedure: The product, this compound, has both a weakly acidic proton (on the sulfonamide) and a basic isoxazole ring. During aqueous workup, its solubility can change dramatically with pH. Ensure you are extracting with an organic solvent at a pH where the product is neutral and has maximal organic solubility. Washing with 1M HCl is often used to remove excess pyridine, but it could protonate and solubilize your product in the aqueous layer if you are not careful.[13]
Problem: Preventing Di-sulfonylation Side Product
When reacting a benzenesulfonyl chloride with an amine that also contains a primary amine (e.g., a deprotected 4-aminophenyl group), the formation of the di-sulfonylated product is a significant risk.
Solutions:
-
Slow Addition at Low Temperature: This is the most critical control parameter. Set up your reaction in an ice bath (0 °C) and add a solution of the sulfonyl chloride dropwise over a period of 30-60 minutes. This prevents any localized excess of the electrophile.[8]
-
Stoichiometric Control: Use a precise 1:1 molar ratio of the amine to the sulfonyl chloride. Using an excess of the sulfonyl chloride will strongly favor the side reaction.[8]
-
Use a Protecting Group: As mentioned in the FAQ, the most robust solution is to use a protecting group on the ancillary amine, perform the sulfonamide coupling, and then deprotect in a final step.[10]
Section 4: Experimental Protocols
Protocol 4.1: General Procedure for the Synthesis of N-(4-acetylaminophenyl)-N-(5-methyl-3-isoxazolyl)sulfonamide
This protocol is adapted from established synthetic procedures and serves as a robust starting point for optimization.[11][13]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-amino-5-methylisoxazole (1.0 eq).
-
Solvent and Base Addition: Add anhydrous pyridine (serving as both solvent and base, approx. 0.2 M concentration relative to the amine). Stir the mixture at room temperature until the amine fully dissolves.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add 4-acetamidobenzenesulfonyl chloride (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50:50 Ethyl Acetate:Heptane. Visualize with UV light. The reaction is complete when the starting amine spot is no longer visible.
Protocol 4.2: Procedure for Aqueous Workup and Purification
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water (approx. 10x the volume of pyridine used). A precipitate may form.
-
Acidification: Slowly add 1M HCl (aq) with stirring until the pH of the solution is ~2-3. This protonates the excess pyridine, making it water-soluble.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water (1x) and saturated sodium chloride (brine) solution (1x).[13]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) or by flash column chromatography on silica gel.[13]
Section 5: References
-
Sci-Hub. (n.d.). Synthesis, characterization and pharmacologically active sulfamethoxazole polymers. Retrieved January 4, 2026, from --INVALID-LINK--
-
ECHEMI. (n.d.). Sulfisoxazole Use and Manufacturing. Retrieved January 4, 2026, from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting low yield in sulfonamide synthesis. Retrieved January 4, 2026, from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-ACETYLAMINO-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE | 21312-10-7. Retrieved January 4, 2026, from --INVALID-LINK--
-
Journal of Materials Chemistry B. (2019). Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles. Royal Society of Chemistry. Retrieved January 4, 2026, from --INVALID-LINK--
-
Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. Retrieved January 4, 2026, from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents. Retrieved January 4, 2026, from --INVALID-LINK--
-
National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved January 4, 2026, from --INVALID-LINK--
-
Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole. Retrieved January 4, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4). Retrieved January 4, 2026, from --INVALID-LINK--
-
Journal of Drug Delivery and Therapeutics. (n.d.). Synthesis and Characterization of Sulfamethoxazole Derivatives. Retrieved January 4, 2026, from --INVALID-LINK--
-
Anbar University. (n.d.). An efficient method for synthesis, characterization and molecular docking study of new sulfamethoxazole derivatives as antibacterial. Retrieved January 4, 2026, from --INVALID-LINK--
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved January 4, 2026, from --INVALID-LINK--
-
ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved January 4, 2026, from --INVALID-LINK--
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2020). 4-amino-N-(5-methylisoxazol-3-yl) benzenesulfonamide drug synthesis. Retrieved January 4, 2026, from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Sulfisoxazole. PubChem. Retrieved January 4, 2026, from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Retrieved January 4, 2026, from --INVALID-LINK--
-
ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved January 4, 2026, from --INVALID-LINK--
-
Canadian Journal of Chemistry. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved January 4, 2026, from --INVALID-LINK--
-
Royal Society of Chemistry. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved January 4, 2026, from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved January 4, 2026, from --INVALID-LINK--
-
ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved January 4, 2026, from --INVALID-LINK--
-
Royal Society of Chemistry. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry. Retrieved January 4, 2026, from --INVALID-LINK--
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved January 4, 2026, from --INVALID-LINK--
-
PharmaCompass. (n.d.). 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide. Retrieved January 4, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Current methods for sulfonamide synthesis. Retrieved January 4, 2026, from --INVALID-LINK--
-
ResearchGate. (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved January 4, 2026, from --INVALID-LINK--
-
Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? Retrieved January 4, 2026, from --INVALID-LINK--
-
ResearchGate. (2022). Synthesis, Characterization of New Sulfamethoxazole Derivatives containing β-lactam Ring and Preliminary Evaluation of their Antimicrobial Activity. Retrieved January 4, 2026, from --INVALID-LINK--
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Retrieved January 4, 2026, from --INVALID-LINK--
-
Journal of Advanced Research in Pharmaceutical Sciences & Pharmacology Interventions. (n.d.). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Retrieved January 4, 2026, from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 17103-52-5: 5-Sulfanilamido-3-methylisoxazole. Retrieved January 4, 2026, from --INVALID-LINK--
References
- 1. echemi.com [echemi.com]
- 2. Sulfisoxazole | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. frontiersrj.com [frontiersrj.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CAS 17103-52-5: 5-Sulfanilamido-3-methylisoxazole [cymitquimica.com]
- 10. reddit.com [reddit.com]
- 11. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. 4-ACETYLAMINO-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE | 21312-10-7 [chemicalbook.com]
Technical Support Center: Troubleshooting Sulfonamide Crystallization and Purification
Welcome to the Technical Support Center for sulfonamide crystallization and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of sulfonamide compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
FAQs: Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
--INVALID-LINK--
Crystallization Issues
Q1: My sulfonamide is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A1: "Oiling out" occurs when your compound separates from the solution as a liquid rather than a solid. This typically happens under two conditions:
-
The solution becomes supersaturated at a temperature that is above the melting point of your sulfonamide in the chosen solvent.
-
A low-melting eutectic mixture of your compound and the solvent forms.
Causality: The goal of crystallization is to have the solute's solubility decrease in a controlled manner as the solution cools, allowing molecules to arrange themselves into an ordered crystal lattice. When "oiling out" occurs, the solute is essentially "crashing out" of the solution too quickly and in a disordered, liquid state because the conditions are not favorable for nucleation and crystal growth.
Troubleshooting Workflow:
Caption: Workflow for addressing "oiling out" during crystallization.
Immediate Steps:
-
Try adding a small amount of additional hot solvent to redissolve the oil.[1]
-
Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[1]
-
If available, add a seed crystal from a previous successful crystallization to provide a template for crystal growth.[1]
Long-Term Strategy:
-
Lower the Crystallization Temperature: Ensure the boiling point of your chosen solvent is lower than the melting point of your sulfonamide.[1]
-
Change the Solvent System: Switch to a solvent with a lower boiling point or use a solvent/anti-solvent system to achieve crystallization at a lower temperature.[1]
Q2: I'm getting a very low yield of crystals. How can I improve it?
A2: A low yield is a common issue in recrystallization and can often be rectified by optimizing your procedure.
Causality: The yield of a crystallization process is dependent on the difference in solubility of the compound in the solvent at high and low temperatures. Any procedural step that increases the amount of compound remaining in the mother liquor will decrease the final yield.
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your compound. Excess solvent will retain more of your product upon cooling.[1]
-
Ensure Complete Cooling: After the solution has cooled to room temperature, placing it in an ice bath can significantly increase the amount of product that crystallizes out of the solution.[1]
-
Prevent Premature Crystallization: If you are performing a hot filtration to remove impurities, ensure your funnel and receiving flask are pre-warmed. If crystals form in the funnel during filtration, it indicates the solution has cooled too quickly, and some of your product is being lost. Reheat the solution and filter again using pre-warmed apparatus.[1]
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the sulfonamide when hot but have very low solubility for it when cold.
Q3: My final product is an amorphous powder, not crystalline. What should I do?
A3: The formation of an amorphous solid indicates that the molecules did not have sufficient time or the correct conditions to arrange themselves into an ordered crystal lattice. This is often due to the compound "crashing out" of a highly supersaturated solution.
Causality: Supersaturation is the driving force for crystallization.[1] However, if the level of supersaturation is too high, the system will rapidly precipitate the solute in a disordered, amorphous state to relieve this thermodynamic instability.
Solutions:
-
Reduce the Cooling Rate: This is the most critical factor. Slow, controlled cooling allows for nucleation and subsequent crystal growth to occur in an orderly fashion. Avoid placing the hot flask directly into an ice bath.[1]
-
Use a Solvent/Anti-solvent System: Dissolve the sulfonamide in a "good" solvent and then slowly add a miscible "anti-solvent" in which it is poorly soluble. This controlled reduction in solubility can promote gradual crystal growth.[1]
-
Slow Evaporation: For some systems, allowing the solvent to evaporate slowly over several days at room temperature can yield high-quality crystals.[1]
Q4: I'm observing different crystal forms (polymorphs) in different batches. How can I control this?
A4: Polymorphism, the ability of a compound to exist in more than one crystal structure, is a well-documented phenomenon in sulfonamides.[2][3] These different forms can have varying physical properties, including solubility, stability, and bioavailability, making their control essential in drug development.[2][4] The formation of different polymorphs is influenced by intermolecular interactions, particularly hydrogen bonding involving the sulfonamide group.[2][5]
Control Strategies:
-
Standardize Crystallization Conditions: Strictly control solvent choice, cooling rate, temperature, and agitation. Even minor variations can lead to the formation of different polymorphs.
-
Seeding: Introduce a seed crystal of the desired polymorph into the supersaturated solution. This will act as a template, directing the crystallization towards the desired form.[1]
-
Solvent Selection: The choice of solvent can dictate which polymorph is favored. Experiment with solvents of different polarities and hydrogen-bonding capabilities.[6]
-
Co-crystallization: Consider forming co-crystals with a suitable co-former. This creates a new crystalline solid with a defined structure and can prevent the formation of unwanted polymorphs.[7]
Purification & Purity Analysis
Q5: What are the most effective methods for purifying sulfonamide derivatives?
A5: The purification of sulfonamides can be challenging due to their varying polarities and potential for hydrogen bonding.[8] The most common and effective methods are:
-
Crystallization: This is often the preferred method for obtaining highly pure sulfonamides. The choice of solvent is crucial, with ethanol, methanol, and ethyl acetate being common choices.[8] For difficult-to-crystallize compounds, exploring different solvent systems or techniques like vapor diffusion can be beneficial.[8]
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating sulfonamides from impurities. The choice of eluent (solvent system) is critical for achieving good separation.
Q6: How do I choose the right analytical technique to assess the purity of my sulfonamide?
A6: The choice of analytical technique depends on the specific requirements of your analysis, such as the need for high-throughput screening, precise quantification, or definitive structural confirmation.[9]
Comparison of Analytical Techniques for Purity Assessment:
| Technique | Principle | Information Obtained | Sensitivity | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Retention time, peak area/height for quantification, % purity. | High (ng to µg/mL)[9] | Robust, reproducible, widely available, suitable for routine quality control.[9] | Requires reference standards, potential for co-elution with impurities.[9] |
| Thin-Layer Chromatography (TLC) | Differential adsorption on an adsorbent material. | Retention factor (Rf), qualitative presence of impurities. | Moderate | Fast, low cost, good for rapid screening.[9] | Not quantitative, lower resolution than HPLC. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass analysis. | Retention time, mass-to-charge ratio (m/z), structural information. | Very High | High sensitivity and specificity, can identify unknown impurities.[9] | More complex instrumentation and data analysis. |
| Quantitative NMR (qNMR) | Integration of NMR signals relative to a certified internal standard. | Absolute purity, structural confirmation. | Moderate | No need for a reference standard of the analyte, provides structural information. | Lower sensitivity than chromatographic methods. |
Purity Determination Workflow:
Caption: A logical flow for determining the purity of a synthesized sulfonamide.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most common method for purifying solid compounds. The key is to find a solvent in which the sulfonamide is highly soluble when hot and poorly soluble when cold.[1]
Step-by-Step Methodology:
-
Dissolution: Place the crude sulfonamide powder in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a boil on a hot plate (with a boiling chip). Continue adding small portions of hot solvent until the compound just dissolves completely.[1]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[1]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[1]
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.[1]
Protocol 2: Solvent/Anti-Solvent Crystallization
This method is useful when a single suitable solvent cannot be found.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.[1]
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" (a miscible solvent in which the compound is insoluble) dropwise with constant swirling.[1]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If crystals do not form, you may need to add a seed crystal or scratch the flask.[1]
-
Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow. Cooling in an ice bath can increase the yield.[1]
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using a mixture of the solvent and anti-solvent or the pure anti-solvent for washing.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of N-(5-methyl-3-isoxazolyl)benzenesulfonamide
Welcome to the technical support guide for the synthesis of N-(5-methyl-3-isoxazolyl)benzenesulfonamide, a critical intermediate in the development of various pharmaceutical agents. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and improve the yield and purity of your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Q1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I address them?
A1: Persistently low yields in this sulfonamide coupling reaction typically stem from three primary sources: competitive side reactions, incomplete conversion of starting materials, or product loss during workup and purification.
-
Primary Cause: Side Reactions. The most significant side reaction is the formation of the N,N-bis(benzenesulfonyl)imide byproduct. This occurs because after the initial desired N-sulfonylation, the resulting sulfonamide product is acidic and can be deprotonated by the base in the reaction mixture. This newly formed anion can then react with a second molecule of benzenesulfonyl chloride.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of 3-amino-5-methylisoxazole relative to benzenesulfonyl chloride. This ensures the sulfonyl chloride is consumed before it can react a second time with the product.
-
Optimize Base Selection: The choice of base is critical. Pyridine, while a common choice, can sometimes promote the double addition.[1] Consider switching to a more sterically hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These larger bases are less likely to deprotonate the sterically encumbered sulfonamide product.
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of benzenesulfonyl chloride. This slows down the rate of the competing side reaction more significantly than the desired primary reaction.
-
Q2: I'm observing a major byproduct that is difficult to separate from my desired product. How can I identify and minimize it?
A2: The most probable byproduct is the N,N-bis(benzenesulfonyl)imide mentioned in Q1. Its polarity is often very similar to the desired product, making chromatographic separation challenging.
-
Identification:
-
TLC Analysis: The byproduct will likely have a slightly higher Rf value than the desired product in many solvent systems.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the characteristic N-H proton signal of the desired sulfonamide (often a broad singlet) will be absent for the bis-sulfonylated byproduct.
-
Mass Spectrometry: The byproduct will have a molecular weight corresponding to the addition of a second benzenesulfonyl group.
-
-
Minimization Strategy:
-
Slow, Controlled Addition: Add the benzenesulfonyl chloride solution dropwise to the mixture of the amine and base at 0 °C. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.
-
Base Selection: As noted previously, sterically hindered bases are highly effective at preventing this side reaction.[2]
-
Solvent Choice: Using a less polar aprotic solvent like dichloromethane (DCM) or toluene can sometimes disfavor the formation of the sulfonamide anion required for the second addition.
-
Q3: My final product is an off-white or brownish solid and is difficult to crystallize. What are the likely impurities and how can I improve purity?
A3: Discoloration often points to impurities from the starting materials or degradation. If you are using pyridine as the base and solvent, residual pyridine hydrochloride salts are a common culprit.
-
Troubleshooting Purification:
-
Aqueous Workup: After the reaction is complete, quench the mixture with water and perform an extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove residual pyridine or other amine bases, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride (as the sulfonic acid), and finally with brine.[3]
-
Recrystallization: This is the most effective method for purification. The choice of solvent is critical. A common and effective solvent system is a mixture of ethanol and water or isopropanol and water. Dissolve the crude product in the minimum amount of hot alcohol and then slowly add water until the solution becomes turbid. Allow it to cool slowly to form pure crystals.
-
Activated Carbon Treatment: If discoloration persists, you can try dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon, followed by hot filtration to remove the carbon before recrystallization.
-
Frequently Asked Questions (FAQs)
What is the optimal base for this sulfonylation reaction?
While pyridine is widely cited, a sterically hindered tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) often provides a better balance of reactivity and selectivity, primarily by minimizing the formation of the N,N-bis(benzenesulfonyl)imide byproduct.[2]
How can I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 30-50% ethyl acetate in hexanes. Spot the starting 3-amino-5-methylisoxazole, the benzenesulfonyl chloride (or a co-spot), and the reaction mixture. The reaction is complete when the spot corresponding to the starting amine has been completely consumed. The product sulfonamide will appear as a new, more polar spot (lower Rf).
What are the critical safety precautions for this synthesis?
Benzenesulfonyl chloride is corrosive and a lachrymator (causes tearing). It reacts with moisture, including in the air and on skin, to produce hydrochloric acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Data Summary: Impact of Reaction Parameters
The following table summarizes the general effects of key variables on the synthesis.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome of Optimization |
| Base | Pyridine | Triethylamine (TEA) | Reduced N,N-bis-sulfonylation, easier purification |
| Temperature | Room Temperature | 0-5 °C | Higher selectivity, lower byproduct formation |
| Addition Rate | Rapid / Bolus Addition | Slow, Dropwise Addition | Minimized local excess of sulfonyl chloride, higher yield |
| Workup | Direct Evaporation | Acid/Base Extraction | Removal of base and acidic impurities, higher purity |
Experimental Protocols
Optimized Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-amino-5-methylisoxazole (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of amine).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add triethylamine (1.2 eq) to the stirred suspension.
-
In a separate flask, dissolve benzenesulfonyl chloride (0.95 eq) in a small amount of anhydrous DCM.
-
Add the benzenesulfonyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification by Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
While the solution is still hot, add deionized water dropwise until the solution just begins to turn cloudy.
-
Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold 50% isopropanol/water, and dry under vacuum.
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting low yield issues.
Caption: A decision tree for diagnosing and solving low-yield issues.
References
"N-(5-methyl-3-isoxazolyl)benzenesulfonamide solubility enhancement for in vitro assays"
Technical Support Center: N-(5-methyl-3-isoxazolyl)benzenesulfonamide
A Guide to Solubility Enhancement for In Vitro Assays
Prepared by the Senior Application Scientist Team
Introduction: Understanding the Challenge
This compound is a sulfonamide-containing compound that, like many molecules in modern drug discovery pipelines, presents a significant challenge for in vitro testing due to its inherently low aqueous solubility.[1] Its hydrophobic nature means that upon introduction into the aqueous environment of biological assays, it can precipitate, or "crash out," of solution. This leads to a host of experimental problems, including underestimated biological activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[1]
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to overcome these solubility hurdles. By understanding the underlying principles of solubilization and applying systematic approaches, you can ensure the integrity and accuracy of your experimental results.
Troubleshooting Guide: Common Solubility Issues
This section addresses the most frequent problems encountered when working with this compound and other poorly soluble compounds.
Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer or cell culture medium. What is happening and how do I fix it?
A1: This is the most common manifestation of poor aqueous solubility, often called "crashing out." It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but insoluble in the final aqueous assay buffer once the DMSO is diluted.[2] The key is to maintain the compound in a soluble state during and after dilution.
Causality & Immediate Solutions:
-
High Final Concentration: The target concentration in your assay likely exceeds the compound's maximum aqueous solubility. Solution: The most straightforward first step is to lower the final working concentration.[2]
-
Solvent Shock: Rapidly adding a concentrated DMSO stock to a large volume of buffer causes a sudden solvent shift that triggers precipitation. Solution: Perform a serial or intermediate dilution step in your assay medium. Add the compound stock dropwise to the vortexing buffer to allow for gradual dispersion.[2]
-
Temperature: Solubility is often temperature-dependent. Adding a room-temperature stock solution to cold media can decrease solubility. Solution: Always use pre-warmed (e.g., 37°C) cell culture media or assay buffers for your dilutions.[2]
-
High Solvent Percentage: The final concentration of your organic solvent may be too low to keep the compound dissolved. While high DMSO levels are toxic, a slight, controlled increase might be necessary.
Workflow for Troubleshooting Immediate Precipitation:
The following workflow provides a systematic approach to diagnosing and solving immediate precipitation issues.
Caption: Workflow for troubleshooting immediate compound precipitation.
Q2: My dose-response curve is flat, inconsistent, or shows lower potency than expected. Could this be a solubility issue?
A2: Absolutely. If a compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and lower than the nominal concentration.[1] This is a critical source of error that can lead to the premature abandonment of promising chemical scaffolds.
Causality & Verification:
-
Hidden Precipitation: The compound may be forming microscopic precipitates that are not visible to the naked eye, effectively reducing its concentration in the solution phase.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of pipette tips and microplates, further reducing the available concentration.
-
Self-Validation Check: Before conducting extensive biological assays, perform a simple kinetic solubility test under your exact assay conditions (buffer, temperature, incubation time). This involves preparing your compound dilutions as you would for the assay, incubating for the same duration, and then visually or instrumentally (e.g., using nephelometry or light scattering) checking for precipitation.
Q3: Standard dilution from a DMSO stock isn't working. What is the next best strategy to improve solubility for my in vitro assay?
A3: When simple DMSO dilution fails, a more advanced solubilization strategy is required. The primary options are using co-solvents, adjusting the pH, or employing cyclodextrins.[3] The choice depends on the specific requirements of your assay, particularly whether it is a biochemical or cell-based experiment.
Decision-Making Framework for Solubility Enhancement:
Caption: Choosing the right advanced solubility enhancement strategy.
Experimental Protocols & Data
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol is the standard starting point for solubilizing most research compounds.[4][5]
-
Calculation: Determine the mass of this compound needed to prepare a 10-100 mM stock solution in your desired volume of DMSO.
-
Weighing: Accurately weigh the compound into a sterile, low-adsorption vial (e.g., glass or polypropylene).
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.[6]
-
Mixing: Vortex the solution vigorously for 2-3 minutes. If the compound does not fully dissolve, gentle warming (37°C) or brief sonication in a water bath can be applied, but be cautious of compound stability.[5][7]
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4]
Protocol 2: Solubility Enhancement using pH Adjustment
Sulfonamides are weakly acidic due to the proton on the sulfonamide nitrogen.[8] By raising the pH of the solution above the compound's pKa, the molecule is deprotonated into its more soluble anionic (salt) form.[9] The pKa of the related compound sulfamethoxazole is ~5.8, suggesting a similar range for this molecule.[10]
-
Buffer Selection: Choose a buffer system appropriate for your assay that can maintain a stable pH in the desired range (e.g., pH 7.4 - 8.0).
-
Stock Preparation: Prepare a concentrated stock (e.g., 10 mM) of the compound in a small amount of 0.1 N NaOH.
-
Dilution: Slowly add the alkaline stock solution to your final assay buffer, which should be well-buffered to bring the final pH to the desired level.
-
Verification: Always measure the final pH of the solution after adding the compound to ensure it is within the acceptable range for your assay.
-
Control: A vehicle control containing the same final buffer composition (including any pH adjustments) is critical.
Protocol 3: Solubility Enhancement using a Co-Solvent
Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solution, thereby increasing the solubility of hydrophobic compounds.[11][12]
-
Co-solvent Selection: Choose a co-solvent that is compatible with your assay. Common choices and their typical final concentrations are listed in the table below.
-
Stock Preparation: Prepare a high-concentration stock of your compound in 100% of the chosen co-solvent (or a mixture, e.g., 50:50 DMSO:PEG 400).
-
Dilution: Prepare your final working solutions by diluting this stock into the assay medium. Ensure the final co-solvent concentration is consistent across all experimental conditions, including the vehicle control.
-
Validation: Test the final co-solvent concentration for any inhibitory or off-target effects in your specific assay system.
Table 1: Common Co-solvents and Recommended Final Assay Concentrations
| Co-Solvent | Typical Final Concentration (v/v) | Considerations |
| DMSO | < 0.5% (ideally < 0.1%) | Can be cytotoxic or interfere with assays at >1%.[13] |
| Ethanol | < 1% | Can affect enzyme activity and cell signaling. |
| Polyethylene Glycol 400 (PEG 400) | 1 - 5% | Generally well-tolerated but can be viscous.[14] |
| Propylene Glycol | 1 - 5% | A common pharmaceutical excipient.[15] |
Protocol 4: Solubility Enhancement using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an "inclusion complex" that is water-soluble.[16][17] This method is often preferred for cell-based assays as it is generally non-toxic.[13]
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are most commonly used due to their high aqueous solubility and safety profiles.[18]
-
Complex Formation: a. Prepare an aqueous solution of the cyclodextrin (e.g., 10-50 mM HP-β-CD) in your assay buffer. b. Prepare a concentrated stock of your compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO). c. Slowly add the compound stock to the vortexing cyclodextrin solution. d. Allow the mixture to equilibrate (e.g., shake or stir for 1-24 hours at room temperature) to ensure maximum complex formation.
-
Filtration (Optional): To remove any un-complexed, precipitated drug, the solution can be filtered through a 0.22 µm filter. Note that this will remove any excess, insoluble compound.
-
Control: The vehicle control must contain the same final concentration of cyclodextrin as the test samples.
Frequently Asked Questions (FAQs)
Q: What is the best initial organic solvent for dissolving this compound? A: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent due to its ability to dissolve a wide range of nonpolar and polar compounds.[6]
Q: What is the absolute maximum final DMSO concentration I should use in my assay? A: This is assay-dependent, but a widely accepted upper limit is 1%. However, cytotoxic or off-target effects can be observed at concentrations as low as 0.25-0.5%.[13] It is best practice to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, and to always include a vehicle control with the exact same DMSO concentration.[4]
Q: Can I use sonication or warming to dissolve my compound in DMSO? A: Yes, gentle warming (to 37°C) and brief sonication can be effective for dissolving difficult compounds.[7] However, you must first confirm that your compound is stable under these conditions, as some molecules can degrade with heat or intense sonication.
Q: How should I store my compound stock solutions? A: For long-term storage, high-concentration stock solutions in anhydrous DMSO should be aliquoted into single-use volumes and stored at -80°C to minimize degradation and prevent water absorption.[4] Avoid repeated freeze-thaw cycles.
Q: Will adjusting the pH of my media affect my cells? A: Yes, significantly. Most cultured cells are sensitive to pH changes and thrive in a narrow range (typically pH 7.2-7.4). While a final pH of up to 7.6-7.8 might be tolerated for short-term assays, it is critical to test the effect of the altered pH on your specific cell line's health and function. Always use a well-buffered medium (e.g., supplemented with HEPES) if you plan to modify the pH.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. elitebiogenix.com [elitebiogenix.com]
- 7. emulatebio.com [emulatebio.com]
- 8. bmj.com [bmj.com]
- 9. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide(723-46-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. wisdomlib.org [wisdomlib.org]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. ijpbr.in [ijpbr.in]
- 16. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
Technical Support Center: Troubleshooting HPLC Analysis of Sulfonamides
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their analytical work. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to develop robust and reliable methods.
Peak Shape Problems: Taming Tailing and Fronting
Excellent peak shape is the foundation of accurate quantification. Asymmetrical peaks can significantly compromise resolution and the reliability of integration.
FAQ: Why is my sulfonamide peak tailing?
Peak tailing is a common issue when analyzing basic compounds like sulfonamides on silica-based reversed-phase columns.[1] The primary cause is often secondary interactions between the analyte and the stationary phase.
Causality Explained: Sulfonamides are amphoteric, possessing both acidic (sulfonamide group) and basic (aromatic amine group) functionalities.[2] At mid-range pH values, residual silanol groups on the silica backbone of the stationary phase are deprotonated and negatively charged. These can then interact with the protonated, positively charged amine group of the sulfonamide, causing a secondary retention mechanism that leads to peak tailing.[1]
Troubleshooting Protocol: Peak Tailing
-
Mobile Phase pH Adjustment: This is the most critical parameter.[3] Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte's basic functional group.[4] For sulfonamides, this typically means lowering the pH to between 2.5 and 3.5.[5] At this low pH, the silanol groups are protonated and less likely to interact with the analyte.[6]
-
Use of a Highly End-Capped Column: Modern, high-purity silica columns with extensive end-capping are designed to minimize the number of accessible free silanol groups, thus reducing tailing.
-
Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion. Try diluting your sample or reducing the injection volume.
-
Consider Mobile Phase Additives: A small amount of a basic modifier like triethylamine (TEA) can be added to the mobile phase to compete with the sulfonamide for active silanol sites. However, be aware that TEA can affect column longevity and is not suitable for mass spectrometry detection.
-
Ensure Sample Solvent Compatibility: Dissolve your sample in the mobile phase or a weaker solvent. A sample solvent stronger than the mobile phase can cause peak distortion.
Below is a logical workflow for troubleshooting peak tailing:
FAQ: My peak is fronting. What should I do?
Peak fronting is less common than tailing for sulfonamides but can occur.
Causality Explained: The most frequent causes of peak fronting are column overload (a more severe case than what typically causes tailing) and a sample solvent that is significantly stronger than the mobile phase.
Troubleshooting Protocol: Peak Fronting
-
Dilute the Sample: This is the first and simplest step. A high concentration of the analyte can lead to this type of peak distortion.
-
Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase conditions. For reversed-phase HPLC, this often means dissolving the sample in the mobile phase itself.
Retention Time & Resolution Issues
Consistent retention times and adequate resolution are crucial for reliable identification and quantification.
FAQ: My retention times are shifting or drifting. Why?
Retention time variability can be frustrating and can lead to misidentification of peaks.[7]
Causality Explained: Drifting retention times are often a sign of a changing chromatographic system. This can be due to a gradual change in mobile phase composition, column aging, or temperature fluctuations.[8][9] Sudden shifts are typically caused by more abrupt events like a pump malfunction or incorrect mobile phase preparation.
Troubleshooting Protocol: Retention Time Variability
-
Check Mobile Phase Preparation: Ensure the mobile phase is accurately prepared and well-mixed. For pre-mixed mobile phases, volatile organic components can evaporate over time, leading to a gradual increase in retention times.[9] It is often best to use an online mixer.
-
Degas the Mobile Phase: Air bubbles in the pump can cause fluctuations in the flow rate, leading to unstable retention times.[8]
-
Use a Column Oven: Temperature has a significant effect on retention.[9] A column oven is essential for maintaining a stable temperature and ensuring reproducible retention times.[8]
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phases.[8]
-
Inspect the Pump: Check for leaks and ensure the pump is delivering a consistent flow rate.[10]
FAQ: I have poor resolution between two sulfonamide peaks. How can I improve it?
Achieving baseline separation of all sulfonamides in a mixture can be challenging due to their similar structures.
Causality Explained: Resolution is a function of column efficiency, selectivity, and retention factor. To improve resolution, one or more of these parameters must be changed.
Troubleshooting Protocol: Poor Resolution
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Percentage: Decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will increase retention times and potentially improve the separation of early eluting peaks.
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different solvent properties. Methanol is a protic solvent and can engage in hydrogen bonding, which may provide different selectivity for sulfonamides.
-
-
Modify Mobile Phase pH: As sulfonamides have different pKa values, a small change in the mobile phase pH can alter their degree of ionization and, consequently, their retention times and selectivity.[2][3]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase. A phenyl-hexyl column, for example, can offer different selectivity compared to a standard C18 column due to pi-pi interactions.[11]
-
Decrease the Flow Rate: Lowering the flow rate can increase column efficiency, leading to narrower peaks and better resolution, at the cost of longer run times.
-
Use a Gradient Elution: A gradient program that starts with a lower percentage of organic modifier and gradually increases it can be effective for separating a mixture of sulfonamides with a range of polarities.
| Parameter | Effect on Resolution | Typical Starting Point for Sulfonamides |
| Mobile Phase pH | High impact on selectivity | 2.5 - 3.5 (using 0.1% formic or acetic acid)[11][12] |
| Organic Modifier | Acetonitrile vs. Methanol can change selectivity | Acetonitrile is a common first choice[11] |
| Gradient | Can improve resolution for complex mixtures | Start with a shallow gradient, e.g., 10-50% organic over 20 min |
| Column Chemistry | High impact on selectivity | C18 is standard; consider Phenyl-Hexyl for alternative selectivity[11] |
Table 1. Key parameters for optimizing sulfonamide resolution.
Below is a diagram illustrating the decision-making process for improving resolution:
Quantitation & Sensitivity Problems
Accurate quantitation relies on a stable baseline, consistent peak response, and minimal interference from the sample matrix.
FAQ: I'm observing carryover in my blank injections. What is the cause?
Carryover can lead to artificially high results for subsequent samples.
Causality Explained: Carryover occurs when traces of an analyte from a previous injection appear in the current chromatogram. This can be due to adsorption of the analyte onto surfaces in the injector, tubing, or column.
Troubleshooting Protocol: Carryover
-
Optimize Autosampler Wash Steps: Ensure the autosampler needle and injection port are thoroughly washed between injections. Use a wash solution that is a strong solvent for sulfonamides, such as a high percentage of organic solvent.[13]
-
Inject a Blank: After a high-concentration sample, inject one or more blank samples to confirm that the carryover has been eliminated.[13]
-
Check for Adsorption Sites: If carryover persists, consider potential active sites in the system, such as frits or connectors.
FAQ: My results are not reproducible, and I suspect matrix effects. How can I mitigate this?
Matrix effects can suppress or enhance the analyte signal, leading to inaccurate quantification, especially in complex matrices like food or biological samples.[14][15]
Causality Explained: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer source or absorb at the same UV wavelength, leading to signal suppression or enhancement.[15]
Troubleshooting Protocol: Mitigating Matrix Effects
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering compounds before analysis. Solid-Phase Extraction (SPE) is a powerful technique for cleaning up complex samples containing sulfonamides.[16]
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for any consistent signal suppression or enhancement.
-
Employ Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for each analyte is the gold standard for correcting matrix effects in mass spectrometry-based methods.[15] The internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.
Experimental Protocol: Generic Solid-Phase Extraction (SPE) for Sulfonamides
This is a general protocol and should be optimized for your specific matrix.
-
Sample Pre-treatment: Extract the sulfonamides from the sample using a suitable solvent, such as a mixture of ethyl acetate, acetonitrile, and methanol.[16]
-
SPE Cartridge Conditioning: Condition a Strata-SCX (strong cation exchange) cartridge by washing with methanol followed by equilibration with a low pH buffer.[16]
-
Sample Loading: Load the sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering compounds.
-
Elution: Elute the sulfonamides from the cartridge using a basic organic solvent (e.g., methanol with ammonia).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
General FAQs
What is a good starting HPLC method for a mixture of sulfonamides?
A good starting point for method development is a reversed-phase C18 column with a gradient elution.[5]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid[11]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[11]
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min[11]
-
Column Temperature: 30 °C[5]
-
Detection: UV at 270 nm[11]
How do the pKa values of sulfonamides influence their HPLC analysis?
Sulfonamides typically have two pKa values: one for the basic aromatic amine group (pKa1 ~2-3) and one for the acidic sulfonamide group (pKa2 ~5-10).[2][17] The retention of these compounds in reversed-phase HPLC is highly dependent on the pH of the mobile phase because it dictates their ionization state.[2] Controlling the pH is therefore essential for achieving reproducible retention and good peak shape.[3] Operating at a pH below the pKa1 of the amino group ensures it is consistently protonated, which is often beneficial for peak shape.
References
- 1. chromtech.com [chromtech.com]
- 2. scielo.br [scielo.br]
- 3. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. uhplcs.com [uhplcs.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of N-(5-methyl-3-isoxazolyl)benzenesulfonamide in Biological Media
Welcome to the technical support center for N-(5-methyl-3-isoxazolyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in biological media. As a molecule with a hydrophobic benzenesulfonamide core, achieving sufficient concentration in aqueous environments typical of in vitro and in vivo experiments can be a significant hurdle.[1][2][3] This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
I. Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous biological media?
A1: The limited aqueous solubility is primarily due to its molecular structure. The presence of the nonpolar benzene ring makes the molecule hydrophobic.[1] While the sulfonamide and isoxazole groups offer some polarity, the overall lipophilic character of the compound often leads to poor interaction with water molecules, resulting in low solubility in buffers and cell culture media.[2][3]
Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture medium. What's happening?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a concentrated organic solvent stock is diluted into an aqueous medium where its solubility is much lower.[4] The rapid change in solvent polarity causes the compound to come out of solution. It's a common issue with hydrophobic compounds and can lead to inaccurate results in cell-based assays.[5][6]
Q3: Can the pH of my biological medium affect the solubility of this compound?
A3: Yes, absolutely. This compound is a weakly acidic compound due to the proton on the sulfonamide group.[1] In solutions with a pH above its pKa, the compound will deprotonate to form a more soluble anionic salt. Conversely, in acidic conditions (pH below its pKa), it will remain in its less soluble, neutral form.[7][8][9] Therefore, adjusting the pH of your medium can be a powerful tool to enhance solubility.[][11]
Q4: Are there any excipients I can use to improve the solubility for my in vitro experiments?
A4: Several excipients can be used to improve solubility. The most common include co-solvents, surfactants, and complexing agents like cyclodextrins.[12][13] The choice of excipient will depend on the specifics of your experimental system, including cell type and assay sensitivity, as some excipients can have their own biological effects.[14]
II. Troubleshooting Guides: Experimental Scenarios
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Scenario 1: Compound Precipitation in Cell-Based Assays
Question: I am performing a cell-based assay and my compound, this compound, is precipitating in the wells after dilution from a DMSO stock. This is leading to inconsistent results. How can I resolve this?
Answer: Precipitate formation can significantly impact the effective concentration of your compound, leading to erroneous data.[5][15] Here is a systematic approach to troubleshoot this issue:
Initial Steps: Optimizing Your Stock and Dilution
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium. While DMSO is a powerful solvent, it can be toxic to cells at higher concentrations and can also influence experimental outcomes.[14]
-
Serial Dilution Strategy: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous medium. This gradual change in solvent polarity can sometimes prevent immediate precipitation.
Advanced Strategies: Formulation Approaches
If optimizing the dilution process is insufficient, you will need to employ formulation strategies to increase the aqueous solubility of the compound.
Since this compound is weakly acidic, increasing the pH of the medium can significantly enhance its solubility by converting it to its ionized, more soluble form.[7][9]
Experimental Protocol: pH-Based Solubilization
-
Determine the pKa: If the pKa of your specific compound is unknown, you can estimate it based on similar sulfonamide structures or determine it experimentally. For many sulfonamides, the pKa is in the range of 5-10.
-
Prepare Buffered Solutions: Prepare a series of biologically compatible buffers (e.g., PBS, TRIS) with pH values ranging from 7.0 to 8.5.
-
Test Solubility: Add a known amount of your compound to each buffer and determine the concentration at which it remains soluble.
-
Cell Viability Control: Ensure that the pH range you are considering is well-tolerated by your specific cell line. Perform a cell viability assay (e.g., MTT, trypan blue) with the buffer alone at the desired pH.
Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, can increase the solubility of hydrophobic compounds.[16][17]
Commonly Used Co-solvents in Biological Assays:
| Co-Solvent | Typical Starting Concentration | Considerations |
| Ethanol | 1-5% | Can have biological effects on cells. |
| Propylene Glycol | 1-10% | Generally considered safe at low concentrations. |
| Polyethylene Glycol (PEG 300/400) | 1-10% | Can increase viscosity. |
Experimental Protocol: Co-Solvent Screening
-
Prepare Co-solvent/Medium Mixtures: Prepare your cell culture medium containing different concentrations of the chosen co-solvent (e.g., 1%, 2%, 5% ethanol).
-
Assess Solubility: Add your compound (from a minimal DMSO stock) to these mixtures and observe for precipitation.
-
Control for Co-solvent Effects: Run parallel experiments with the co-solvent alone to ensure it does not interfere with your assay or affect cell health.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more soluble in water.[18][19][20][21]
Diagram: Mechanism of Cyclodextrin Solubilization
Caption: Cyclodextrin encapsulates the drug, enhancing solubility.
Experimental Protocol: Cyclodextrin Formulation
-
Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[18]
-
Prepare the Complex:
-
Dissolve the cyclodextrin in your aqueous medium with stirring.
-
Slowly add the this compound to the cyclodextrin solution.
-
Continue to stir (and gently heat if the compound is stable) until the drug is fully dissolved.
-
-
Determine Optimal Ratio: Experiment with different molar ratios of drug to cyclodextrin (e.g., 1:1, 1:2, 1:5) to find the most effective concentration for solubilization.
-
Validate in Assay: Confirm that the cyclodextrin itself does not interfere with your assay readout.
Scenario 2: Low Bioavailability in In Vivo Studies
Question: My in vivo pharmacokinetic studies with this compound are showing very low and variable oral bioavailability. I suspect poor solubility in the gastrointestinal tract is the cause. What formulation strategies can I explore?
Answer: Poor aqueous solubility is a major cause of low oral bioavailability for many drug candidates.[][12][22] Enhancing the dissolution rate in the GI tract is key to improving absorption. Here are several advanced formulation strategies:
A. Particle Size Reduction (Micronization/Nanonization)
Reducing the particle size of a drug increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[13][23][24]
-
Micronization: Reduces particle size to the micrometer range.
-
Nanonization (Nanosuspensions): Reduces particle size to the nanometer range, which can also increase the saturation solubility.[22]
Workflow: Particle Size Reduction Strategy
Caption: Reducing particle size to improve drug dissolution.
B. Solid Dispersions
A solid dispersion involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[24] This can enhance solubility by presenting the drug in an amorphous (higher energy) state and improving its wettability.[25]
Common Carriers for Solid Dispersions:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene Glycols (PEGs)
-
Hydroxypropyl Methylcellulose (HPMC)
Preparation Methods:
-
Melting (Fusion) Method: The drug and carrier are melted together and then rapidly cooled.
-
Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated.
C. Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[12] These systems are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the fluids in the GI tract.[23]
III. Summary of Solubility Enhancement Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| pH Adjustment | Ionizes the weakly acidic drug to a more soluble salt form.[7][11] | Simple, effective for ionizable drugs.[] | Requires the biological environment to be at a suitable pH; potential for precipitation if pH changes. |
| Co-solvents | Reduces the polarity of the aqueous medium, increasing solubility of nonpolar drugs.[17] | Easy to prepare for in vitro use.[17] | Potential for solvent toxicity or interference with assays; risk of precipitation upon dilution.[14] |
| Cyclodextrins | Encapsulates the hydrophobic drug in a hydrophilic shell.[18][21] | Low toxicity, high solubilizing capacity for suitable molecules.[20] | Can be expensive; competition for the cavity by other molecules is possible. |
| Particle Size Reduction | Increases surface area, leading to a faster dissolution rate.[24] | Broadly applicable to crystalline drugs. | Can lead to particle aggregation; may not increase equilibrium solubility significantly.[25] |
| Solid Dispersions | Presents the drug in a high-energy amorphous state within a hydrophilic carrier.[24] | Can significantly increase both dissolution rate and apparent solubility. | Amorphous form can be physically unstable and revert to a crystalline state. |
| Lipid-Based Formulations | Solubilizes the drug in a lipid phase, which forms an emulsion in the GI tract.[23] | Excellent for highly lipophilic drugs; can enhance lymphatic absorption. | Complex formulation development; potential for GI side effects. |
IV. References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Available from: --INVALID-LINK--
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available from: --INVALID-LINK--
-
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK. Available from: --INVALID-LINK--
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Available from: --INVALID-LINK--
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: --INVALID-LINK--
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: --INVALID-LINK--
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2023). MDPI. Available from: --INVALID-LINK--
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: --INVALID-LINK--
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: --INVALID-LINK--
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Available from: --INVALID-LINK--
-
pH Modifier Excipients. CD Formulation. Available from: --INVALID-LINK--
-
4-ACETYLAMINO-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE. ChemicalBook. Available from: --INVALID-LINK--
-
4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide(723-46-6). ChemicalBook. Available from: --INVALID-LINK--
-
N-(5-Methylisoxazol-3-yl)benzenesulfonamide. Sigma-Aldrich. Available from: --INVALID-LINK--
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. Available from: --INVALID-LINK--
-
pH Adjustment and Co-Solvent Optimization. BOC Sciences. Available from: --INVALID-LINK--
-
Benzenesulfonamide, 4-amino-N-(5-(hydroxymethyl)-4-methyl-3-isoxazolyl)-. PubChem. Available from: --INVALID-LINK--
-
solubility enhancement -by pH change & complexation. (2015). Slideshare. Available from: --INVALID-LINK--
-
Technical Support Center: Overcoming In Vitro Solubility Challenges of Poorly Soluble Compounds. Benchchem. Available from: --INVALID-LINK--
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate. Available from: --INVALID-LINK--
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central. Available from: --INVALID-LINK--
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. Available from: --INVALID-LINK--
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. Available from: --INVALID-LINK--
-
Pharmaceutical Excipients for 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide; N1-(5-Methylisoxazol-3-yl)sulfanilamide. PharmaCompass.com. Available from: --INVALID-LINK--
-
Technical Support Center: Enhancing the Solubility of Poorly Soluble Sulfonamide Drugs. Benchchem. Available from: --INVALID-LINK--
-
Sulfamethoxazole. Sigma-Aldrich. Available from: --INVALID-LINK--
-
Co-solvents. MedchemExpress.com. Available from: --INVALID-LINK--
-
Nuisance compounds in cellular assays. PubMed Central. Available from: --INVALID-LINK--
-
Drug Solubility: Importance and Enhancement Techniques. PubMed Central. Available from: --INVALID-LINK--
-
Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2025). ResearchGate. Available from: --INVALID-LINK--
-
Solubility prediction of sulfonamides at various temperatures using a single determination. (2025). ResearchGate. Available from: --INVALID-LINK--
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). World Journal of Pharmaceutical Research. Available from: --INVALID-LINK--
-
Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ACS Publications. Available from: --INVALID-LINK--
-
Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Available from: --INVALID-LINK--
-
Co-solvent and Complexation Systems. ResearchGate. Available from: --INVALID-LINK--
-
In Vitro Antioxidant, Photoprotective, and Volatile Compound Profile of Supercritical CO2 Extracts from Dandelion (Taraxacum officinale L.) Flowers. (2024). MDPI. Available from: --INVALID-LINK--
-
Benzenesulfonamide. APExBIO. Available from: --INVALID-LINK--
-
4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide; silver. PubChem. Available from: --INVALID-LINK--
-
This compound. LGC Standards. Available from: --INVALID-LINK--
-
4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide. Pharmaffiliates. Available from: --INVALID-LINK--
-
New Analytical Methods for Drugs Analysis A Comparative Study. Iraqi Academic Scientific Journals. Available from: --INVALID-LINK--
-
4-Isothiocyanato-N-(5-methylisoxazol-3-yl)-benzenesulfonamide. Santa Cruz Biotechnology. Available from: --INVALID-LINK--
-
This compound. LGC Standards. Available from: --INVALID-LINK--
-
Analytical Methods. CORE. Available from: --INVALID-LINK--
-
Technical Support Center: Refinement of Analytical Methods for 3-Methyl-5-(oxazol-5-yl)isoxazole. Benchchem. Available from: --INVALID-LINK--
-
New spectrophotometric determination sulfamethoxazole drug via various analytical methods in pharmaceutical formulation. Semantic Scholar. Available from: --INVALID-LINK--
-
4-Amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide. Pharmaffiliates. Available from: --INVALID-LINK--3-yl-benzenesulfonamide)
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 8. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 9. scielo.br [scielo.br]
- 11. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. scispace.com [scispace.com]
- 21. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 22. sphinxsai.com [sphinxsai.com]
- 23. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
"minimizing side products in N-(5-methyl-3-isoxazolyl)benzenesulfonamide synthesis"
Welcome to the technical support center for the synthesis of N-(5-methyl-3-isoxazolyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Our goal is to provide you with the expertise and field-proven insights necessary to minimize side product formation, optimize your yield, and ensure the integrity of your final compound.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve issues in your workflow.
Issue 1: Low Yield and Presence of an Acidic Impurity
Question: My reaction yield is significantly lower than expected, and my crude product is contaminated with a water-soluble acidic impurity. What is the likely cause and how can I fix this?
Answer: The most common culprit for both low yield and acidic contamination is the hydrolysis of benzenesulfonyl chloride . Benzenesulfonyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of moisture or at elevated temperatures, which converts it into benzenesulfonic acid.[1][2][3] This side reaction consumes your electrophile, thereby reducing the yield of the desired sulfonamide.
Causality: The sulfur atom in benzenesulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride ion. The resulting benzenesulfonic acid is a strong acid and will readily partition into the aqueous phase during workup, but can also contaminate the organic layer depending on the solvent and pH.[3][4]
Preventative Measures & Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reagent Quality: Use a fresh, high-purity bottle of benzenesulfonyl chloride. Older bottles may have already absorbed atmospheric moisture. Diphenylsulfone can also be a side product from the manufacturing of benzenesulfonyl chloride and may be present as an impurity.[2]
-
Controlled Temperature: Add the benzenesulfonyl chloride to the reaction mixture at a low temperature (e.g., 0-5 °C) to manage the exothermic nature of the reaction and minimize hydrolysis, which is accelerated by heat.[2]
-
Optimized Work-up: After the reaction is complete, perform a wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution.[3] This will neutralize any HCl generated and convert the benzenesulfonic acid into its highly water-soluble sodium salt, effectively removing it from the organic layer.
Issue 2: Formation of an Isomeric Impurity
Question: My HPLC and NMR analyses indicate the presence of a minor impurity with the same mass as my target molecule, this compound. What is this side product?
Answer: This is a known, albeit minor, process-related impurity: N-(3-methyl-5-isoxazolyl)benzenesulfonamide . This isomeric impurity arises from trace amounts of 3-methyl-5-aminoisoxazole in the 3-amino-5-methylisoxazole starting material, or potentially through a rearrangement under certain reaction conditions.
Causality: The synthesis of 3-amino-5-methylisoxazole can sometimes co-produce its isomer. Since the amino group in both isomers is nucleophilic, the isomeric amine will react with benzenesulfonyl chloride in the same manner as the intended reactant, leading to the formation of the isomeric sulfonamide.
Preventative Measures & Solutions:
-
Starting Material Purity: The most effective solution is to ensure the purity of your 3-amino-5-methylisoxazole starting material. Analyze the amine by HPLC or NMR before use to quantify any isomeric content.
-
Purification: If the isomeric impurity is present in your final product, it can be challenging to remove due to its similar physical properties. Careful column chromatography or fractional crystallization may be required. Developing an HPLC method that can resolve the two isomers is crucial for monitoring the purification process.[5]
Issue 3: Persistent Oily Residue After Reaction Quenching
Question: After quenching the reaction with water, a persistent, colorless oily residue remains, making product isolation difficult. What is this residue?
Answer: The oily residue is almost certainly unreacted benzenesulfonyl chloride .[3] It is a viscous oil that is insoluble in and hydrolyzes only slowly in cold water.[1][2]
Causality: If an excess of benzenesulfonyl chloride was used, or if the reaction did not go to completion, the unreacted sulfonyl chloride will remain. Its physical properties prevent it from being easily removed by a simple water wash.
Preventative Measures & Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. A slight excess of the amine (3-amino-5-methylisoxazole) can help ensure all the benzenesulfonyl chloride is consumed.
-
Effective Quenching: Instead of quenching with plain water, use a solution that will actively degrade the excess benzenesulfonyl chloride.
-
Aqueous Base: Quench the reaction with a dilute aqueous base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3] This will accelerate the hydrolysis of benzenesulfonyl chloride to the water-soluble benzenesulfonic acid salt. Be cautious if your product is base-sensitive.
-
Amine Quench: Add a simple, water-soluble amine like aqueous ammonia to the reaction mixture. This will react with the excess sulfonyl chloride to form a water-soluble sulfonamide that can be easily removed during the aqueous workup.[3]
-
Pyridine: Pyridine, often used as the base/solvent for the reaction, will also react with excess benzenesulfonyl chloride. The resulting pyridinium salt can be removed with an acidic aqueous wash.[3][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended base and solvent for this synthesis? A1: Pyridine is a classic and effective choice as it serves as both the base to neutralize the generated HCl and as a solvent.[6][7] Anhydrous conditions are critical.[7] Alternatively, a non-nucleophilic base like triethylamine in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) can be used.
Q2: How can I monitor the progress of the reaction? A2: Thin-Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture against the 3-amino-5-methylisoxazole starting material. The reaction is complete when the starting amine spot has been fully consumed. HPLC can also be used for more precise monitoring.[5]
Q3: My final product is off-color (yellow or brown). What is the cause? A3: Discoloration is often due to impurities or degradation products. Potential causes include using aged or impure starting materials, or running the reaction at too high a temperature, which can lead to decomposition.[8] Purification by recrystallization from a suitable solvent (e.g., ethanol) can often yield a pure, white crystalline product.
Key Side Product Summary
| Side Product/Issue | Chemical Structure | Root Cause | Prevention & Mitigation |
| Benzenesulfonic Acid | C₆H₅SO₃H | Hydrolysis of benzenesulfonyl chloride due to moisture.[1][3] | Use anhydrous conditions; quench with aqueous base (e.g., NaHCO₃) to form the water-soluble salt.[3] |
| Unreacted Benzenesulfonyl Chloride | C₆H₅SO₂Cl | Incomplete reaction or excess reagent used.[3] | Control stoichiometry; quench with a reactive solution (aqueous base or amine) instead of plain water.[3] |
| Isomeric Impurity | N-(3-methyl-5-isoxazolyl)benzenesulfonamide | Isomeric impurity in the 3-amino-5-methylisoxazole starting material. | Verify purity of starting amine via HPLC/NMR; purify final product by chromatography or recrystallization. |
| Diphenylsulfone | (C₆H₅)₂SO₂ | Impurity present in the benzenesulfonyl chloride starting material from its synthesis.[2] | Use high-purity benzenesulfonyl chloride; remove via column chromatography if necessary. |
Visualizing the Reaction & Side Products
The following diagram illustrates the desired synthetic pathway and the primary competing side reaction.
Caption: Main reaction pathway and the hydrolysis side reaction.
Recommended Experimental Protocol
This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent quality.
1. Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-amino-5-methylisoxazole (1.0 eq).
-
Add anhydrous pyridine (5-10 volumes) and cool the mixture to 0 °C in an ice bath.
2. Reagent Addition:
-
Dissolve benzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous pyridine.
-
Add the benzenesulfonyl chloride solution dropwise to the cooled amine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
3. Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir at room temperature for 12-16 hours.[7] Monitor the reaction by TLC until the starting amine is no longer visible.
4. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly quench the reaction by adding crushed ice or cold water, which will precipitate the crude product.
-
Filter the resulting solid and wash it thoroughly with cold water to remove pyridine hydrochloride.
-
To further purify, dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute HCl (to remove any remaining pyridine), followed by saturated aqueous NaHCO₃ solution (to remove benzenesulfonic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
5. Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the pure this compound as a white crystalline solid.
-
Confirm purity using HPLC, NMR, and Mass Spectrometry.
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfonamide - Wikipedia [en.wikipedia.org]
- 7. 4-ACETYLAMINO-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE | 21312-10-7 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
"addressing batch-to-batch variability in N-(5-methyl-3-isoxazolyl)benzenesulfonamide synthesis"
An in-depth guide to navigating and controlling the synthesis of N-(5-methyl-3-isoxazolyl)benzenesulfonamide, a critical precursor in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate batch-to-batch variability.
Technical Support Center: Synthesis of this compound
A Senior Application Scientist's Guide to Consistency and Purity
The synthesis of this compound, a key intermediate often referred to in the context of sulfamethoxazole synthesis, is a well-established process. However, its apparent simplicity can be deceptive. Seemingly minor deviations in raw materials, reaction conditions, or work-up procedures can lead to significant batch-to-batch variability in yield, purity, and impurity profiles. This guide provides a structured, question-and-answer approach to troubleshoot common issues, grounded in the principles of organic process chemistry.
I. General Synthetic Workflow
The most common and industrially relevant synthesis involves the coupling of a substituted benzenesulfonyl chloride with 3-amino-5-methylisoxazole.[1][2] A typical sequence involves the reaction of 4-acetamidobenzenesulfonyl chloride with 3-amino-5-methylisoxazole, followed by the hydrolysis of the acetamido protecting group to yield the final product (sulfamethoxazole).
II. Troubleshooting Guide & FAQs
This section is organized by the stage of the synthesis where variability is most often introduced.
A. Raw Material Quality and Handling
Q1: My reaction yield is consistently low, and I suspect my starting materials. What should I check?
A1: Low yields often trace back to the quality and handling of your reagents. Here are the primary culprits:
-
Benzenesulfonyl Chloride Instability: 4-Acetamidobenzenesulfonyl chloride is highly susceptible to hydrolysis.[3][4] Exposure to atmospheric moisture can convert it to the unreactive 4-acetamidobenzenesulfonic acid.
-
Expert Insight: The sulfonic acid byproduct can complicate work-up and purification. Always use freshly opened or properly stored sulfonyl chloride. If you suspect degradation, you can attempt to purify it, but for consistent results, starting with high-purity material is recommended. The presence of moisture not only consumes the starting material but can also introduce acidic impurities that may affect the reaction kinetics.[5]
-
Verification: Check the purity of your sulfonyl chloride by melting point or a quick NMR. Ensure it is a free-flowing solid, not clumpy or discolored.
-
-
Purity of 3-Amino-5-methylisoxazole: The purity of this amine is critical. Non-basic impurities will lower your effective molar ratio, while reactive impurities can lead to side products.
-
Expert Insight: Ensure the amine has been stored under an inert atmosphere if it is old. Amines can slowly oxidize over time, leading to discoloration and the introduction of impurities.
-
-
Solvent Anhydrousness: The presence of water in your reaction solvent will readily hydrolyze the sulfonyl chloride.[5]
-
Verification: Use freshly dried solvents. For small-scale reactions, a solvent from a sealed bottle over molecular sieves is often sufficient. For larger-scale work, consider titration or using a commercial anhydrous solvent system.
-
Q2: I'm seeing an unexpected isomer in my final product. Where is it coming from?
A2: This is a known and critical issue. The most common isomeric impurity is 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide (often referred to as Sulfamethoxazole Impurity F).[6][7] This arises from the presence of the regioisomeric starting material, 5-amino-3-methylisoxazole, in your 3-amino-5-methylisoxazole.
-
Expert Insight: This is not an issue of isomerization during the sulfonylation reaction but rather a reflection of the quality of your starting amine. The synthesis of substituted isoxazoles can sometimes produce a mixture of regioisomers, and their separation can be challenging.[8][9][10]
-
Mitigation Strategy: Source your 3-amino-5-methylisoxazole from a reputable supplier and review their certificate of analysis for isomeric purity. If you are synthesizing it in-house, you must develop a robust analytical method (e.g., HPLC, GC-MS) to quantify the isomeric ratio and optimize your synthesis and purification to favor the desired 3-amino-5-methyl isomer.
B. Reaction Conditions and Execution
Q3: My reaction is sluggish or fails to go to completion. How can I improve the reaction rate?
A3: Incomplete conversion is typically due to suboptimal reaction conditions or stoichiometry.
-
Base Selection and Stoichiometry: A base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction. Insufficient base can lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Expert Insight: Pyridine often serves as both the base and a suitable solvent for this reaction. Using at least two equivalents of the base is common practice—one to neutralize the HCl and another to act as a catalyst or ensure the reaction medium remains basic.
-
-
Temperature Control: While many sulfonamide formations proceed well at room temperature, gentle heating (e.g., 40-50 °C) can sometimes be necessary to drive the reaction to completion, especially if the reactants are not fully soluble.[11]
-
Caution: Excessive heat can lead to the formation of byproducts, such as biuret derivatives if urea-like impurities are present.[5] Always monitor the reaction by TLC or LCMS to find the optimal temperature.
-
-
Order of Addition: The standard procedure is to add the sulfonyl chloride solution dropwise to a solution of the amine and base.[11]
-
Expert Insight: This method keeps the amine in excess relative to the electrophile, minimizing potential side reactions of the highly reactive sulfonyl chloride. A slow, controlled addition also helps to manage the exotherm of the reaction.
-
C. Work-up, Purification, and Crystallization
Q4: My product "oils out" during crystallization instead of forming a solid. What can I do?
A4: "Oiling out" is a common problem in the crystallization of sulfonamides and occurs when the compound separates from the solution as a liquid phase.[12] This is often due to the solution being supersaturated at a temperature above the melting point of your compound in that specific solvent system or the presence of impurities that depress the melting point.
-
Troubleshooting Steps:
-
Add More Solvent: Try adding a small amount of hot solvent to redissolve the oil.
-
Lower the Temperature: Ensure the boiling point of your solvent is lower than the melting point of your compound.[12]
-
Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal from a previous successful batch.
-
Change the Solvent System: This is the most robust solution. Employing a solvent/anti-solvent system is highly effective.[12] Dissolve your crude product in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate) and then slowly add a miscible "anti-solvent" (e.g., hexanes, water) until the solution becomes turbid. Allow this mixture to stand undisturbed.
-
Q5: I'm observing different crystal forms (polymorphs) between batches. How do I control this?
A5: Polymorphism is a well-documented phenomenon for sulfonamides.[12] Different crystal forms can have different physical properties, including solubility and melting point, which is a critical source of batch-to-batch variability.
-
Control Strategies:
-
Standardize Crystallization Conditions: Strictly control the solvent choice, cooling rate, agitation, and temperature. Even minor variations can favor the formation of a different polymorph.[12]
-
Seeding: The most effective method for ensuring the formation of a specific polymorph is to seed the supersaturated solution with a crystal of the desired form.
-
Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can dictate which polymorph is favored.[12] Experiment with different solvents to identify the conditions that consistently produce the desired form.
-
III. Impurity Profile and Mitigation
A consistent impurity profile is paramount for pharmaceutical intermediates. Below is a table of common impurities, their sources, and mitigation strategies.
| Impurity | Potential Source | Mitigation & Control Strategy | Analytical Detection |
| 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide (Impurity F) [6][7] | Presence of 5-amino-3-methylisoxazole in the starting material. | Source high-purity 3-amino-5-methylisoxazole. Implement stringent incoming raw material testing. | HPLC, LC-MS |
| 4-Acetamidobenzenesulfonic acid | Hydrolysis of 4-acetamidobenzenesulfonyl chloride starting material.[4][13] | Use fresh, high-purity sulfonyl chloride. Ensure anhydrous reaction conditions. | HPLC (will have a very different retention time) |
| Unreacted 3-Amino-5-methylisoxazole | Incomplete reaction or improper stoichiometry. | Ensure at least 1 equivalent of sulfonyl chloride is used. Monitor reaction to completion via TLC or HPLC. | HPLC, TLC |
| 4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] [14][15] | Side reaction, potentially from oxidation of the aniline product. | Use an inert atmosphere during the deprotection and work-up stages. Avoid excessive heat. | HPLC, LC-MS |
| Residual Solvents | Incomplete drying of the final product. | Dry the product under vacuum at an appropriate temperature until constant weight is achieved. | GC-HS (Headspace Gas Chromatography) |
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of N-(4-acetamido-phenyl)-N-(5-methyl-3-isoxazolyl)sulfonamide
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-5-methylisoxazole (1.0 eq) in anhydrous pyridine (approx. 5-10 volumes).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reactant Addition: Dissolve 4-acetamidobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane or THF. Add this solution dropwise to the cooled amine solution over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting amine is consumed.
-
Quenching: Carefully pour the reaction mixture into ice-cold water or dilute HCl to precipitate the product and neutralize the excess pyridine.
-
Isolation: Filter the resulting solid, wash thoroughly with water, and then with a cold, non-polar solvent like diethyl ether or hexanes to remove non-polar impurities.
-
Drying: Dry the crude product under vacuum. This intermediate is often carried forward to the deprotection step without further purification.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
-
Dissolution: Dissolve the crude sulfonamide in a minimum amount of a suitable hot solvent (e.g., ethanol, acetone, or ethyl acetate).
-
Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add a miscible anti-solvent (e.g., water, hexanes) dropwise with constant swirling until the solution becomes persistently cloudy (turbid).[12]
-
Crystal Growth: Once turbidity appears, set the flask aside and allow it to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation. Avoid disturbing the flask during this period.[16]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
V. References
-
Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions. 11
-
Benchchem. Troubleshooting acylation reactions for urea derivatives. 5
-
Benchchem. Technical Support Center: Crystallinity of Sulfonamide Compounds. 12
-
Benchchem. Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. 17
-
Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567–15577. --INVALID-LINK--
-
ResearchGate. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF. --INVALID-LINK--
-
Medical Notes. (2025). Sulfonamide Crystals: Introduction, Identification Features. 18
-
Mamatha, M., et al. (2020). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. World Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 889-893. --INVALID-LINK--
-
Wikipedia. Sulfuryl chloride. --INVALID-LINK--
-
EliteSynth Laboratories. Sulfamethoxazole Impurities. 14
-
SIELC Technologies. Separation of Benzenesulfonamide, 4-amino-N-5-isoxazolyl- on Newcrom R1 HPLC column. 19
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. --INVALID-LINK--
-
ResearchGate. Application of isoxazole isomers in the synthesis of natural products and medicinal chemistry. --INVALID-LINK--
-
ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). --INVALID-LINK--
-
Pharmaffiliates. CAS No : 17103-52-5 | Product Name : Sulfamethoxazole - Impurity F. --INVALID-LINK--
-
Pharmaffiliates. Sulfamethoxazole-impurities. --INVALID-LINK--
-
ResearchGate. Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4). --INVALID-LINK--
-
SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. --INVALID-LINK--
-
ResearchGate. (PDF) Sulfonamide derivatives: Synthesis and applications. --INVALID-LINK--
-
University of Geneva. Guide for crystallization. --INVALID-LINK--
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. chembk.com [chembk.com]
- 8. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. elitesynthlaboratories.com [elitesynthlaboratories.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. unifr.ch [unifr.ch]
- 17. benchchem.com [benchchem.com]
- 18. medicallabnotes.com [medicallabnotes.com]
- 19. Separation of Benzenesulfonamide, 4-amino-N-5-isoxazolyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Antibacterial Efficacy of N-(5-methyl-3-isoxazolyl)benzenesulfonamide Derivatives
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents.[1] Sulfonamides, a long-established class of antibiotics, continue to serve as a foundational scaffold for the synthesis of new derivatives with potentially enhanced efficacy and broader spectrums of activity.[2][3] Among these, N-(5-methyl-3-isoxazolyl)benzenesulfonamide derivatives are emerging as a promising area of research.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antibacterial efficacy of these novel compounds. We will delve into the core methodologies, offer a comparative perspective against established antibiotics, and underscore the principles of scientific integrity essential for generating robust and reliable data.
The parent compound, sulfamethoxazole, acts by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[6] This bacteriostatic action is a key starting point for understanding the potential mechanisms of its derivatives.[6] This guide will equip you with the knowledge to move from theoretical potential to empirical validation.
Comparative Landscape: Establishing a Performance Baseline
To meaningfully assess the potential of a new antibacterial candidate, its performance must be benchmarked against current standards. The choice of comparator drugs should be guided by their mechanism of action, spectrum of activity, and clinical relevance. For a broad-spectrum evaluation, it is advisable to include representatives from different classes:
-
Fluoroquinolones (e.g., Ciprofloxacin): Broad-spectrum bactericidal agents that inhibit DNA gyrase and topoisomerase IV.
-
Beta-Lactams (e.g., Penicillin, Ceftriaxone): A widely used class that inhibits cell wall synthesis.
-
Macrolides (e.g., Erythromycin): Protein synthesis inhibitors with a spectrum primarily against Gram-positive bacteria.
-
Aminoglycosides (e.g., Amikacin): Potent bactericidal agents that also inhibit protein synthesis.
Recent studies have highlighted the underutilization of newer antibiotics in clinical settings, often due to cost and uncertainty.[7][8] Therefore, including both legacy and contemporary antibiotics in preclinical evaluations provides a more comprehensive picture of a new derivative's potential clinical utility.
Core Methodologies for Antibacterial Efficacy Validation
A multi-faceted approach is crucial for a thorough assessment of antibacterial activity. The following standardized assays form the cornerstone of in vitro efficacy testing, with guidelines provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[9][10][11][12]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14] It is a fundamental measure of a compound's potency.
Experimental Protocol: Broth Microdilution Method
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound derivative in a suitable solvent like Dimethyl Sulfoxide (DMSO).[15]
-
Use cation-adjusted Mueller-Hinton Broth (MHB) as the growth medium.[16]
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[16][17] Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in MHB.[18]
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).[13]
-
Also, run a concurrent MIC assay with a reference antibiotic (e.g., ciprofloxacin) to validate the assay's performance.
-
-
Incubation and Interpretation:
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum, indicating bactericidal activity.[20][21][22]
Experimental Protocol:
-
Following MIC Determination: After reading the MIC results, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (the MIC well and more concentrated wells).[21]
-
Plating: Spread the aliquots onto a suitable agar medium, such as Mueller-Hinton Agar (MHA).[20]
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[22] The ratio of MBC to MIC is often used to classify the compound's activity; a low ratio (e.g., ≤4) is generally indicative of bactericidal action.[23]
Kirby-Bauer Disk Diffusion Assay
This method provides a qualitative assessment of a microorganism's susceptibility to an antimicrobial agent.[24][25] It is a widely used and visually intuitive technique.
Experimental Protocol:
-
Plate Preparation: Prepare a bacterial lawn by evenly streaking a standardized inoculum (0.5 McFarland) onto the surface of a Mueller-Hinton agar plate.[16][17][25]
-
Disk Application: Impregnate sterile paper disks with a known concentration of the this compound derivative. Place these disks onto the inoculated agar surface, ensuring firm contact.[24][25] Disks should be spaced at least 24 mm apart.[25]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[19]
-
Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters.[16] The size of this zone correlates with the susceptibility of the bacterium to the compound. Results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts provided by CLSI.[26]
Time-Kill Kinetic Assay
This dynamic assay provides insight into the rate at which an antibacterial agent kills a bacterial population over time.[27][28] It offers a more detailed profile of the compound's bactericidal or bacteriostatic effects.[27][29]
Experimental Protocol:
-
Setup: In flasks containing MHB, add the test compound at various concentrations (e.g., 1x, 2x, 4x the MIC).
-
Inoculation: Inoculate the flasks with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control flask without the compound.
-
Sampling Over Time: Incubate the flasks at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.[29]
-
Enumeration: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[27]
Experimental Workflow Visualization
Caption: Workflow for validating antibacterial efficacy.
Comparative Data Analysis
The ultimate goal of these assays is to generate a comprehensive dataset that allows for a direct comparison of the novel derivatives against standard antibiotics. The data should be organized logically, typically in tables, to facilitate easy interpretation.
Table 1: Comparative MIC and MBC Values (µg/mL)
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| MIC / MBC | MIC / MBC | MIC / MBC | |
| Derivative A | 8 / 16 | 16 / 32 | 64 / >128 |
| Derivative B | 4 / 8 | 8 / 16 | 32 / 64 |
| Ciprofloxacin | 0.5 / 1 | 0.015 / 0.03 | 0.25 / 0.5 |
| Ceftriaxone | 4 / 8 | 0.125 / 0.25 | >128 / >128 |
Table 2: Comparative Zone of Inhibition Diameters (mm)
| Compound (Disk Content) | S. aureus | E. coli | P. aeruginosa |
| Derivative A (30 µg) | 18 (S) | 16 (I) | 10 (R) |
| Derivative B (30 µg) | 22 (S) | 20 (S) | 15 (I) |
| Ciprofloxacin (5 µg) | 25 (S) | 32 (S) | 28 (S) |
| Ceftriaxone (30 µg) | 26 (S) | 30 (S) | 12 (R) |
| (S=Susceptible, I=Intermediate, R=Resistant based on CLSI interpretive criteria) |
Interpretation of Results and Future Directions
The interpretation of this data requires a holistic view. A low MIC value indicates high potency, but the MBC is crucial to distinguish between bacteriostatic and bactericidal activity.[13][23] The Kirby-Bauer results provide a qualitative confirmation of susceptibility, while time-kill assays offer a dynamic view of the compound's action.[16][27]
For instance, in our hypothetical data, Derivative B shows better potency (lower MICs) and a broader spectrum of activity than Derivative A. Both derivatives exhibit bactericidal activity against S. aureus and E. coli (MBC/MIC ratio of 2). However, their efficacy against P. aeruginosa is significantly lower than that of Ciprofloxacin.
Logical Next Steps:
-
Toxicity Studies: Promising candidates must be evaluated for cytotoxicity against mammalian cell lines to ensure a favorable therapeutic index.
-
Mechanism of Action Studies: Investigate whether the derivatives retain the parent sulfonamide's mechanism or if modifications have introduced novel targets.
-
In Vivo Efficacy Studies: Test the compounds in animal models of infection to assess their efficacy in a physiological context.
-
Spectrum Expansion: Evaluate the derivatives against a wider panel of clinical isolates, including multidrug-resistant strains.[15]
Conclusion
The validation of this compound derivatives requires a systematic and rigorous application of standardized microbiological assays. By employing the methodologies outlined in this guide—MIC, MBC, disk diffusion, and time-kill kinetics—and comparing the results against a panel of clinically relevant antibiotics, researchers can build a robust data package. This comprehensive approach is essential for identifying promising new candidates that can contribute to the arsenal of weapons against bacterial infections and help address the pressing challenge of antimicrobial resistance.
References
- 1. Three Innovations of Next-Generation Antibiotics: Evolvability, Specificity, and Non-Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. scribd.com [scribd.com]
- 4. Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide; N1-(5-Methylisoxazol-3-yl)sulfanilamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. New antibiotics aren’t being fully used, study finds | CIDRAP [cidrap.umn.edu]
- 8. baltimoretimes-online.com [baltimoretimes-online.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. testinglab.com [testinglab.com]
- 11. intertekinform.com [intertekinform.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbenotes.com [microbenotes.com]
- 17. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 18. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- 20. microchemlab.com [microchemlab.com]
- 21. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. asm.org [asm.org]
- 25. hardydiagnostics.com [hardydiagnostics.com]
- 26. idexx.dk [idexx.dk]
- 27. emerypharma.com [emerypharma.com]
- 28. nelsonlabs.com [nelsonlabs.com]
- 29. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Activity of N-(5-methyl-3-isoxazolyl)benzenesulfonamide (Sulfamethoxazole) and Sulfadiazine
Abstract
This guide provides a detailed technical comparison of the in vitro antimicrobial activities of two prominent sulfonamide antibiotics: N-(5-methyl-3-isoxazolyl)benzenesulfonamide, commonly known as sulfamethoxazole (SMX), and sulfadiazine (SDZ). Both compounds share a common mechanism of action by competitively inhibiting dihydropteroate synthase, a critical enzyme in the bacterial folic acid synthesis pathway. However, subtle structural differences can influence their potency and spectrum of activity against various microbial species. This document synthesizes available experimental data, outlines standardized methodologies for susceptibility testing, and offers expert insights for researchers in microbiology and drug development. We will delve into their comparative efficacy, present detailed protocols for robust in vitro assessment, and provide a framework for interpreting the resulting data.
Introduction to Sulfonamides: A Foundational Overview
Sulfonamides were among the first classes of synthetic antimicrobial agents to be used systemically and have remained relevant in clinical and research settings for decades. Their primary mode of action is bacteriostatic, meaning they inhibit bacterial growth rather than directly killing the organisms, relying on the host's immune system to clear the infection.[][2] The efficacy of these drugs stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial substrate for bacteria.[3][4]
This compound (Sulfamethoxazole) is a widely studied sulfonamide, perhaps best known for its synergistic combination with trimethoprim (TMP-SMX).[5] Sulfadiazine is another key member of this class, frequently employed in the treatment of specific infections like toxoplasmosis, often in combination with pyrimethamine.[4][6][7][8] This guide aims to move beyond their combination therapies to objectively compare their intrinsic in vitro activities, providing a valuable resource for selecting the appropriate agent for research purposes and understanding their relative potencies.
Chemical and Physical Properties
The foundational differences in the activity of sulfamethoxazole and sulfadiazine can be traced back to their molecular structures. While both share the core aminobenzenesulfonamide moiety responsible for their antimicrobial action, their heterocyclic substitutions (isoxazole vs. pyrimidine) alter their physicochemical properties.
| Property | This compound (Sulfamethoxazole) | Sulfadiazine |
| Chemical Structure |
|
|
| Molecular Formula | C₁₀H₁₁N₃O₃S[9] | C₁₀H₁₀N₄O₂S[7][10] |
| Molecular Weight | 253.28 g/mol [9] | 250.28 g/mol [7][10] |
| IUPAC Name | 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide[11] | 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide |
Mechanism of Action: A Shared Pathway
Both sulfamethoxazole and sulfadiazine function by disrupting the bacterial synthesis of folate (folic acid).[4][5] Unlike mammals, which acquire folate from their diet, many bacteria must synthesize it de novo, making this pathway an excellent target for selective toxicity.[3][4]
The key steps are:
-
Competitive Inhibition: Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA).[3]
-
Enzyme Targeting: They competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS) .[7][8][12]
-
Pathway Disruption: This blockage prevents the condensation of PABA with dihydropteroate diphosphate, a critical step in the formation of dihydrofolic acid.[3]
-
Bacteriostasis: Without dihydrofolic acid and its subsequent conversion to tetrahydrofolic acid, bacteria cannot synthesize essential nucleic acids (DNA and RNA) and amino acids, leading to the cessation of growth and replication.[12]
Caption: Mechanism of action for sulfonamides.
Comparative In Vitro Activity Data
Direct, head-to-head comparisons of the in vitro activity of sulfamethoxazole and sulfadiazine as single agents are not extensively reported in recent literature, which tends to focus on their combination with dihydrofolate reductase inhibitors. However, analysis of available data and older comparative studies provides valuable insights.
One study involving 125 bacterial strains found that combinations with trimethoprim using sulfadiazine (SDZ + TMP) were more effective in 4 out of 13 tested species or genera, while the sulfamethoxazole combination (SMX + TMP) was more effective in one case.[13][14] The study concluded that both sulfonamides were equally effective in their synergistic action with trimethoprim.[13][14] Another study investigating Streptococcus equi isolates found that the sulfamethoxazole-trimethoprim combination (SXT) was more active than the sulfadiazine-trimethoprim combination by at least one twofold dilution.[15]
The following table summarizes representative Minimum Inhibitory Concentration (MIC) data. MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism in vitro.[16][17]
| Organism | Sulfamethoxazole (SMX) MIC (µg/mL) | Sulfadiazine (SDZ) MIC (µg/mL) | Notes |
| Neisseria meningitidis | Data not readily available | 0.5 - 200[10] | Wide range indicates variable susceptibility. |
| Anaerobic Bacteria (various) | ≤16 (58% of strains susceptible)[18] | Data not readily available | Data is for SMX alone.[18] |
| Pseudomonas aeruginosa | Generally high resistance | 1 - 64 (as Silver Sulfadiazine)[19] | Data for SDZ is with silver, which has its own antimicrobial properties. |
| Staphylococcus aureus | ≤2 (as TMP/SMX)[20] | 16 - 64 (as Silver Sulfadiazine)[21] | Most modern data is for combination therapy (e.g., TMP/SMX breakpoint ≤2/38 µg/mL).[20] |
| E. coli | ≤2 (as TMP/SMX) | Data not readily available | Susceptibility breakpoint for TMP/SMX is ≤2/38 µg/mL. |
Expert Insight: The variability in reported MICs underscores the critical need for researchers to perform their own susceptibility testing on specific strains of interest using standardized methods. Reliance on historical or generalized data can be misleading due to the evolution of microbial resistance.
Experimental Methodologies for In Vitro Susceptibility Testing
To generate reliable and reproducible comparative data, adherence to standardized protocols is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines.[22] The two gold-standard methods are Broth Microdilution and Kirby-Bauer Disk Diffusion.[22][23]
Caption: High-level workflow for in vitro susceptibility testing.
Protocol: Broth Microdilution for MIC Determination
This quantitative method determines the precise MIC value and is considered a reference standard.[16][17][24]
Principle: A standardized bacterial inoculum is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[17][25] Following incubation, the wells are inspected for visible bacterial growth (turbidity).[17]
Materials:
-
96-well sterile microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Pure cultures of test organisms (18-24 hours growth)
-
Sulfamethoxazole and Sulfadiazine analytical grade powder
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic Stock Solutions: Accurately weigh and dissolve each sulfonamide in a suitable solvent to create a high-concentration stock solution. Further dilute in CAMHB to twice the highest concentration to be tested.
-
Prepare Microtiter Plates: Add 100 µL of CAMHB to all wells of a 96-well plate.[26]
-
Serial Dilution: Pipette 100 µL of the 2x concentrated antibiotic solution into the first column of wells. Mix thoroughly and transfer 100 µL from the first column to the second, continuing this serial twofold dilution across the plate to column 10. Discard the final 100 µL from column 10.[26] Column 11 serves as the growth control (no antibiotic), and column 12 is the sterility control (no bacteria).[26]
-
Prepare Inoculum: Select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[27]
-
Final Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Within 15 minutes of standardization, add 100 µL of the final diluted inoculum to each well (columns 1-11).[25] The final volume in each well will be 200 µL.
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[25][27]
-
Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) compared to the growth control well.[17][27]
Protocol: Kirby-Bauer Disk Diffusion Method
This method is a widely used, qualitative test to assess the susceptibility of bacteria to antibiotics.[28]
Principle: An antibiotic-impregnated paper disk is placed on an agar plate that has been uniformly inoculated with the test bacterium. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented.[28][29]
Materials:
-
Commercially prepared disks of Sulfamethoxazole and Sulfadiazine (standardized concentration)
-
Pure cultures of test organisms (18-24 hours growth)
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension adjusted to the 0.5 McFarland turbidity standard as described in the broth microdilution protocol.
-
Inoculate Plate: Within 15 minutes, dip a sterile cotton swab into the adjusted suspension, removing excess liquid by pressing it against the inside of the tube.[31] Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[29][32]
-
Allow to Dry: Let the plate sit for 3-5 minutes to allow the inoculum to be absorbed into the agar.[31]
-
Place Disks: Using sterile forceps, place the antibiotic disks onto the agar surface.[31] Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate.[29][30] Gently press each disk to ensure complete contact with the agar.[32]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[31]
-
Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm).[32] Compare the measurement to the interpretive criteria provided by standards organizations like CLSI to categorize the organism as Susceptible (S), Intermediate (I), or Resistant (R).
Discussion and Field Insights
The choice between sulfamethoxazole and sulfadiazine for in vitro studies depends on the specific research question. While they share a mechanism, their differing chemical structures can lead to variations in potency against certain organisms. The available data, though limited for single-agent comparisons, suggests that neither compound is universally superior to the other; their relative efficacy is organism-dependent.[13][15] For example, sulfadiazine has well-documented activity against Toxoplasma gondii (a protozoan) and Neisseria meningitidis, whereas sulfamethoxazole is more commonly studied against typical urinary and respiratory tract pathogens.[5][6][10]
It is critical for researchers to recognize that in vitro results are not always directly predictive of clinical outcomes. Factors such as drug pharmacokinetics, host immune status, and the infection site environment play a significant role in vivo.[33] However, robust and standardized in vitro testing is the indispensable first step in evaluating antimicrobial activity, guiding further research, and monitoring resistance trends. The emergence of resistance, often through mutations in the DHPS enzyme or increased PABA production, is a significant concern for all sulfonamides and necessitates continuous surveillance.[12]
Conclusion
This compound (sulfamethoxazole) and sulfadiazine are both effective bacteriostatic agents that inhibit bacterial folate synthesis. Their in vitro activity profiles show overlapping spectra but with organism-specific differences in potency. Direct comparative data suggests subtle variations rather than a clear superiority of one agent over the other across all bacterial species. For drug development professionals and researchers, the selection between these two compounds should be driven by the specific target organism and the goals of the study. The implementation of standardized, quantitative methods like broth microdilution is essential for generating the high-quality, comparative data needed to make these informed decisions.
References
- 2. What is the mechanism of Sulfadiazine sodium? [synapse.patsnap.com]
- 3. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Sulfadiazine? [synapse.patsnap.com]
- 5. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sulfadiazine | C10H10N4O2S | CID 5215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sulfadiazine - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. toku-e.com [toku-e.com]
- 11. 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide; N1-(5-Methylisoxazol-3-yl)sulfanilamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 13. A comparison of the in vitro activities of sulfamethoxazole and sulfadiazine combinations with trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. researchgate.net [researchgate.net]
- 16. apec.org [apec.org]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. journals.asm.org [journals.asm.org]
- 19. Determination of minimum inhibitory concentrations for silver sulfadiazine and other topical antimicrobial agents against strains of Pseudomonas aeruginosa isolated from canine otitis externa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. woah.org [woah.org]
- 24. mdpi.com [mdpi.com]
- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 27. benchchem.com [benchchem.com]
- 28. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 29. hardydiagnostics.com [hardydiagnostics.com]
- 30. files01.core.ac.uk [files01.core.ac.uk]
- 31. microbenotes.com [microbenotes.com]
- 32. asm.org [asm.org]
- 33. droracle.ai [droracle.ai]
Navigating the Landscape of Bacterial Resistance: A Comparative Guide to Cross-Resistance with N-(5-methyl-3-isoxazolyl)benzenesulfonamide (Sulfamethoxazole)
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against antimicrobial resistance, a thorough understanding of cross-resistance patterns is paramount for the development of effective therapeutic strategies. This guide provides an in-depth analysis of cross-resistance studies involving N-(5-methyl-3-isoxazolyl)benzenesulfonamide, a sulfonamide antibiotic more commonly known as sulfamethoxazole. By examining the interplay of resistance mechanisms and comparing the efficacy of sulfamethoxazole with other antibiotic classes against resistant bacterial strains, this document aims to equip researchers with the critical insights needed to navigate the complexities of drug resistance and inform the design of next-generation antimicrobial agents.
The Folic Acid Pathway: The Target of Sulfamethoxazole and the Genesis of Resistance
Sulfamethoxazole exerts its bacteriostatic effect by targeting a crucial metabolic pathway in bacteria: the synthesis of folic acid. As a structural analog of para-aminobenzoic acid (PABA), sulfamethoxazole competitively inhibits the enzyme dihydropteroate synthase (DHPS), which is essential for the production of dihydrofolic acid, a precursor to tetrahydrofolic acid and, subsequently, nucleotides necessary for DNA and RNA synthesis.[1]
Bacterial resistance to sulfamethoxazole and other sulfonamides primarily arises through two well-established mechanisms:
-
Target Modification: Mutations in the bacterial folP gene, which encodes for DHPS, can alter the enzyme's structure. These alterations reduce the binding affinity of sulfonamides to the active site without significantly compromising the enzyme's ability to bind its natural substrate, PABA.
-
Target Bypass: Bacteria can acquire foreign genes, most notably the sul genes (sul1, sul2, and sul3), through horizontal gene transfer.[2] These genes encode for alternative, drug-resistant variants of DHPS that are not effectively inhibited by sulfonamides, thus allowing the folic acid synthesis pathway to continue functioning even in the presence of the antibiotic.[1][3]
The prevalence of these resistance mechanisms, particularly the acquisition of sul genes often located on mobile genetic elements like plasmids and integrons, is a major driver of cross-resistance to other antibiotic classes.[3][4]
Experimental Approaches to Unraveling Cross-Resistance
To empirically assess cross-resistance, a series of well-defined laboratory experiments are essential. These protocols provide the quantitative data necessary to compare the efficacy of different antibiotics against susceptible and resistant bacterial strains.
Minimum Inhibitory Concentration (MIC) Determination
The cornerstone of antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
Protocol for Broth Microdilution MIC Assay:
-
Prepare Bacterial Inoculum: Culture the bacterial strain of interest overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Prepare Antibiotic Dilutions: Create a two-fold serial dilution of each antibiotic to be tested in a 96-well microtiter plate. The concentration range should span the expected susceptible and resistant MIC values.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).
Checkerboard Assay for Synergy and Antagonism
The checkerboard assay is a valuable tool for assessing the interaction between two antimicrobial agents. It can reveal synergistic (enhanced effect), additive (combined effect), indifferent (no interaction), or antagonistic (reduced effect) relationships.
Protocol for Checkerboard Assay:
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute Antibiotic A along the rows and Antibiotic B along the columns.
-
Inoculation: Inoculate each well with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation and Reading: Incubate the plate and determine the MIC of each antibiotic in the presence of the other.
-
Fractional Inhibitory Concentration (FIC) Index Calculation: The interaction is quantified by calculating the FIC index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Indifference/Additivity: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Comparative Efficacy: Sulfamethoxazole vs. Other Antibiotic Classes
Experimental data from various studies highlight significant cross-resistance between sulfamethoxazole and other classes of antibiotics, particularly in common Gram-negative pathogens like Escherichia coli and Salmonella species.
Cross-Resistance in Escherichia coli
Uropathogenic E. coli (UPEC) is a frequent site of sulfamethoxazole resistance, and this resistance is often linked to resistance to other commonly prescribed antibiotics.
| Antibiotic Class | Antibiotic | MIC (µg/mL) against Sulfamethoxazole-Susceptible E. coli | MIC (µg/mL) against Sulfamethoxazole-Resistant E. coli | Reference(s) |
| Sulfonamide | Sulfamethoxazole | ≤ 20 - 64 | ≥ 320 - >1024 | [5][6] |
| Fluoroquinolone | Ciprofloxacin | ≤ 0.25 | ≥ 4 - >256 | [6][7] |
| Levofloxacin | ≤ 2 | ≥ 8 | [8] | |
| Penicillin | Ampicillin | ≤ 8 | ≥ 32 | [9] |
| Tetracycline | Tetracycline | ≤ 4 | ≥ 16 | [10] |
| Aminoglycoside | Gentamicin | ≤ 2 | ≥ 8 | [10] |
| Carbapenem | Meropenem | ≤ 0.5 | ≤ 0.5 | [11] |
| Nitrofurans | Nitrofurantoin | ≤ 32 | ≤ 32 | [11] |
Note: MIC values can vary between studies and specific strains. The values presented are representative ranges.
The data clearly indicates that E. coli strains resistant to sulfamethoxazole often exhibit significantly higher MICs to fluoroquinolones, penicillins, and tetracyclines.[7][9][10] In contrast, carbapenems and nitrofurantoin generally retain their activity against sulfamethoxazole-resistant isolates.[11]
Cross-Resistance in Salmonella Species
Similar patterns of cross-resistance are observed in Salmonella isolates, a major cause of foodborne illness.
| Antibiotic Class | Antibiotic | MIC (µg/mL) against Sulfamethoxazole-Susceptible Salmonella | MIC (µg/mL) against Sulfamethoxazole-Resistant Salmonella | Reference(s) |
| Sulfonamide | Sulfamethoxazole | ≤ 64 | > 1024 | [12] |
| Tetracycline | Tetracycline | ≤ 4 | ≥ 16 | [13] |
| Penicillin | Ampicillin | ≤ 8 | ≥ 32 | [14] |
| Fluoroquinolone | Ciprofloxacin | ≤ 0.06 | ≥ 1 | [14] |
| Cephalosporin | Ceftriaxone | ≤ 1 | ≥ 2 | [14] |
Note: MIC values can vary between studies and specific strains. The values presented are representative ranges.
In Salmonella, resistance to sulfamethoxazole is frequently accompanied by resistance to tetracyclines, ampicillin, and reduced susceptibility to fluoroquinolones and third-generation cephalosporins.[12][13][14]
The Molecular Underpinnings of Cross-Resistance
The observed patterns of cross-resistance are not coincidental but are rooted in shared molecular mechanisms of resistance.
Co-localization of Resistance Genes on Mobile Genetic Elements
A primary driver of cross-resistance is the clustering of multiple antibiotic resistance genes on the same mobile genetic elements, such as plasmids and transposons.[4] For instance, the sul2 gene is often found in close proximity to the strA and strB genes, which confer resistance to streptomycin, an aminoglycoside.[15] Similarly, plasmids carrying sul genes frequently also harbor genes for resistance to tetracyclines (e.g., tet(A)), beta-lactams (e.g., blaTEM), and other drug classes.[4][16] The use of any one of these antibiotics can select for bacteria carrying the entire multi-drug resistance plasmid, thereby promoting resistance to all the antibiotics for which resistance genes are present.
The Role of Multidrug Efflux Pumps
Another significant mechanism contributing to cross-resistance is the overexpression of multidrug efflux pumps. These are transmembrane proteins that can actively transport a wide range of structurally diverse compounds, including multiple classes of antibiotics, out of the bacterial cell.[17] The AcrAB-TolC efflux pump in E. coli and its homologues in other Gram-negative bacteria are well-characterized examples.[18][19] Overexpression of this pump can lead to decreased intracellular concentrations of not only sulfonamides but also fluoroquinolones, tetracyclines, and chloramphenicol, resulting in clinically significant cross-resistance.[20]
Implications for Drug Development and Clinical Practice
The pervasive nature of cross-resistance between sulfamethoxazole and other antibiotic classes has significant implications for both the development of new antimicrobial agents and clinical decision-making.
-
Informing Empirical Therapy: Knowledge of local cross-resistance patterns is crucial for guiding the empirical treatment of infections. In regions with high rates of sulfamethoxazole resistance, the use of fluoroquinolones or ampicillin for uncomplicated urinary tract infections may be compromised.[8][9][21]
-
Targeting Resistance Mechanisms: The development of inhibitors for multidrug efflux pumps represents a promising strategy to restore the activity of existing antibiotics and combat cross-resistance.
-
Novel Drug Discovery: The insights gained from studying cross-resistance can inform the design of new antibiotics that are less susceptible to existing resistance mechanisms. This may involve developing drugs that are not substrates for common efflux pumps or that target novel bacterial pathways.
-
Surveillance and Monitoring: Continuous surveillance of antimicrobial resistance patterns, including the molecular characterization of resistance determinants, is essential for tracking the evolution of cross-resistance and adapting treatment guidelines accordingly.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Sulfonamide Resistance Genes (sul) M in Extended Spectrum Beta Lactamase (ESBL) and Non-ESBL Producing Escherichia coli Isolated From Iranian Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Carriage of tetA, sul1, sul2 and blaTEM Resistance Genes among the Multidrug-resistant Uropathogenic Escherichia coli (UPEC) Strains from Malaysian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete Genetic Analysis of Plasmids Carrying Multiple Resistance, Virulence, and Phage-Like Genes in Foodborne Escherichia coli Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Resistance in Commensal Escherichia coli from Pigs during Metaphylactic Trimethoprim and Sulfamethoxazole Treatment and in the Post-Exposure Period - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iieta.org [iieta.org]
- 7. European Emergence of Ciprofloxacin-Resistant Escherichia coli Clonal Groups O25:H4-ST 131 and O15:K52:H1 Causing Community-Acquired Uncomplicated Cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The burden of antimicrobial resistance among urinary tract isolates of Escherichia coli in the United States in 2017 | PLOS One [journals.plos.org]
- 9. High resistance prevalence towards ampicillin, co-trimoxazole and ciprofloxacin, among uropathogenic Escherichia coli isolates in Mexico City - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Antimicrobial Resistance, Virulence Genes, Phylogroups, and Biofilm Formation of Escherichia coli Isolated From Intensive Farming and Free-Range Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]
- 12. Antibiotic Resistance Profile of Salmonella sp. Isolates from Commercial Laying Hen Farms in Central-Western Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. cocukenfeksiyondergisi.org [cocukenfeksiyondergisi.org]
- 15. Abstract: ANTIMICROBIAL RESISTANCE GENES SUL2, STRA, STRB, AND BLATEM-1 IN ENVIRONMENTAL E. COLI (2017 AAAS Annual Meeting (February 16-20, 2017)) [aaas.confex.com]
- 16. Frontiers | The Plasmid-Borne tet(A) Gene Is an Important Factor Causing Tigecycline Resistance in ST11 Carbapenem-Resistant Klebsiella pneumoniae Under Selective Pressure [frontiersin.org]
- 17. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Klebsiella pneumoniae AcrAB Efflux Pump Contributes to Antimicrobial Resistance and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AcrAB Efflux System: Expression and Contribution to Fluoroquinolone Resistance in Klebsiella spp - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. droracle.ai [droracle.ai]
Confirming the Mechanism of Action of N-(5-methyl-3-isoxazolyl)benzenesulfonamide Analogs: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of N-(5-methyl-3-isoxazolyl)benzenesulfonamide analogs. By objectively comparing their performance against various potential biological targets and providing detailed experimental protocols, this document serves as a practical resource for advancing the understanding and therapeutic application of this important class of compounds.
Introduction: The Versatile Sulfonamide Scaffold
The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents. Its ability to engage with various enzyme active sites has led to the development of drugs targeting diverse protein families. Analogs of this compound are no exception, with research pointing towards multiple potential mechanisms of action. This guide will primarily focus on their well-documented role as Carbonic Anhydrase (CA) inhibitors while also exploring potential alternative mechanisms, such as the inhibition of Receptor Tyrosine Kinases (RTKs) and Cyclooxygenases (COXs) . Understanding the precise molecular interactions is paramount for optimizing drug efficacy and minimizing off-target effects.
Section 1: Carbonic Anhydrases - The Primary Target
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their involvement in numerous physiological processes, including pH regulation and fluid balance, has made them attractive drug targets.[2] Benzenesulfonamides are classic CAs inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[3]
Comparative Inhibitory Activity against Human CA Isoforms
The inhibitory potency of this compound analogs can vary significantly against different human carbonic anhydrase (hCA) isoforms. This isoform selectivity is a critical factor in determining the therapeutic potential and side-effect profile of a given compound. The following table summarizes the inhibitory activity (Ki in nM) of a series of benzenesulfonamide analogs against key hCA isoforms. Acetazolamide, a clinically used pan-CA inhibitor, is included for comparison.
| Compound/Analog | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Benzenesulfonamide | 86 | 101 | 97 | 90 | [2] |
| Analog 4a | 41.5 | 30.1 | 1.5 | 0.8 | [4] |
| Analog 4b | >1000 | 755 | 38.9 | 12.4 | [4] |
| Analog 5a | 1500 | 500 | 5.5 | 2.1 | [4] |
| Acetazolamide (AAZ) | 250 | 12 | 26 | 6 | [2] |
Note: Analogs 4a, 4b, and 5a are representative benzenesulfonamides from the cited literature to illustrate the range of activities and isoform selectivities that can be achieved through structural modifications.
The data clearly indicates that substitutions on the benzenesulfonamide scaffold dramatically influence both potency and isoform selectivity. While some analogs exhibit broad-spectrum inhibition, others show remarkable selectivity for the tumor-associated isoforms hCA IX and XII, making them promising candidates for anticancer therapies.[4][5]
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
The gold standard for measuring CA activity and inhibition is the stopped-flow spectrophotometric assay. This method monitors the pH change associated with the CA-catalyzed hydration of CO₂.[6]
Principle: The assay follows the initial rates of the CA-catalyzed CO₂ hydration reaction. A pH indicator, such as phenol red, is used to monitor the change in proton concentration.[6]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES or TRIS, pH 7.5 (for α-CAs).[6]
-
pH Indicator: 0.2 mM Phenol Red.[6]
-
Ionic Strength Adjuster: 20 mM Na₂SO₄.[6]
-
Enzyme Solution: Prepare a stock solution of the desired recombinant hCA isoform.
-
Inhibitor Solution: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Substrate: Saturated CO₂ solution.
-
-
Assay Procedure:
-
Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).
-
Pre-incubate the enzyme solution with the inhibitor solution (or vehicle control) for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[6]
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other with the CO₂ solution.
-
Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator at its maximum wavelength (557 nm for phenol red) over a short time course (10-100 seconds).[6]
-
Record at least six traces for each inhibitor concentration to determine the initial velocity.
-
-
Data Analysis:
-
Subtract the uncatalyzed reaction rate (measured in the absence of the enzyme) from the observed rates.
-
Determine the inhibition constants (Ki) by non-linear least-squares fitting of the data to the Cheng-Prusoff equation.
-
Visualizing the Mechanism: CA Inhibition
Caption: Inhibition of Carbonic Anhydrase by benzenesulfonamide analogs.
Section 2: Exploring Alternative Mechanisms of Action
While CA inhibition is a primary mechanism, the structural features of this compound analogs allow for potential interactions with other enzyme families. Investigating these alternative targets is crucial for a complete understanding of their pharmacological profile.
Receptor Tyrosine Kinases (RTKs)
Certain benzenesulfonamide analogs have been identified as inhibitors of receptor tyrosine kinases, such as Tropomyosin receptor kinase A (TrkA).[7] TrkA is a high-affinity receptor for nerve growth factor and its dysregulation is implicated in various cancers.[7]
Comparative Performance:
Direct comparative data for this compound analogs against a panel of RTKs is limited. However, studies on structurally related benzenesulfonamides have shown promising results. For example, the analog AL106 demonstrated an IC50 value of 58.6 µM against TrkA-overexpressing glioblastoma cells.[8]
Alternative Inhibitors:
-
Entrectinib: A potent inhibitor of Trk, ROS1, and ALK kinases.
-
Larotrectinib: A highly selective Trk inhibitor.
Cyclooxygenases (COXs)
The isoxazole ring is a key pharmacophore in several selective COX-2 inhibitors, such as valdecoxib and parecoxib.[9][10][11] Given the structural similarity, it is plausible that certain this compound analogs could exhibit inhibitory activity against COX enzymes, particularly the inducible COX-2 isoform involved in inflammation and pain.[12]
Alternative Inhibitors:
-
Celecoxib (Celebrex®): The only COX-2 inhibitor currently available in the U.S.[13][14]
-
Rofecoxib (Vioxx®): Withdrawn from the market due to cardiovascular side effects, but serves as a benchmark for COX-2 selectivity.[12]
Experimental Workflow for Target Deconvolution
To systematically investigate these alternative mechanisms, a tiered experimental approach is recommended.
Caption: Experimental workflow for target deconvolution.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.[15]
Principle: The assay measures the amount of ADP produced during the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, which is used in a luciferase-catalyzed reaction to generate a luminescent signal. The intensity of the light is proportional to the kinase activity.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a stock solution of the this compound analog in 100% DMSO.
-
Perform serial dilutions of the compound in DMSO.
-
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted compound or DMSO (vehicle control).
-
Add the kinase of interest (e.g., recombinant TrkA).
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add a kinase detection reagent to convert ADP to ATP and initiate the luminescent reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. While their primary mechanism of action appears to be the inhibition of carbonic anhydrases, particularly the cancer-related isoforms, the potential for off-target effects on kinases and cyclooxygenases warrants thorough investigation. The comparative data and detailed protocols provided in this guide offer a robust framework for elucidating the precise mechanism of action of these analogs, thereby facilitating the design of more potent and selective drug candidates. Future research should focus on generating comprehensive selectivity profiles for a wider range of analogs against a diverse panel of enzymes to fully map their therapeutic potential and potential liabilities.
References
- 1. Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the Genome of the Scleractinian Coral Stylophora pistillata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-[[(5-methyl-3-phenylisoxazol-4-yl)-phenyl]sulfonyl]propanamide, sodium salt, parecoxib sodium: A potent and selective inhibitor of COX-2 for parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. drugs.com [drugs.com]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Reproducibility of N-(5-methyl-3-isoxazolyl)benzenesulfonamide (Sulfamethoxazole) Synthesis and Activity
For researchers, medicinal chemists, and professionals in drug development, the reproducibility of both the synthesis and biological activity of a compound is paramount. N-(5-methyl-3-isoxazolyl)benzenesulfonamide, widely known as the antibiotic sulfamethoxazole, is a case in point. Its efficacy as a competitive inhibitor of dihydropteroate synthase (DHPS) in bacteria has made it a cornerstone of antimicrobial therapy for decades. However, inconsistencies in its synthesis and reported biological activity can pose significant challenges. This guide provides an in-depth, comparative analysis of sulfamethoxazole's synthesis and activity, offering insights into achieving reproducible results and evaluating its performance against key alternatives.
Part 1: The Synthesis of Sulfamethoxazole: A Tale of Two Precursors
The industrial synthesis of sulfamethoxazole predominantly relies on the condensation of two key intermediates: 4-acetamidobenzenesulfonyl chloride and 3-amino-5-methylisoxazole, followed by the deprotection of the acetamido group. The reproducibility of the overall synthesis is intrinsically linked to the quality and consistent production of these starting materials.
The Workhorse Route: Acetylation and Chlorosulfonation
The most common and industrially scalable synthesis of sulfamethoxazole begins with the acetylation of aniline to form acetanilide. This is followed by chlorosulfonation and subsequent reaction with 3-amino-5-methylisoxazole, and finally, deacetylation.
Experimental Protocol: A Reproducible Synthesis of Sulfamethoxazole
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place 100 g of dry acetanilide.
-
Chlorosulfonation: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add 250 mL of chlorosulfonic acid via the dropping funnel over 2-3 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2 hours until the evolution of HCl gas ceases.
-
Work-up: Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring. The 4-acetamidobenzenesulfonyl chloride will precipitate as a white solid.
-
Isolation and Purification: Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum. The typical yield is 85-90%.
Step 2: Synthesis of 3-Amino-5-methylisoxazole
-
Reaction Setup: In a round-bottom flask, dissolve hydroxylamine hydrochloride in water and add a solution of sodium hydroxide to generate free hydroxylamine.
-
Cyclization: Add ethyl acetoacetate to the hydroxylamine solution and reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent. Purify by distillation or recrystallization to obtain 3-amino-5-methylisoxazole.
Step 3: Condensation and Deprotection
-
Condensation: Dissolve 4-acetamidobenzenesulfonyl chloride in pyridine and cool in an ice bath. Slowly add a solution of 3-amino-5-methylisoxazole in pyridine. Stir the reaction mixture at room temperature overnight.
-
Work-up: Pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the N-acetylsulfamethoxazole. Filter the solid and wash with water.
-
Hydrolysis (Deacetylation): Reflux the N-acetylsulfamethoxazole with aqueous sodium hydroxide solution.
-
Isolation and Purification: Cool the reaction mixture and acidify with acetic acid to precipitate sulfamethoxazole. Filter the product, wash with water, and recrystallize from ethanol to obtain pure sulfamethoxazole. A typical yield for this final step is around 96% with a purity of >99% as determined by HPLC[1].
Causality Behind Choices: The acetylation of the amino group in aniline is crucial to prevent side reactions during chlorosulfonation. Pyridine acts as a base to neutralize the HCl formed during the condensation reaction, driving the reaction to completion. The final recrystallization step is critical for obtaining a product of high purity suitable for pharmaceutical applications.
Caption: General synthesis workflow for sulfamethoxazole.
Alternative Synthetic Routes and Reproducibility Challenges
While the above method is well-established, variations exist, primarily to improve safety and yield. However, these can introduce their own reproducibility issues.
| Synthetic Route Variation | Description | Advantages | Reproducibility Challenges | Reference |
| Direct Sulfonylation | Direct reaction of sulfanilamide with a suitable isoxazole derivative. | Fewer steps. | Lower yields, potential for side reactions, and difficult purification. | [2] |
| "One-Pot" Synthesis | Combining multiple steps into a single reaction vessel without isolating intermediates. | Reduced reaction time and waste. | Difficult to control reaction conditions, leading to inconsistent yields and purity. | [3] |
Key Factors Influencing Synthesis Reproducibility:
-
Purity of Starting Materials: Impurities in acetanilide or 3-amino-5-methylisoxazole can lead to side products that are difficult to remove.
-
Moisture Control: 4-Acetamidobenzenesulfonyl chloride is highly sensitive to moisture and will hydrolyze, reducing the yield of the desired product. All reaction vessels must be thoroughly dried, and anhydrous solvents should be used where specified.
-
Temperature Control: The chlorosulfonation reaction is highly exothermic. Poor temperature control can lead to charring and the formation of unwanted isomers.
-
pH Control: During the final precipitation of sulfamethoxazole, the pH must be carefully controlled to ensure complete precipitation and to avoid the formation of soluble salts.
Part 2: Biological Activity of Sulfamethoxazole: A Spectrum of Variability
Sulfamethoxazole's antibacterial activity stems from its ability to act as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. While its mechanism is well-understood, the reported minimum inhibitory concentrations (MICs) against various bacteria can show significant variation across different studies.
Standardized Protocol for Determining Minimum Inhibitory Concentration (MIC)
To ensure the reproducibility of antimicrobial susceptibility testing, it is crucial to follow standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocol: Broth Microdilution MIC Assay (CLSI M07) [4]
-
Prepare Mueller-Hinton Broth (MHB): Prepare and sterilize cation-adjusted Mueller-Hinton broth according to the manufacturer's instructions.
-
Prepare Antibiotic Stock Solution: Prepare a stock solution of sulfamethoxazole in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the sulfamethoxazole stock solution in MHB to achieve a range of desired concentrations.
-
Inoculum Preparation: From a fresh (18-24 hour) culture of the test organism on an appropriate agar plate, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of sulfamethoxazole that completely inhibits visible growth of the organism.
Caption: Standardized workflow for MIC determination.
Variability in Sulfamethoxazole MICs and Its Underlying Causes
Despite standardized methods, reported MIC values for sulfamethoxazole can vary. This variability is not necessarily a failure of reproducibility but rather a reflection of the complex interplay between the drug, the bacteria, and the testing environment.
Table of Reported Sulfamethoxazole MIC Ranges for Common Pathogens:
| Bacterial Species | Reported MIC Range (µg/mL) | Key Factors Influencing Variability | References |
| Escherichia coli | 0.25 - >1024 | Presence of sul1, sul2, or sul3 genes; mutations in the folP gene; variations in testing media. | [5][6] |
| Staphylococcus aureus | 1 - >1024 | Mutations in the dihydropteroate synthase (DHPS) enzyme; presence of thymidine in the medium which can bypass the folic acid synthesis pathway. | [7][8] |
| Streptococcus pneumoniae | 0.5 - 64 | Intrinsic differences in DHPS enzyme structure; variations in inoculum preparation and reading of endpoints. | [8] |
| Burkholderia pseudomallei | 0.016 - >32 | Geographic variation in resistance patterns; technical challenges in reading endpoints due to trailing growth. | [8][9] |
Mechanisms of Resistance and Their Impact on MIC:
-
Target Modification: Mutations in the folP gene, which encodes for DHPS, can reduce the binding affinity of sulfamethoxazole, leading to a significant increase in the MIC.[7][10]
-
Acquisition of Resistance Genes: The acquisition of mobile genetic elements carrying sul genes (sul1, sul2, sul3) provides an alternative, resistant DHPS enzyme, resulting in high-level resistance.[11][12]
-
Metabolic Bypass: The presence of exogenous thymidine in the growth medium can allow bacteria to bypass the need for de novo folic acid synthesis, rendering sulfamethoxazole ineffective and leading to artificially high MICs.[8]
-
Drug Efflux: While less common for sulfonamides, some multidrug efflux pumps can contribute to reduced susceptibility.[10]
Part 3: Comparative Analysis with Alternative Antimicrobials
To provide a comprehensive evaluation, it is essential to compare the synthesis and activity of sulfamethoxazole with that of alternative antimicrobial agents used for similar indications. Here, we compare it with dapsone, nitrofurantoin, and trimethoprim.
Synthesis and Reproducibility of Alternatives
| Drug | Common Synthetic Route | Typical Yield | Reproducibility Considerations | References |
| Dapsone | Ullmann condensation of 4-chloronitrobenzene and 4-aminobenzenesulfinic acid, followed by reduction. | 60-70% | Requires high temperatures and copper catalyst, which can be difficult to control and may lead to batch-to-batch variations. The "one-pot" method using 4-nitrobenzenesulfonyl chloride offers a more streamlined process with a reported yield of 88%. | [4][13] |
| Nitrofurantoin | Condensation of 1-aminohydantoin with 5-nitro-2-furaldehyde diacetate. | ~80% | The synthesis of 5-nitro-2-furaldehyde can be hazardous and requires careful control of nitrating conditions. The final condensation is generally robust. | [14][15][16] |
| Trimethoprim | Multiple routes exist, a common one involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile followed by cyclization with guanidine. | 96-98% (for key steps) | The synthesis is multi-step and requires careful control of each reaction to ensure high purity of intermediates. | [17] |
Comparative Antibacterial Activity
| Drug | Mechanism of Action | Spectrum of Activity | Common Resistance Mechanisms |
| Sulfamethoxazole | Inhibits dihydropteroate synthase. | Broad-spectrum (Gram-positive and Gram-negative). | Target modification (folP mutations), acquisition of resistance genes (sul). |
| Dapsone | Inhibits dihydropteroate synthase. | Primarily used for Mycobacterium leprae. | Mutations in the folP1 gene. |
| Nitrofurantoin | Damages bacterial DNA via reactive intermediates. | Primarily used for urinary tract infections (UTIs) caused by E. coli and Enterococcus. | Mutations in nitroreductase enzymes (nfsA, nfsB).[6] |
| Trimethoprim | Inhibits dihydrofolate reductase. | Broad-spectrum, often used in combination with sulfamethoxazole. | Target modification (dfr gene mutations), acquisition of resistant dfr genes. |
Conclusion: A Call for Rigorous Control and Comprehensive Characterization
The reproducibility of both the synthesis and biological activity of this compound is a multifaceted issue that requires meticulous attention to detail at every stage. For synthetic chemists, the key to consistent, high-yield production lies in the use of high-purity starting materials and stringent control over reaction conditions, particularly temperature and moisture.
For microbiologists and drug development professionals, understanding the inherent variability in biological activity is crucial for accurate assessment of efficacy. Adherence to standardized testing protocols is the first step, but a deeper understanding of the genetic and metabolic factors that influence bacterial susceptibility is necessary to interpret MIC data correctly.
By embracing a holistic approach that considers both the chemical and biological aspects of reproducibility, the scientific community can ensure the continued effective and reliable use of this important antimicrobial agent and its alternatives in the fight against bacterial infections.
References
- 1. Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Degradation of sulfonamides as a microbial resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Trimethoprim/sulfamethoxazole resistance in clinical isolates of Burkholderia pseudomallei from Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of dapsone and its synthetic derivative DDS‑13 in cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. CN108069944B - Preparation method of nitrofurantoin - Google Patents [patents.google.com]
- 15. Nitrofurantoin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, characterization and antimicrobial study via new heterocyclic derivatives of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of N-(5-methyl-3-isoxazolyl)benzenesulfonamide (Sulfamethoxazole)
For researchers and professionals in drug development, understanding the correlation between in vitro activity and in vivo efficacy is paramount for the successful translation of a compound from the bench to clinical application. This guide provides an in-depth comparative analysis of N-(5-methyl-3-isoxazolyl)benzenesulfonamide, commonly known as Sulfamethoxazole, a widely studied sulfonamide antibiotic. We will dissect its performance in controlled laboratory settings versus its therapeutic action within a complex biological system, offering insights grounded in experimental data.
Introduction to Sulfamethoxazole: A Mechanistic Overview
Sulfamethoxazole is a synthetic antimicrobial agent belonging to the sulfonamide class. Its therapeutic effect stems from its structural similarity to para-aminobenzoic acid (PABA), a crucial precursor for the synthesis of dihydrofolic acid in bacteria. By competitively inhibiting the enzyme dihydropteroate synthetase, Sulfamethoxazole halts the production of dihydrofolic acid, a key component in the pathway for synthesizing purines and ultimately DNA.[1] This targeted action provides its bacteriostatic effect against a broad spectrum of susceptible microorganisms.
References
A Researcher's Guide to Evaluating the Target Specificity of N-(5-methyl-3-isoxazolyl)benzenesulfonamide Derivatives: A Case Study on a Putative PDK1 Inhibitor
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific evaluation. A critical milestone in this journey is the comprehensive assessment of a compound's target specificity. This guide provides an in-depth, technically-focused framework for evaluating the target specificity of novel therapeutics, using the benzenesulfonamide scaffold, exemplified by a putative 3-phosphoinositide-dependent protein kinase-1 (P PDK1) inhibitor, which we will refer to as "Compound X" .
This guide eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the real-world workflow of a drug discovery program. We will delve into the "why" behind each experimental choice, ensuring a self-validating system of protocols and data interpretation.
The Central Role of PDK1 in Cellular Signaling
3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master kinase that occupies a critical node in the PI3K/AKT signaling pathway, a cascade fundamental to cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention.[3][4][5] PDK1 activates a broad spectrum of downstream kinases, including AKT, S6K, and SGK, by phosphorylating their activation loop.[1][6][7] Therefore, any inhibitor of PDK1 must be meticulously profiled to ensure it selectively targets this kinase without causing a cascade of off-target effects.
Below is a simplified representation of the PDK1 signaling pathway, highlighting its central role.
Caption: Simplified PDK1 signaling pathway.
A Multi-Faceted Approach to Specificity Profiling
A robust evaluation of target specificity cannot rely on a single assay. Instead, a combination of in vitro biochemical assays, cell-based target engagement studies, and broader proteomic approaches is essential. This guide will compare our hypothetical Compound X with two well-characterized PDK1 inhibitors:
-
GSK2334470: A highly potent and specific ATP-competitive inhibitor of PDK1.[7][8][9][10][11]
-
BAY 60-7550: A potent and selective inhibitor of phosphodiesterase 2 (PDE2), included here as a negative control to demonstrate assay specificity.[12][13][14][15][16]
The following diagram illustrates the comprehensive workflow for evaluating target specificity.
Caption: Workflow for target specificity evaluation.
I. Biochemical Kinome Profiling: The First Line of Assessment
Rationale: Kinome profiling provides a broad, unbiased view of a compound's interaction with a large panel of kinases.[17][18][19][20][21] This is a crucial first step to identify potential off-targets early in the discovery process. We will utilize a commercially available kinase panel that measures the percent inhibition of over 300 kinases at a fixed concentration of Compound X (e.g., 1 µM).
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X, GSK2334470, and BAY 60-7550 in 100% DMSO.
-
Assay Plate Preparation: In a 384-well plate, add the test compounds to the appropriate wells to achieve a final concentration of 1 µM. Include DMSO-only wells as a negative control (0% inhibition) and a known broad-spectrum kinase inhibitor (e.g., staurosporine) as a positive control.
-
Kinase Reaction: Add the kinase, substrate, and ATP solution to each well to initiate the reaction. The specific kinase and substrate will vary for each well in the panel.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | Compound X (% Inhibition @ 1µM) | GSK2334470 (% Inhibition @ 1µM) | BAY 60-7550 (% Inhibition @ 1µM) |
| PDK1 | 95% | 98% | 2% |
| AKT1 | 15% | 5% | 1% |
| S6K1 | 10% | 3% | 0% |
| ROCK1 | 55% | 8% | 3% |
| PKA | 5% | 2% | 1% |
| ... (and ~300 other kinases) | ... | ... | ... |
Interpretation: The data suggests that Compound X is a potent inhibitor of PDK1. However, it also shows significant inhibition of ROCK1, indicating a potential off-target liability. GSK2334470 demonstrates high selectivity for PDK1, while BAY 60-7550 shows no significant kinase inhibition, as expected.
II. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
Rationale: While biochemical assays are invaluable, they do not always reflect a compound's behavior in the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to assess target engagement in intact cells.[22][23][24][25][26] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293) to ~80% confluency. Treat the cells with Compound X (e.g., 10 µM), GSK2334470 (10 µM), BAY 60-7550 (10 µM), or DMSO for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble PDK1 by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble PDK1 as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature indicates target stabilization.
Data Presentation: CETSA Melting Curves
(A graph would be presented here showing the amount of soluble PDK1 on the y-axis and temperature on the x-axis. The curves for DMSO and BAY 60-7550 would show a similar melting profile. The curves for Compound X and GSK2334470 would be shifted to the right, indicating thermal stabilization of PDK1.)
Interpretation: The rightward shift in the CETSA melting curves for both Compound X and GSK2334470 provides strong evidence that both compounds bind to and stabilize PDK1 in a cellular context. The lack of a shift with BAY 60-7550 confirms the specificity of the interaction.
III. Chemical Proteomics: An Unbiased Approach to Off-Target Identification
Rationale: To gain a more comprehensive and unbiased understanding of a compound's cellular interactome, chemical proteomics is an invaluable tool.[27][28][29][30][31] This approach typically involves immobilizing the compound of interest on a solid support to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.
Experimental Protocol: Affinity-Based Chemical Proteomics
-
Probe Synthesis: Synthesize an analog of Compound X with a linker and an affinity tag (e.g., biotin).
-
Cell Lysate Preparation: Prepare a lysate from a relevant cell line.
-
Affinity Pulldown: Incubate the cell lysate with the biotinylated Compound X probe immobilized on streptavidin beads. To identify specific binders, perform a competition experiment by co-incubating with an excess of free Compound X.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the bound proteins.
-
Mass Spectrometry: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins pulled down in the presence and absence of the competitor (free Compound X). Proteins that are significantly less abundant in the competition experiment are considered specific binding partners.
Data Presentation: Top Hits from Chemical Proteomics
| Protein Identified | Function | Specificity (Fold change with competitor) |
| PDK1 | Serine/Threonine Kinase | > 10 |
| ROCK1 | Serine/Threonine Kinase | 8.5 |
| Myosin Light Chain | Cytoskeletal Protein | 2.1 |
| Heat Shock Protein 90 | Chaperone Protein | 1.5 |
Interpretation: The chemical proteomics data confirms PDK1 as the primary target of Compound X. It also validates the off-target interaction with ROCK1 identified in the kinome profiling. The other identified proteins show a much lower fold change, suggesting they are likely non-specific binders.
Synthesis and Conclusion
The multi-pronged approach outlined in this guide provides a robust framework for evaluating the target specificity of N-(5-methyl-3-isoxazolyl)benzenesulfonamide derivatives and other small molecule inhibitors. By integrating data from biochemical, cell-based, and proteomic assays, we can build a comprehensive and reliable profile of a compound's cellular interactions.
In our case study of Compound X, the data consistently points to PDK1 as the primary target. However, the significant off-target activity against ROCK1 is a critical finding that would need to be addressed in subsequent lead optimization efforts. This could involve structure-activity relationship (SAR) studies to design new analogs with improved selectivity.
Ultimately, a thorough understanding of a compound's target specificity is paramount for advancing it through the drug discovery pipeline. It enables a more accurate interpretation of its biological effects, helps to predict potential toxicities, and provides a solid foundation for the development of safe and effective therapeutics.
References
- 1. Phosphoinositide-dependent kinase-1 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What is PDK1 Protein - Creative BioMart [creativebiomart.net]
- 4. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. portlandpress.com [portlandpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. scbt.com [scbt.com]
- 14. Bay 60-7550 - Creative Enzymes [creative-enzymes.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. KinomePro - Pamgene [pamgene.com]
- 19. assayquant.com [assayquant.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 22. benchchem.com [benchchem.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. news-medical.net [news-medical.net]
- 27. mdpi.com [mdpi.com]
- 28. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. discovery.researcher.life [discovery.researcher.life]
- 30. Identification of Protein Targets with Chemical Proteomics | The Peng Group [sites.chem.utoronto.ca]
- 31. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(5-methyl-3-isoxazolyl)benzenesulfonamide (Sulfamethoxazole)
This guide provides essential safety protocols and operational directives for the handling and disposal of N-(5-methyl-3-isoxazolyl)benzenesulfonamide (CAS No. 13053-79-7), more commonly known as the antibiotic Sulfamethoxazole (CAS No. 723-46-6). As a sulfonamide antibiotic, this compound, while vital in research and development, presents specific hazards that necessitate rigorous safety measures. This document is designed for the practicing researcher and drug development professional, moving beyond mere compliance to instill a deep, causal understanding of the required safety procedures. Our objective is to ensure your work is not only scientifically sound but also fundamentally safe.
Hazard Assessment: The Foundation of a Proactive Safety Culture
Understanding the intrinsic hazards of a compound is the critical first step in establishing a robust safety protocol. This compound is a fine, white to off-white powder that can easily become airborne, posing respiratory and contact hazards.[1] The primary risks are associated with its irritant properties and potential for sensitization.
A synthesis of data from multiple safety data sheets (SDS) provides a clear hazard profile according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Category | Hazard Statement | Key Implications for Handling |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3] | Accidental ingestion must be prevented through strict hygiene protocols; no eating, drinking, or smoking in the lab.[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][5] | Direct skin contact must be avoided by using appropriate gloves and protective clothing. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[5] | Airborne powder or splashes can cause significant eye damage, mandating the use of chemical splash goggles. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[5] | Repeated exposure can lead to an allergic response. Contaminated work clothing should not be allowed out of the workplace.[1][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7][5] | Inhalation of dust must be minimized through engineering controls (e.g., fume hood) and, where necessary, respiratory protection. |
Furthermore, while data for the compound alone is specific, when used in combination with trimethoprim, it is suspected of damaging the unborn child (H361d), highlighting the need for stringent controls, especially for personnel of child-bearing potential.[3]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following protocol is a self-validating system designed to provide comprehensive protection when handling this compound in solid form.
Eye and Face Protection
-
What: Chemical splash goggles that meet European Standard EN 166 or US ANSI Z87.1 standards.[2] A face shield should be worn over goggles when there is a significant risk of splashes or powder generation.[1]
-
Why: The compound is a serious eye irritant.[2][7] Standard safety glasses do not provide a sufficient seal to protect against fine, airborne dust particles. Goggles provide this necessary seal, while a face shield offers an additional barrier for the entire face.
Hand Protection
-
What: Nitrile or surgical gloves.[8] Gloves must be inspected for integrity before each use. Follow proper glove removal techniques to avoid skin contamination.[1]
-
Why: The substance causes skin irritation and may cause an allergic skin reaction.[5] Nitrile gloves provide adequate chemical resistance for incidental contact. For prolonged handling or in the event of a spill, double-gloving is recommended.
Body Protection
-
What: A long-sleeved laboratory coat is mandatory.[4] A chemical-resistant apron should be worn over the lab coat during bulk handling or when splashes are likely.[4]
-
Why: This prevents incidental contact with the skin on the arms and body. An apron provides an additional layer of chemical resistance against spills.
Respiratory Protection
-
What: Respiratory protection is required when engineering controls cannot maintain exposure below acceptable limits or when handling the powder outside of a ventilated enclosure. A NIOSH-approved respirator with a particulate filter (e.g., N95 or P3 filter) is recommended.[3][4]
-
Why: The dust is a respiratory irritant.[7][5] All weighing and reconstitution operations involving the solid compound should be performed within a chemical fume hood or other ventilated enclosure to minimize the generation of airborne dust.[4][9]
Operational Plan: From Preparation to Disposal
A safe workflow involves more than just wearing the correct PPE. It encompasses the entire process, from initial setup to final waste disposal.
Workflow for Safe Handling
Caption: A typical laboratory workflow for safely handling powdered chemical agents.
Emergency Protocols: Spill and Exposure Management
Preparedness is paramount. In the event of an accidental release or exposure, a clear, rehearsed plan is essential to mitigate harm.
Step-by-Step Spill Cleanup Protocol (for Solid Powder)
-
Evacuate and Secure: Alert others in the immediate area. Restrict access to the spill zone.[4]
-
Don PPE: Before approaching the spill, don the full PPE ensemble as described above, including respiratory protection and double gloves.[10]
-
Gently Cover: Cover the spill with absorbent pads or paper towels to prevent further dispersal of the dust.[10]
-
Wet the Powder: Carefully apply a small amount of water or an appropriate wetting agent to the absorbent material to dampen the powder without creating a slurry. This is a critical step to prevent the powder from becoming airborne.[10]
-
Collect Material: Using a scoop or tongs, carefully collect the wetted absorbent material and spilled powder. Place it into a clearly labeled, sealable hazardous waste bag or container.[3][4]
-
Decontaminate the Area: Clean the spill surface thoroughly. A proven method is a three-step process:
-
Dispose of Waste: All contaminated materials, including cleaning supplies and used PPE, must be placed in the hazardous waste container.[10]
-
Doff PPE and Wash: Remove PPE and wash hands thoroughly.
First Aid and Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or an allergic reaction develops.[2][8] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9] |
| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or irritation persists, seek immediate medical attention.[2][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][9] |
Waste Disposal Plan
Improper disposal poses a significant risk to the environment, as sulfamethoxazole is recognized as an environmental contaminant.[12] Under no circumstances should this compound or its waste be disposed of down the drain.[13]
-
Solid Chemical Waste: All unused or waste this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, absorbent pads, and contaminated PPE, must be disposed of in the same hazardous waste container as the solid chemical.[10]
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[3]
By adhering to these scientifically grounded protocols, you build a framework of safety that protects you, your colleagues, and your research.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. somersetpharma.com [somersetpharma.com]
- 9. 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide(723-46-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 10. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 11. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 12. Prioritizing Pharmaceuticals for Environmental Monitoring in Greece: A Comprehensive Review of Consumption, Occurrence, and Ecological Risk [mdpi.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
